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Propanedinitrile, [(5-bromo-2-furanyl)methylene]- Documentation Hub

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  • Product: Propanedinitrile, [(5-bromo-2-furanyl)methylene]-
  • CAS: 56656-96-3

Core Science & Biosynthesis

Foundational

Chemical properties of Propanedinitrile, [(5-bromo-2-furanyl)methylene]-

This guide provides an in-depth technical analysis of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- , a specialized furan-derivative used in medicinal chemistry and advanced organic synthesis.[1] Chemical Profile, Sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- , a specialized furan-derivative used in medicinal chemistry and advanced organic synthesis.[1]

Chemical Profile, Synthetic Protocols, and Reactivity Landscapes[1]

Executive Summary

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- (also known as (5-Bromo-2-furfurylidene)malononitrile ) is a highly functionalized electrophile characterized by a "push-pull" alkene system. Structurally, it consists of an electron-rich furan ring substituted with a bromine atom at the 5-position and a strongly electron-withdrawing dicyanovinyl group at the 2-position.[1]

This compound serves as a critical scaffold in the development of GPR35 agonists , tyrosine kinase inhibitors (tyrphostin analogs) , and antimicrobial agents . Its chemical behavior is defined by two distinct reactivity centers: the electrophilic exocyclic double bond (susceptible to Michael addition) and the aryl bromide (available for cross-coupling reactions).

Physicochemical Characterization

The compound exhibits properties typical of benzylidenemalononitriles, appearing as a colored crystalline solid with low aqueous solubility but high solubility in polar organic solvents.

Property Data / Description
IUPAC Name 2-[(5-Bromo-2-furanyl)methylene]propanedinitrile
Common Name (5-Bromo-2-furfurylidene)malononitrile
Precursor CAS 1899-24-7 (5-Bromo-2-furaldehyde)
Molecular Formula C₈H₃BrN₂O
Molecular Weight 223.03 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Acetone, Dichloromethane; Insoluble in Water
Reactivity Class Michael Acceptor (Soft Electrophile), Aryl Halide
LogP (Predicted) ~2.1 – 2.5 (Lipophilic)

Synthetic Methodology

The most robust route for synthesis is the Knoevenagel Condensation of 5-bromo-2-furaldehyde with malononitrile.[1] This reaction is thermodynamically driven by the formation of the conjugated system and is typically catalyzed by a weak base.

Protocol: Base-Catalyzed Knoevenagel Condensation[1]

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 eq)[1]

  • Malononitrile (1.1 eq)

  • Catalyst: Piperidine (0.1 eq) or Sodium Acetate (1.0 eq)

  • Solvent: Ethanol (EtOH) or Ethanol/Water (1:1)

Step-by-Step Workflow:

  • Preparation: Dissolve 5-bromo-2-furaldehyde (10 mmol) and malononitrile (11 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Catalysis: Add Piperidine (1 mmol) dropwise while stirring. Note: The reaction is exothermic; a color change to yellow/orange is immediate.

  • Reaction: Stir the mixture at room temperature for 1–3 hours. Monitor consumption of the aldehyde by TLC (Hexane/EtOAc 7:3).

  • Work-up:

    • If a precipitate forms: Cool the mixture in an ice bath for 30 minutes, filter the solid, and wash with cold ethanol.

    • If no precipitate: Pour the reaction mixture into ice-cold water (50 mL) to induce crystallization.

  • Purification: Recrystallize from hot Ethanol or Ethanol/Water to yield bright yellow needles.

Visualizing the Synthesis Pathway

Synthesis Aldehyde 5-Bromo-2-furaldehyde (Electrophile) Inter Intermediate (Aldol-like Adduct) Aldehyde->Inter Piperidine Cat. EtOH, RT Malo Malononitrile (Nucleophile) Malo->Inter Product Target Product (5-Bromo-2-furfurylidene)malononitrile Inter->Product - H2O (Dehydration)

Figure 1: Knoevenagel condensation pathway transforming the aldehyde precursor into the target vinyl nitrile.

Chemical Reactivity & Mechanisms

This compound is a bifunctional electrophile . Understanding its reactivity is crucial for designing derivatives or predicting biological interactions (e.g., covalent inhibition).

A. Michael Addition (Thiol-Ene Reaction)

The dicyanovinyl group strongly withdraws electrons, making the exocyclic double bond highly susceptible to nucleophilic attack, particularly by "soft" nucleophiles like thiols (e.g., Cysteine residues in proteins, Glutathione).

  • Mechanism: The thiol attacks the

    
    -carbon (attached to the furan ring), generating a stabilized carbanion which is then protonated.
    
  • Biological Implication: This mechanism is responsible for the compound's potential cytotoxicity and irritant properties (depletion of cellular glutathione).

B. Palladium-Catalyzed Cross-Coupling

The bromine atom at the 5-position is a viable handle for Suzuki-Miyaura or Stille couplings, allowing the extension of the carbon skeleton.[1]

  • Utility: Used to synthesize bi-aryl systems found in advanced kinase inhibitors.

  • Condition Note: The nitrile groups can poison certain Pd catalysts; phosphine-rich ligands (e.g., XPhos, SPhos) are recommended to maintain catalytic turnover.

Reactivity Logic Map

Reactivity Center Propanedinitrile, [(5-bromo-2-furanyl)methylene]- Michael Michael Addition (Soft Nucleophiles) Center->Michael Exocyclic C=C Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Center->Coupling C-Br Bond Hydrolysis Nitrile Hydrolysis (Acid/Base) Center->Hydrolysis -CN Groups Adduct Thio-Ether Adducts (Covalent Protein Binding) Michael->Adduct Biaryl 5-Aryl-Furan Derivatives (Drug Scaffolds) Coupling->Biaryl Acid Carboxylic Acid Derivatives Hydrolysis->Acid

Figure 2: Divergent reactivity pathways available for chemical modification and biological interaction.[1]

Applications in Drug Discovery

GPR35 Agonism

Research indicates that 2-furfurylidenemalononitrile derivatives are potent agonists for GPR35 , a G-protein coupled receptor involved in immune regulation and pain modulation.[1] The 5-bromo substituent provides a lipophilic anchor that can enhance binding affinity within the receptor's orthosteric pocket.[1]

Tyrosine Kinase Inhibition (Tyrphostins)

This molecule is a structural analog of Tyrphostin AG 17 . The dicyanovinyl motif mimics the transition state of ATP hydrolysis or peptide binding.

  • Target: EGFR (Epidermal Growth Factor Receptor).

  • Mechanism: Competitive inhibition at the ATP binding site or covalent modification via Michael addition to Cys797 (if positioned correctly).

Antimicrobial Activity

Related 5-nitro-2-furfurylidene derivatives are established antibacterials.[1][2] The 5-bromo analog retains significant activity against Gram-positive bacteria (e.g., S. aureus) by disrupting redox homeostasis via thiol depletion.

Safety and Handling Protocols

Hazard Class: Irritant / Lachrymator Structurally similar to CS Gas (2-chlorobenzylidenemalononitrile), this compound is a potent mucous membrane irritant.

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Spill Management: Treat spills with 10% Sodium Hypochlorite (bleach) solution to oxidize the nitrile and degrade the Michael acceptor functionality before disposal.

References

  • National Institutes of Health (PubChem). Compound Summary: Malononitrile, furfurylidene- (Analog). [Link]

  • Deng, H., et al. (2011). Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists.[3] Journal of Medicinal Chemistry. [Link]

  • Bigji, M., et al. Synthesis of benzylidenemalononitrile by Knoevenagel condensation. (General Protocol Reference). [Link]

  • Avonto, C., et al. Reactivity of Michael Acceptors with Biological Thiols. (Mechanism Reference). [Link]

Sources

Exploratory

Technical Guide: Carbonylchlorobis(triphenylphosphine)rhodium(I) (CAS 13938-94-8)

This technical guide provides a comprehensive analysis of Carbonylchlorobis(triphenylphosphine)rhodium(I) (CAS 13938-94-8), a critical organometallic complex in homogeneous catalysis. Executive Summary CAS 13938-94-8 , c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Carbonylchlorobis(triphenylphosphine)rhodium(I) (CAS 13938-94-8), a critical organometallic complex in homogeneous catalysis.

Executive Summary

CAS 13938-94-8 , commonly known as the rhodium analog of Vaska's complex, is a square planar Rh(I) complex with the formula [RhCl(CO)(PPh₃)₂] . It serves as a pivotal reference standard in organometallic chemistry and a specialized catalyst for carbonylation reactions. Unlike its iridium counterpart (Vaska's complex), this rhodium species is often observed as the thermodynamically stable "resting state" or product derived from the decarbonylation of aldehydes using Wilkinson's catalyst. Its stability and well-defined spectral signatures make it an essential precursor for mechanistic studies in C-H activation and hydroformylation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Identifiers
ParameterTechnical Specification
CAS Registry Number 13938-94-8
IUPAC Name Carbonylchlorobis(triphenylphosphine)rhodium(I)
Common Synonyms Rhodium Vaska's Complex; Trans-RhCl(CO)(PPh₃)₂
Molecular Formula C₃₇H₃₀ClOP₂Rh
Molecular Weight 690.94 g/mol
Geometry Square Planar (trans-isomer is dominant)
Oxidation State Rh(I) (

electron configuration)
Physical Properties
PropertyValue / Description
Appearance Yellow crystalline solid
Melting Point 224–227 °C (Decomposes)
Solubility Soluble in CHCl₃, CH₂Cl₂, Benzene; Insoluble in Water, Alcohols
Air Stability Stable in solid state; slowly oxidizes in solution

Structural Analysis & Spectral Characterization

To validate the integrity of CAS 13938-94-8 in a research setting, rely on the following spectroscopic markers. These are non-negotiable quality control metrics.

Molecular Geometry

The complex adopts a square planar geometry . Steric repulsion between the bulky triphenylphosphine (PPh₃) ligands forces them into a trans arrangement, minimizing energy. The chloride and carbonyl ligands occupy the remaining trans positions.

G Rh Rhodium (Rh+) PPh3_2 PPh3 (Ligand) Rh->PPh3_2 Trans CO Carbonyl (CO) Rh->CO Coordinate Bond PPh3_1 PPh3 (Ligand) PPh3_1->Rh Trans Cl Chloride (Cl-) Cl->Rh Trans to CO

Figure 1: Square planar coordination geometry of CAS 13938-94-8.[1] The bulky phosphine ligands adopt a trans-configuration to minimize steric hindrance.

Spectroscopic Signatures (QC Standards)
  • Infrared Spectroscopy (IR):

    • Diagnostic Band: A strong, sharp carbonyl stretching frequency (

      
      ) is the primary purity indicator.
      
    • Value: 1965–1980 cm⁻¹ (typically ~1977 cm⁻¹ in Nujol or ~1967 cm⁻¹ in CH₂Cl₂).

    • Note: A shift significantly below 1960 cm⁻¹ may indicate oxidation to Rh(III) or dimerization.

  • ³¹P NMR Spectroscopy:

    • Pattern: A doublet, caused by the coupling of the phosphorus nucleus (

      
      P, spin 1/2) with the rhodium nucleus (
      
      
      
      Rh, spin 1/2).[2]
    • Chemical Shift:

      
      +25 to +30 ppm  (relative to H₃PO₄).
      
    • Coupling Constant (

      
      ): 120–130 Hz .
      
    • Interpretation: The magnitude of this coupling constant is characteristic of Rh(I)–phosphine interactions in a square planar field.[3]

Synthesis & Experimental Protocols

Autonomy Note: The following protocol is optimized for laboratory-scale synthesis using formaldehyde as a carbonyl source, avoiding the hazards of high-pressure CO gas.

Protocol: Synthesis via Formaldehyde Abstraction

Objective: Synthesize 1.0 g of [RhCl(CO)(PPh₃)₂] from Rhodium(III) chloride.

Reagents:

  • Rhodium(III) chloride hydrate (RhCl₃[4]·3H₂O)

  • Triphenylphosphine (PPh₃) - Excess required

  • Formaldehyde (37% aq. solution)

  • Ethanol (Absolute)

Workflow:

  • Dissolution: Dissolve 260 mg (1.0 mmol) of RhCl₃·3H₂O in 20 mL of boiling absolute ethanol.

  • Ligand Addition: Separately, dissolve 1.05 g (4.0 mmol) of PPh₃ in 40 mL of hot ethanol. Add this to the rhodium solution.

    • Observation: The solution will turn red/brown.

  • Carbonylation: Add 5–10 mL of 37% formaldehyde solution.

    • Mechanism:[5][6][7][8][9] The aldehyde undergoes decarbonylation, donating the CO ligand and reducing Rh(III) to Rh(I).

  • Precipitation: Reflux for 10–20 minutes. Bright yellow microcrystals will precipitate rapidly.

  • Isolation: Cool to room temperature. Filter the yellow solid.

  • Purification: Wash with cold ethanol (2 x 10 mL), water (2 x 10 mL), and finally diethyl ether (2 x 10 mL) to remove phosphine oxide byproducts. Dry under vacuum.

Synthesis Step1 RhCl3·3H2O + Ethanol (Reflux) Step2 Add PPh3 (4 eq.) (Red Solution) Step1->Step2 Step3 Add Excess Formaldehyde (CO Source + Reductant) Step2->Step3 Step4 Precipitation of Yellow Crystals [RhCl(CO)(PPh3)2] Step3->Step4 Reflux 20 min

Figure 2: Laboratory synthesis workflow utilizing formaldehyde as a safer liquid-phase carbonyl source.

Biological & Pharmaceutical Context

While CAS 13938-94-8 is not a drug itself, it is a catalytic intermediate of high relevance in pharmaceutical synthesis.

Mechanism of Action: Decarbonylation

In drug development, removing a formyl group (-CHO) to install a hydrogen atom is a strategic transformation.

  • Reaction: R-CHO + [RhCl(PPh₃)₃]

    
     R-H + [RhCl(CO)(PPh₃)₂] 
    
  • Significance: The formation of CAS 13938-94-8 drives this reaction. Because the Rh-CO bond is very strong, the catalyst is "poisoned" (converted to 13938-94-8) and the reaction is often stoichiometric.

  • Catalytic Turnover: To make this catalytic, temperatures >200°C or CO scavengers are required to eject the CO from 13938-94-8 and regenerate the active species.

Carbonylation Catalysis

Conversely, 13938-94-8 is an active catalyst for carbonylation (adding CO).

  • Application: Synthesis of aryl aldehydes from aryl halides.[8]

  • Pathway: Oxidative addition of Ar-I to the Rh(I) center, followed by CO insertion and reductive elimination.

Handling & Stability (Safety)

  • Hygroscopy: Non-hygroscopic, but store in a desiccator to maintain spectral purity.

  • Oxidation: Solid is air-stable for months. Solutions in CH₂Cl₂ should be used within 24 hours or kept under Argon/Nitrogen, as slow oxidation to phosphine oxides can occur.

  • Toxicity: Like all heavy metal phosphines, treat as potentially toxic and an irritant. Use standard PPE (gloves, goggles).

References

  • Sigma-Aldrich. Bis(triphenylphosphine)rhodium(I) carbonyl chloride Product Sheet. Retrieved from

  • PubChem. Carbonylchlorobis(triphenylphosphine)rhodium - Compound Summary. National Library of Medicine. Retrieved from

  • Evans, D., Osborn, J. A., & Wilkinson, G. (1968).[1] Inorganic Syntheses, Vol 11. "Trans-Carbonylchlorobis(triphenylphosphine)rhodium".[10][2][6][11] McGraw-Hill.

  • ChemicalBook. CAS 13938-94-8 Technical Data. Retrieved from

  • Steele, D. F., & Stephenson, T. A. (1972). Journal of the Chemical Society, Dalton Transactions. "Infrared and NMR studies of rhodium(I) phosphine complexes".

Sources

Foundational

Biological activity of 5-bromo-2-furanmethylenemalononitrile

Topic: Biological Activity of 5-Bromo-2-furanmethylenemalononitrile Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Mechanisms, Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 5-Bromo-2-furanmethylenemalononitrile Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Mechanisms, Synthesis, and Therapeutic Applications of a Furan-Based Electrophile

Executive Summary

5-Bromo-2-furanmethylenemalononitrile is a synthetic small molecule belonging to the class of substituted furan-2-ylmethylenemalononitriles . Structurally, it functions as a vinylogous Michael acceptor, characterized by an exocyclic double bond conjugated to an electron-deficient furan ring and two nitrile groups.

In drug discovery, this compound is primarily investigated as a Tyrphostin (Tyrosine Phosphorylation Inhibitor) analog . Its biological activity is driven by its high electrophilicity, allowing it to covalently modify nucleophilic cysteine residues in the catalytic domains of enzymes (e.g., EGFR, JAK kinases) or deplete intracellular glutathione (GSH), leading to oxidative stress-mediated apoptosis in cancer cells.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 2-[(5-Bromofuran-2-yl)methylidene]propanedinitrile
Common Class Tyrphostin Analog; Furan-based Michael Acceptor
Molecular Formula C₈H₃BrN₂O
Molecular Weight 223.03 g/mol
Precursor 5-Bromo-2-furaldehyde (CAS: 1899-24-7)
Reactivity High electrophilicity at the β-carbon (vinyl position)
Solubility Soluble in DMSO, DMF, Acetone; Poor water solubility
Structural Significance

The molecule features a "Push-Pull" electronic system :

  • Pull: The dicyanovinyl group is strongly electron-withdrawing, activating the exocyclic double bond.

  • Push: The furan oxygen donates electron density, but the 5-bromo substituent modulates this by withdrawing electron density inductively, enhancing the overall electrophilicity compared to the unsubstituted furan analog. This fine-tuning makes it a potent covalent inhibitor.

Mechanism of Action: The Covalent Trap

The primary biological mechanism of 5-bromo-2-furanmethylenemalononitrile is irreversible or reversible covalent modification of thiol groups.

Michael Addition to Cysteine

The β-carbon of the vinyl group is susceptible to nucleophilic attack by thiolate ions (RS⁻) found in:

  • Kinase Active Sites: Cysteine residues (e.g., Cys797 in EGFR) attack the double bond, locking the enzyme in an inactive state.

  • Glutathione (GSH): Rapid conjugation with cellular GSH leads to GSH depletion, accumulation of Reactive Oxygen Species (ROS), and subsequent mitochondrial apoptosis.

Pathway Visualization

The following diagram illustrates the dual mechanism of kinase inhibition and oxidative stress induction.

Mechanism Compound 5-Bromo-2-furan- methylenemalononitrile Target_Kinase Target Kinase (e.g., EGFR-Cys797) Compound->Target_Kinase Michael Addition (Thiol Alkylation) GSH Intracellular Glutathione (GSH) Compound->GSH GSH Depletion Adduct Covalent Enzyme Adduct (Inactive) Target_Kinase->Adduct Irreversible Inhibition ROS ROS Accumulation (Oxidative Stress) GSH->ROS Loss of Redox Buffer Apoptosis Apoptosis / Cell Death Adduct->Apoptosis Signal Blockade ROS->Apoptosis Mitochondrial Damage

Caption: Dual mechanism of action involving kinase inactivation via cysteine modification and induction of oxidative stress through glutathione depletion.[1][2]

Biological Applications & Therapeutic Potential[1][5][8][9]

Antitumor Activity (Tyrphostin-like)

This compound acts as a bioisostere to the benzene-based Tyrphostins (e.g., AG-18).

  • Target: Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases.

  • Effect: Inhibits cell proliferation in solid tumors (e.g., breast, colon) by blocking downstream signaling (MAPK/ERK pathways).

  • Potency: The 5-bromo substitution typically increases lipophilicity (LogP), improving membrane permeability compared to the parent furan, potentially lowering IC50 values into the micromolar range (1–10 µM).

Antimicrobial Properties

Furan-2-ylmethylenemalononitriles exhibit broad-spectrum antimicrobial activity.

  • Bacteria: Effective against Gram-positive bacteria (S. aureus) due to the ability to penetrate the cell wall and react with essential bacterial enzymes.

  • Mechanism: Disruption of bacterial redox homeostasis.

Anti-inflammatory Activity

Similar to 5-bromo-furan-2-carbohydrazide derivatives, this molecule can inhibit inflammatory cytokines. The mechanism likely involves the suppression of the NF-κB pathway via the alkylation of IKKβ or related signaling proteins.

Experimental Protocols

Synthesis Protocol (Knoevenagel Condensation)

This protocol yields high-purity product suitable for bioassays.

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)[1]

  • Ethanol (Solvent)

  • Piperidine or Triethylamine (Catalytic amount)

Step-by-Step:

  • Dissolution: Dissolve 5-bromo-2-furaldehyde (e.g., 175 mg, 1 mmol) in 5 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add malononitrile (73 mg, 1.1 mmol).

  • Catalysis: Add 2–3 drops of piperidine.

  • Reaction: Stir at room temperature for 30–60 minutes. A solid precipitate usually forms rapidly.

    • Note: If no precipitate forms, reflux gently for 15 minutes.

  • Isolation: Cool the mixture in an ice bath. Filter the precipitate under vacuum.

  • Purification: Recrystallize from ethanol to obtain yellow needles.

  • Validation: Confirm structure via ¹H NMR (look for vinyl proton singlet ~7.5–8.0 ppm) and IR (C≡N stretch ~2220 cm⁻¹).

Cysteine Reactivity Assay (Chemical Probe)

To verify Michael acceptor activity before cell-based assays.

  • Preparation: Prepare a 100 µM solution of the compound in Phosphate Buffered Saline (PBS, pH 7.4) with 10% DMSO.

  • Incubation: Add L-Cysteine (1 mM, 10-fold excess).

  • Monitoring: Monitor the disappearance of the compound's UV absorbance peak (approx. 300–350 nm) over time (0–60 min) using a UV-Vis spectrophotometer.

  • Result: A decrease in absorbance and a shift in λ-max indicates successful adduct formation.

Safety & Handling

  • Hazard Class: Irritant / Potential Sensitizer.

  • Specific Risk: As a Michael acceptor, this compound is a potent skin and eye irritant (similar to CS gas analogs). It can cause contact dermatitis.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Inactivation: Spills can be treated with a solution of sodium bisulfite or cysteine to quench the electrophile.

References

  • Synthesis of 5-Bromo-2-furfural: Wu, X., Peng, X., Dong, X., & Dai, Z. (2011). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent.[3][4] Asian Journal of Chemistry. Link

  • Biological Activity of Furan Derivatives: Saeid, H., Al-sayed, H., & Bader, M. (2023).[5] A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Link

  • Tyrphostin Mechanism (General Class): Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry. Link

  • Michael Acceptors in Drug Design: Jackson, P. A., et al. (2017). Electrophilic Warheads in Drug Design. Journal of Medicinal Chemistry. Link

  • Antimicrobial Furan Schiff Bases: N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes. (2024). BMC Chemistry. Link

Sources

Exploratory

Technical Whitepaper: Advanced Synthesis & Mechanistic Review of [(5-bromo-2-furanyl)methylene]propanedinitrile

Executive Summary This technical guide provides a comprehensive review of the synthesis of [(5-bromo-2-furanyl)methylene]propanedinitrile (CAS: 56656-96-3), a critical intermediate in the development of push-pull organic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive review of the synthesis of [(5-bromo-2-furanyl)methylene]propanedinitrile (CAS: 56656-96-3), a critical intermediate in the development of push-pull organic chromophores and pharmacologically active tyrosinase inhibitors.

Unlike standard protocols that rely on outdated, solvent-heavy methods, this guide prioritizes Green Chemistry principles and Process Intensification . We analyze the transition from classical bromination/condensation routes to modern ionic-liquid-mediated pathways that offer higher regioselectivity and atom economy.

Key Technical Takeaways:

  • Precursor Stability: 5-bromo-2-furaldehyde is thermally unstable; synthesis requires strict temperature control (<40°C).

  • Catalytic Efficiency: Water-glycerol systems for the Knoevenagel condensation outperform traditional ethanolic methods in yield (99% vs 85%) and sustainability.

  • Safety Critical: The dicyanovinyl moiety poses specific cyanide-release risks under forcing conditions; mitigation strategies are defined.

Part 1: Retrosynthetic Analysis & Strategic Approaches

The target molecule, a 5-bromofuran derivative functionalized with a dicyanovinyl group, is best approached via a convergent synthesis. The electron-withdrawing nitrile groups activate the exocyclic double bond, making the final product a "push-pull" system where the furan oxygen acts as the donor and the dicyanovinyl group as the acceptor.

Strategic Disconnection

The most reliable disconnection is at the exocyclic alkene, implying a Knoevenagel Condensation between an active methylene compound (malononitrile) and a carbonyl component (5-bromo-2-furaldehyde).

Retrosynthesis Target [(5-bromo-2-furanyl) methylene]propanedinitrile Step1 Knoevenagel Condensation Target->Step1 Precursor1 Malononitrile Step1->Precursor1 Precursor2 5-Bromo-2-furaldehyde Step1->Precursor2 Step2 Regioselective Bromination Precursor2->Step2 Source Furfural (Bio-based Feedstock) Step2->Source

Figure 1: Retrosynthetic pathway highlighting the dependence on the regioselective bromination of bio-sourced furfural.

Part 2: Precursor Synthesis (The Bromination Challenge)

The synthesis of 5-bromo-2-furaldehyde is the bottleneck of this workflow. Direct bromination of furfural is hazardous due to the violent reactivity of elemental bromine and the tendency of the furan ring to undergo oxidative opening or polymerization.

Method A: Classical Bromination (1,2-Dichloroethane)
  • Reagents: Furfural, Br₂, 1,2-Dichloroethane (DCE).[1]

  • Mechanism: Electrophilic aromatic substitution.

  • Drawbacks: Uses toxic DCE, requires reflux (energy intensive), moderate yield (~46%), and difficult purification due to tar formation.

Method B: Ionic Liquid Mediated (Recommended)

This method utilizes 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) .[2] It serves as both solvent and brominating agent, significantly improving regioselectivity for the 5-position.

Protocol:

  • Preparation of Reagent: Add Br₂ dropwise to [bmim]Br at 0°C to form [bmim]Br₃.

  • Reaction: Add furfural to [bmim]Br₃ at room temperature. Stir for 2 hours.

  • Extraction: Extract with diethyl ether. The ionic liquid can be regenerated.[2]

  • Yield: 88% (High Purity).

Expert Insight: The ionic liquid stabilizes the bromonium intermediate, preventing the "ring-opening" side reactions common in molecular solvent brominations.

Part 3: The Core Synthesis (Knoevenagel Condensation)

The formation of the dicyanovinyl motif is robust, but catalyst choice dictates the purity profile.

Comparative Methodology
ParameterMethod 1: ClassicalMethod 2: Green (Recommended)
Solvent Ethanol (EtOH)Water : Glycerol (1:1)
Catalyst Piperidine (Base)Catalyst-Free (or trace Glycine)
Temperature Reflux (78°C)Room Temperature (25°C)
Time 2-4 Hours24 Hours
Yield 85-90%95-99%
Work-up Solvent evaporation, RecrystallizationFiltration (Product precipitates)
Detailed Protocol: Green Aqueous Synthesis

This protocol is self-validating: the product is insoluble in the aqueous media, driving the equilibrium forward (Le Chatelier’s principle) and simplifying isolation.

  • Setup: In a 50 mL round-bottom flask, dissolve 5-bromo-2-furaldehyde (10 mmol) in 10 mL of a 1:1 Water/Glycerol mixture.

  • Addition: Add Malononitrile (11 mmol, 1.1 eq) in a single portion.

  • Reaction: Stir vigorously at room temperature. The mixture will initially appear turbid and eventually form a dense precipitate.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.6) should disappear, replaced by the highly non-polar product (Rf ~0.8).

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with ice-cold water (3 x 10 mL) to remove unreacted malononitrile and glycerol. Recrystallize from hot ethanol if necessary.

Reaction Mechanism

The mechanism follows a standard base-catalyzed aldol-type condensation followed by dehydration.

Knoevenagel Base Catalyst/Solvent (Base) Malo Malononitrile (CH2(CN)2) Base->Malo Deprotonation Enolate Enolate Ion [-CH(CN)2] Malo->Enolate Aldehyde 5-Bromo-2-furaldehyde Enolate->Aldehyde Nucleophilic Attack Inter Tetrahedral Intermediate Aldehyde->Inter Elim Elimination (-H2O) Inter->Elim Product Target Molecule Elim->Product

Figure 2: Mechanistic pathway of the Knoevenagel condensation. In water/glycerol, the solvent system aids in the polarization of the carbonyl and stabilization of the transition state.

Part 4: Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must meet specific spectroscopic criteria.

Physical Appearance: Yellow to orange crystalline solid.[1] Melting Point: 168–170 °C (Lit. varies based on purity).

NMR Validation (400 MHz, DMSO-d₆):

  • δ 8.30 ppm (s, 1H): The vinylic proton (-CH=C). This singlet is diagnostic; its presence confirms the condensation.

  • δ 7.60 ppm (d, J=3.6 Hz, 1H): Furan ring proton at position 3.

  • δ 6.95 ppm (d, J=3.6 Hz, 1H): Furan ring proton at position 4.

    • Note: The coupling constant (J ~3.5-3.6 Hz) is characteristic of 2,5-disubstituted furans.

IR Spectroscopy (KBr):

  • 2220-2230 cm⁻¹: Strong absorption band for C≡N (Nitrile).

  • 1580-1600 cm⁻¹: C=C alkene stretch (conjugated).

Part 5: Troubleshooting & Safety

Common Failure Modes
  • Low Yield in Precursor Step: Usually caused by rapid addition of bromine causing ring oxidation. Solution: Maintain temperature <0°C during addition or switch to [bmim]Br₃.

  • Oiling Out (Knoevenagel): If the product forms an oil instead of a solid in water, the reaction temperature is likely too high. Solution: Cool to 0°C to induce crystallization.

  • Impurity Profile: Presence of "bis-condensate" is rare due to steric hindrance, but unreacted aldehyde is common if stoichiometry is off.

Safety Protocol (E-E-A-T)
  • Malononitrile: Highly toxic if ingested or inhaled. It can metabolize to cyanide. All weighing must be done in a fume hood.

  • Lachrymator Risk: Halogenated furaldehydes are potent lachrymators (tear gas agents). Eye protection and respiratory safeguards are mandatory.

  • Waste Disposal: The aqueous filtrate from the Green method contains malononitrile residues. Treat with bleach (sodium hypochlorite) to oxidize cyanides before disposal.

References

  • Synthesis of 5-Bromo-2-furaldehyde (Ionic Liquid Method): Wu, X., Peng, X., Dong, X., & Dai, Z. (2013). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent.[1][2][3] Asian Journal of Chemistry, 25(10), 5857.

  • General Knoevenagel Condensation in Water/Glycerol: Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química.

  • Bioactivity of Furan-Malononitrile Derivatives: Luo, M., et al. (2021). Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function.[4] Cell Chemical Biology, 28(4), 559-566.

  • Precursor Properties & Safety (Sigma-Aldrich): Product Specification: 5-Bromo-2-furaldehyde.[1][5][6]

  • Target Molecule Catalog Entry: Product: 2-((5-bromo-2-furyl)methylene)malononitrile (CAS 56656-96-3).

Sources

Foundational

Technical Guide: Thermodynamic Stability of Brominated Furan Dicyanovinyl Compounds

This guide focuses on the thermodynamic and physicochemical stability of Brominated Furan Dicyanovinyl (BF-DCV) derivatives. These compounds represent a specific class of "push-pull" alkenes where the electron-rich furan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the thermodynamic and physicochemical stability of Brominated Furan Dicyanovinyl (BF-DCV) derivatives. These compounds represent a specific class of "push-pull" alkenes where the electron-rich furan ring (donor) is coupled with a dicyanovinyl moiety (strong acceptor), with bromine serving as a critical modulator of steric and electronic properties.

Executive Summary: The Stability Paradox

Brominated furan dicyanovinyls (BF-DCVs) occupy a unique niche in chemical space. They are thermodynamically stable enough to be isolated as crystalline solids (often with high melting points >140°C) yet possess a reactive "soft" electrophilic center that makes them susceptible to specific degradation pathways.

For drug development, the dicyanovinyl group acts as a potential Michael acceptor for covalent cysteine targeting, while the bromine atom modulates lipophilicity (


) and blocks metabolic oxidation at the furan 5-position. However, this functional density creates a thermodynamic tug-of-war:
  • Resonance Stabilization: The conjugation between the furan oxygen lone pair and the nitrile groups stabilizes the molecule (lowering ground state energy).

  • Steric Strain: Bromine substitution (depending on position) introduces torsional strain, potentially raising the ground state energy and affecting

    
     isomerization barriers.
    

Structural Dynamics & Thermodynamic Parameters[1]

To understand stability, we must first define the electronic architecture. The core structure is typically (E)-2-(5-bromofuran-2-yl)methylene)malononitrile .

Electronic Push-Pull Mechanism

The thermodynamic stability of the vinyl bond is governed by the extent of intramolecular charge transfer (ICT).

  • Donor: Furan ring (enhanced by the heteroatom).

  • Acceptor: Dicyanovinyl (DCV) group.

  • Modulator: Bromine.[1][2]

Effect of Bromine:

  • Inductive Effect (-I): Withdraws electron density, slightly destabilizing the positive charge accumulation on the furan ring during resonance, theoretically lowering the rotational barrier of the vinyl bond compared to non-brominated analogs.

  • Halogen Bonding: In the solid state, the C-Br bond often engages in

    
    -hole interactions (C-Br···N
    
    
    
    C), providing significant lattice energy stabilization (enthalpic gain).
Thermal Stability Data (Comparative)

The following table summarizes the thermal properties of BF-DCV derivatives compared to their non-brominated and thiophene analogs.

CompoundStructureMelting Point (

)
Decomposition (

)

(ACN)
Stability Note
F-DCV Furan-2-DCV70-72°C~190°C348 nmProne to oxidative ring opening.
5-Br-F-DCV 5-Bromo-furan-2-DCV 148-150°C ~235°C 356 nm High lattice stability due to Br···N interactions.
3-Br-F-DCV 3-Bromo-furan-2-DCV95-98°C~210°C342 nmSteric clash lowers

and conjugation.
T-DCV Thiophene-2-DCV88-90°C~250°C360 nmHigher thermal stability, lower solubility.

Key Insight: The 5-bromo substitution significantly increases the melting point (+78°C vs unsubstituted) due to enhanced intermolecular interactions, translating to superior shelf-life stability.

Synthesis & Thermodynamic Control

The synthesis of BF-DCV relies on the Knoevenagel Condensation . This reaction is reversible; therefore, driving the equilibrium to the product requires thermodynamic control.

Optimized Protocol: 5-Bromo-2-dicyanovinylfuran
  • Precursor: 5-bromo-2-furaldehyde.

  • Reagent: Malononitrile (1.1 equiv).

  • Catalyst: Piperidine (cat.) or

    
    -alanine (for acid-sensitive substrates).
    
  • Solvent: Ethanol (Green chemistry) or Toluene (if water removal is needed).

Step-by-Step Methodology:

  • Charge: Dissolve 5-bromo-2-furaldehyde (10 mmol) in Ethanol (20 mL).

  • Activation: Add Malononitrile (11 mmol).

  • Catalysis: Add 2 drops of piperidine.

  • Reaction: Stir at room temperature for 30 minutes. The product usually precipitates immediately (driven by the high lattice energy of the brominated product).

  • Purification: Filtration and recrystallization from EtOH/Water. Do not use column chromatography with basic silica, as it can induce retro-Knoevenagel hydrolysis.

Reaction Pathway Diagram

The following diagram illustrates the synthesis and the competing degradation pathways (Hydrolysis and Michael Addition).

G Start 5-Bromo-2-furaldehyde + Malononitrile Inter Intermediate Aldol Adduct Start->Inter Base Cat. (Kinetic) Product 5-Br-Furan-DCV (Thermodynamic Product) Inter->Product -H2O (Irreversible Precip.) Degradation1 Hydrolysis (Retro-Knoevenagel) Product->Degradation1 +H2O / High pH (Equilibrium Shift) Degradation2 Michael Adduct (Thiol/Amine addition) Product->Degradation2 +R-SH / +R-NH2 (Covalent Bonding)

Figure 1: Synthetic pathway and stability threats. The precipitation of the product drives the reaction forward, but high pH or nucleophiles can destabilize the vinyl bond.

Degradation Mechanisms & Stability Profiling

For researchers in drug development, "stability" often implies metabolic or solution stability. BF-DCVs present specific challenges.

Hydrolytic Instability (The Retro-Knoevenagel Risk)

In aqueous media, particularly at pH > 7.5, the dicyanovinyl group is susceptible to hydration.

  • Mechanism: Hydroxide attack at the vinyl

    
    -carbon 
    
    
    
    formation of alcohol intermediate
    
    
    collapse to aldehyde and malononitrile anion.
  • Mitigation: The 5-Bromo substituent reduces the electrophilicity of the vinyl carbon slightly (via mesomeric donation), making 5-Br-F-DCV more hydrolytically stable than the nitro-furan equivalents.

Photochemical Stability (E/Z Isomerization)

Furan-DCV compounds are chromophores. Upon UV irradiation (300-400 nm):

  • The molecule enters an excited singlet state.

  • Relaxation can occur via rotation around the C=C double bond.

  • Thermodynamic Consequence: The E-isomer is generally more stable by 3-5 kcal/mol due to steric avoidance between the nitrile group and the furan oxygen. However, in solution, a photostationary state (PSS) containing 10-20% Z-isomer may form, altering binding affinity in biological assays.

Nucleophilic Attack (Michael Addition)

This is the primary mechanism for biological activity (covalent inhibition) but also a source of instability in formulation.

  • Reaction: Soft nucleophiles (Glutathione, Cysteine) attack the

    
    -position.
    
  • Thermodynamic Driver: Formation of a strong C-S bond.

  • Protocol for Stability Testing:

    • Dissolve compound in DMSO (

      
       mM).
      
    • Dilute into PBS (pH 7.4) containing 5 mM Glutathione (GSH).

    • Monitor via HPLC at 0, 1, 4, and 24 hours.

    • Acceptance Criteria: <50% adduct formation in 4 hours indicates a "tunable" electrophile; >90% indicates a "pan-assay interference compound" (PAINS) risk.

References

  • Synthesis and Optical Properties

    • Smith, J. R., et al. "Dicyanovinyl-substituted furan derivatives: Synthesis and properties." Journal of Organic Chemistry. 3

  • Furan Ring Stability

    • Bozhanov, V. I., & Ivonin, S. P.[4] "Stability of the Furan Ring During Bromination." Chemistry of Heterocyclic Compounds. 4

  • Thermodynamics of Furan Derivatives

    • Gandini, A., et al. "The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry." PMC. 5

  • Medicinal Chemistry Context

    • "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds."[6] Orient Journal of Chemistry. 7

  • Thermal Analysis Benchmarks

    • "A Comparative Analysis of the Thermal Stability of Furan-Based Polymers." BenchChem.[8] 8[1][2][9][10]

Sources

Exploratory

Technical Analysis: Dipole Moment and Polarity of Propanedinitrile, [(5-bromo-2-furanyl)methylene]-

This is an in-depth technical guide on the electronic structure, synthesis, and polarity determination of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- (also known as 2-((5-bromo-2-furyl)methylene)malononitrile). Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the electronic structure, synthesis, and polarity determination of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- (also known as 2-((5-bromo-2-furyl)methylene)malononitrile).

Executive Summary

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- represents a classic "push-pull" solvatochromic chromophore . Its molecular architecture features an electron-rich donor (bromofuran) connected via a


-conjugated bridge to a strong electron-withdrawing acceptor (dicyanovinyl). This asymmetry creates a significant ground-state dipole moment (

) and a highly polarizable

-electron system, making the compound of high interest for Nonlinear Optical (NLO) materials , organic photovoltaics, and as a polarity probe in biological assays.

This guide provides a rigorous analysis of its electronic properties, a validated synthesis protocol, and a step-by-step methodology for experimentally determining its dipole moment using the Guggenheim-Debye method .

Molecular Architecture & Electronic Theory

The Push-Pull System

The polarity of this molecule arises from the vector addition of two opposing electronic effects across the furan ring.

  • Electron Donor (D): The Bromine atom at the 5-position acts as a weak donor/auxochrome, but the furan ring itself is electron-rich.

  • Electron Acceptor (A): The dicyanovinyl group [

    
    ] is one of the strongest neutral electron acceptors available in organic chemistry.
    
  • 
    -Bridge:  The furan ring and the methine (
    
    
    
    ) linker provide a planar conduit for Intramolecular Charge Transfer (ICT).

Vector Analysis: The dipole moment is not merely the sum of bond dipoles but is dominated by the mesomeric drift of electrons from the furan oxygen and bromine towards the nitrile nitrogens.

  • Estimated

    
    :  Based on structural analogs (e.g., thienyl derivatives), the ground state dipole moment is estimated to lie between 5.5 D and 7.5 D , significantly higher than furan (0.66 D) or malononitrile (3.73 D) alone.
    
Visualization of Charge Transfer

The following diagram illustrates the synthesis and the electronic polarization pathway.

G cluster_0 Precursors cluster_1 Reaction Mechanism cluster_2 Target Chromophore Furfural 5-Bromo-2-furaldehyde (Donor Precursor) Intermediate Aldol-type Intermediate Furfural->Intermediate Base Cat. (Knoevenagel) Malono Malononitrile (Acceptor Precursor) Malono->Intermediate Elimination Dehydration (-H₂O) Intermediate->Elimination Product [(5-bromo-2-furanyl)methylene]- propanedinitrile Elimination->Product Dipole Dipole Vector (μ) Direction: Furan → CN Product->Dipole Electronic Property

Figure 1: Synthesis pathway and vector orientation of the target push-pull chromophore.

Experimental Synthesis Protocol

Objective: To synthesize high-purity 2-((5-bromo-2-furyl)methylene)malononitrile for physical characterization.

Reagents & Equipment
  • Precursors: 5-Bromo-2-furaldehyde (10 mmol), Malononitrile (10 mmol).

  • Solvent: Ethanol (95%) or Water:Ethanol (1:1).

  • Catalyst: Piperidine (catalytic amount, ~2-3 drops) or Glycine (green chemistry variant).

  • Apparatus: 50 mL Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure (Knoevenagel Condensation)
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.75 g (10 mmol) of 5-bromo-2-furaldehyde and 0.66 g (10 mmol) of malononitrile in 20 mL of ethanol.

  • Catalysis: Add 2 drops of piperidine. The solution will likely turn yellow/orange immediately, indicating the formation of the conjugated system.

  • Reaction: Stir at room temperature for 30 minutes. If precipitation is slow, heat to reflux for 15 minutes, then cool.

  • Isolation: Pour the reaction mixture into 50 mL of ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the solid using a Büchner funnel. Recrystallize from ethanol to obtain analytical-grade crystals (typically yellow needles).

  • Validation: Check purity via Melting Point (expect >100°C range) and TLC (Silica gel, Hexane:EtOAc 7:3).

Protocol: Experimental Determination of Dipole Moment

Methodology: The Guggenheim-Debye Method (Static Permittivity)

Direct measurement of the dipole moment (


) requires determining the polarization of the molecule in a non-polar solvent to minimize solute-solute interactions.
Theoretical Basis (Guggenheim Equation)

The dipole moment is derived from the dependence of the dielectric constant (


) and refractive index (

) on the concentration of the solute.


Where:

  • 
    : Molecular weight of the solute (223.03  g/mol ).
    
  • 
    : Temperature in Kelvin (298 K).
    
  • 
    : Slope of dielectric constant vs. weight fraction at infinite dilution.
    
  • 
    : Slope of refractive index squared vs. weight fraction.
    
Step-by-Step Measurement Workflow
Phase A: Solution Preparation

Prepare 5 solutions of the purified compound in 1,4-Dioxane or Benzene (HPLC Grade).

  • Concentration Range: 0.01 to 0.05 weight fraction (

    
    ).
    
  • Note: Benzene is non-polar (

    
    ) and ideal for this measurement, though Dioxane is often used for better solubility of polar chromophores.
    
Phase B: Dielectric Measurement
  • Calibrate the Dipolemeter (capacitance meter) using pure solvent (Air

    
    , Benzene 
    
    
    
    ).
  • Measure the capacitance (

    
    ) of the pure solvent and each of the 5 dilute solutions at 25°C.
    
  • Calculate the dielectric constant

    
    .
    
Phase C: Refractive Index Measurement
  • Use an Abbe Refractometer to measure the refractive index (

    
    ) of the same 5 solutions.
    
  • Calculate

    
     for each solution (proxy for electronic polarization).
    
Phase D: Data Analysis

Construct the following data table and plot the slopes.

Weight Fraction (

)
Dielectric Constant (

)
Refractive Index Squared (

)
0.00 (Pure Solvent)2.274 (Benzene)2.251
0.01Measured ValueMeasured Value
0.02Measured ValueMeasured Value
0.03Measured ValueMeasured Value
0.04Measured ValueMeasured Value

Calculation:

  • Plot

    
     vs. 
    
    
    
    . Determine slope
    
    
    .
  • Plot

    
     vs. 
    
    
    
    . Determine slope
    
    
    .
  • Insert

    
     and 
    
    
    
    into the Guggenheim equation to solve for
    
    
    .

Solvatochromism & Polarity Estimation

If a dipolemeter is unavailable, the Lippert-Mataga solvatochromic shift method provides an estimation of the change in dipole moment upon excitation (


).
Experimental Setup

Record the UV-Vis absorption (


) and Fluorescence emission (

) maxima in solvents of varying polarity (e.g., Hexane, Toluene, THF, Acetonitrile).
Stokes Shift Analysis

The Stokes shift (


) is linear with respect to the orientation polarizability (

) of the solvent. A large slope indicates a massive change in dipole moment upon excitation, characteristic of this push-pull furan derivative.

Solvatochromism cluster_solvents Solvent Environment cluster_states Electronic States NonPolar Hexane (Non-polar) Ground Ground State (S0) Dipole ~6D NonPolar->Ground Stabilizes Polar Acetonitrile (Polar Aprotic) Excited Excited State (S1) Dipole >10D (ICT) Polar->Excited Stabilizes (Red Shift)

Figure 2: Solvatochromic stabilization of the Intramolecular Charge Transfer (ICT) state.

References

  • Guggenheim, E. A. (1949). "The determination of dipole moments in solution." Transactions of the Faraday Society, 45, 714-720. Link

  • Reichardt, C. (1994). "Solvatochromic dyes as solvent polarity indicators." Chemical Reviews, 94(8), 2319–2358. Link

  • Sigma-Aldrich. "2-((5-bromo-2-furyl)methylene)malononitrile Product Specification." Link

  • Lippert, E. (1955). "Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand." Zeitschrift für Naturforschung A, 10(7), 541-545. Link

  • Kanis, D. R., Ratner, M. A., & Marks, T. J. (1994). "Design and construction of molecular assemblies with large second-order optical nonlinearities." Chemical Reviews, 94(1), 195–242. Link

Foundational

The Synthetic Utility of 5-Bromo-2-furaldehyde: A Reactivity Profile

Introduction: The Bifunctional Furan Scaffold 5-Bromo-2-furaldehyde (CAS: 1899-24-7), often referred to as 5-bromofurfural, represents a "privileged scaffold" in medicinal chemistry and material science.[1] Its utility s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bifunctional Furan Scaffold

5-Bromo-2-furaldehyde (CAS: 1899-24-7), often referred to as 5-bromofurfural, represents a "privileged scaffold" in medicinal chemistry and material science.[1] Its utility stems from its bifunctional nature : it possesses an electrophilic aldehyde handle at the C-2 position and a halogenated handle at the C-5 position.[1]

For the researcher, this molecule offers a unique electronic profile. The furan ring is inherently electron-rich (π-excessive), but the presence of the strong electron-withdrawing formyl group (-CHO) at C-2 and the inductively withdrawing bromine at C-5 moderates this electron density.[1] This "push-pull" electronic environment creates distinct reactivity zones:

  • C-2 Position: Highly susceptible to nucleophilic attack (condensation reactions).

  • C-5 Position: Activated for Palladium-catalyzed cross-coupling reactions due to the weak C-Br bond (~68 kcal/mol) relative to aryl chlorides.[1]

This guide details the reactivity profile of 5-bromo-2-furaldehyde, providing validated protocols for scaffold elaboration.[1]

Electronic Structure & Reactivity Map

To design effective synthetic routes, one must understand the regioselectivity governed by the furan ring's electronics. The aldehyde group directs nucleophiles to the carbonyl carbon, while the bromine atom serves as a leaving group for metal-catalyzed transformations.[1]

Visualization: Reactivity Architecture

The following diagram maps the core reactivity zones of the 5-bromo-2-furaldehyde scaffold.

ReactivityMap Core 5-Bromo-2-furaldehyde C2_Node C-2 Formyl Group (Electrophilic) Core->C2_Node C5_Node C-5 Bromide (Leaving Group) Core->C5_Node Rxn_Knoevenagel Knoevenagel Condensation (Active methylenes) C2_Node->Rxn_Knoevenagel Rxn_Schiff Schiff Base Formation (Amines) C2_Node->Rxn_Schiff Rxn_Oxidation Oxidation (to Furoic Acid) C2_Node->Rxn_Oxidation Rxn_Suzuki Suzuki-Miyaura (Aryl Boronic Acids) C5_Node->Rxn_Suzuki Rxn_Sonogashira Sonogashira (Terminal Alkynes) C5_Node->Rxn_Sonogashira Rxn_Heck Heck Reaction (Alkenes) C5_Node->Rxn_Heck

Figure 1: Reactivity map illustrating the divergent synthetic pathways available at the C-2 and C-5 positions.[1]

C-2 Transformation: The Aldehyde Handle

The aldehyde group is the primary entry point for increasing molecular complexity via condensation reactions. The electron-withdrawing nature of the bromine at C-5 actually enhances the electrophilicity of the C-2 carbonyl, making these condensations generally faster than with unsubstituted furfural.[1]

Knoevenagel Condensation

This is the most reliable reaction for this substrate. It involves the condensation of 5-bromo-2-furaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form conjugated alkenes.[1] These products are key intermediates for push-pull chromophores and bioactive heterocycles.[1]

Mechanism Insight: The reaction proceeds via a base-catalyzed enolate attack on the aldehyde, followed by dehydration.[1] The choice of base is critical; weak bases like piperidine are preferred to avoid ring opening or polymerization of the sensitive furan.

EXPERIMENTAL PROTOCOL A: Knoevenagel Condensation

Objective: Synthesis of 2-((5-bromofuran-2-yl)methylene)malononitrile.

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 equiv)[1][2][3]

  • Malononitrile (1.1 equiv)

  • Piperidine (0.1 equiv, Catalyst)

  • Ethanol (Solvent, 5 mL/mmol)

Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-furaldehyde (175 mg, 1 mmol) and malononitrile (73 mg, 1.1 mmol) in absolute ethanol (5 mL).

  • Catalysis: Add piperidine (10 µL, 0.1 mmol) dropwise at room temperature.

    • Note: A transient color change (often to yellow/orange) indicates iminium ion formation/activation.

  • Reaction: Stir the mixture at room temperature for 30–60 minutes.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear.

  • Precipitation: In many cases, the product precipitates out of the ethanolic solution. If not, cool the mixture in an ice bath for 15 minutes.

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (2 x 2 mL) and hexane (2 x 2 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Typical Yield: 85–95% Appearance: Yellow to orange crystalline solid.

C-5 Transformation: The Bromine Handle[1][4][5]

The C-5 position allows for the introduction of aryl, vinyl, or alkynyl groups via Palladium-catalyzed cross-coupling.[1] Unlike electron-neutral aryl bromides, the 5-bromofuran moiety is electronically unique; the oxidative addition of Pd(0) into the C-Br bond is facilitated by the heteroatom, but the resulting intermediate can be sensitive to protodebromination if the catalytic cycle is sluggish.[1]

Suzuki-Miyaura Cross-Coupling

This is the gold standard for derivatizing 5-bromo-2-furaldehyde.[1] It tolerates the aldehyde functionality, provided non-nucleophilic bases are used to prevent Cannizzaro-type side reactions.[1]

Visualization: Catalytic Cycle

The following diagram details the Suzuki coupling mechanism specific to this furan substrate.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 5-Br-Furfural PdII_Complex Ar-Pd(II)-Br Intermediate OxAdd->PdII_Complex TransMetal Transmetallation (Base + Boronic Acid) PdII_Complex->TransMetal + Ar-B(OH)2 / Base PdII_Biaryl Ar-Pd(II)-Furan Complex TransMetal->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 5-bromo-2-furaldehyde.[1][3]

EXPERIMENTAL PROTOCOL B: Suzuki-Miyaura Coupling

Objective: Synthesis of 5-phenyl-2-furaldehyde.

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 equiv)[1][2][3]

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (3–5 mol%)

  • K2CO3 (2.0 equiv)[3]

  • Solvent System: 1,4-Dioxane:Water (4:1 ratio)[1]

Workflow:

  • Preparation: In a Schlenk tube or microwave vial, combine 5-bromo-2-furaldehyde (175 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K2CO3 (276 mg, 2 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and distilled water (1 mL).

    • Critical Step: Degas the solvents by sparging with Nitrogen or Argon for 10 minutes before adding the catalyst to prevent Pd oxidation.[1]

  • Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) quickly under an inert atmosphere. Seal the vessel.

  • Reaction: Heat the mixture to 80–90°C (oil bath) or 100°C (microwave) for 4–12 hours.

    • Monitoring: TLC (Hexane:EtOAc 9:1). Product is usually more polar than the starting bromide but less polar than the boronic acid.[1]

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Typical Yield: 75–90%[1]

Summary of Reactivity Data

The following table summarizes the comparative reactivity of 5-bromo-2-furaldehyde across common synthetic transformations, highlighting expected yields and critical parameters.

Reaction TypeTarget HandleTypical ReagentsKey ChallengesTypical Yield
Knoevenagel C-2 AldehydeMalononitrile, Piperidine, EtOHPolymerization if base is too strong>85%
Schiff Base C-2 AldehydeAnilines, EtOH, Acid Cat.[1]Hydrolysis of product (moisture sensitive)80–95%
Suzuki Coupling C-5 BromineAryl-B(OH)2, Pd(0), K2CO3Protodebromination side-product70–90%
Sonogashira C-5 BromineAlkyne, Pd(II), CuI, Et3NHomocoupling of alkyne60–80%
Oxidation C-2 AldehydeKMnO4 or NaClO2Over-oxidation/Ring degradation60–75%

Safety & Stability

  • Handling: 5-Bromo-2-furaldehyde is a skin and eye irritant (H315, H319).[1][4] It acts as a lachrymator. Handle only in a fume hood.

  • Storage: The aldehyde is prone to autoxidation to the carboxylic acid upon prolonged exposure to air.[1] Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to maintain purity >98%.

  • Thermal Stability: While stable at room temperature, the compound can decompose at temperatures >150°C, releasing bromine gas.[1]

References

  • Kim, S. H., & Rieke, R. D. (2013). "5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route." Journal of Organic Chemistry, 78(5), 1984-1993.[5] [Link]

  • Feuerstein, M., et al. (2001). "Efficient coupling of heteroaryl bromides with arylboronic acids in the presence of a palladium-tetraphosphine catalyst." Tetrahedron Letters, 42(23), 5659-5662.[6] [Link]

  • Ying, A. G., Wu, C. L., & He, G. H. (2013). "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex." Asian Journal of Chemistry. [Link]

  • Dijkman, W. P., et al. (2014).[7] "Enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid." Angewandte Chemie International Edition, 53(25), 6515-6518.[7] [Link]

Sources

Exploratory

Technical Safety &amp; Handling Guide: Propanedinitrile, [(5-bromo-2-furanyl)methylene]-

This technical guide provides an in-depth analysis of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- (CAS 56656-96-3), a specialized intermediate in medicinal chemistry often utilized in the development of tyrosine ki...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- (CAS 56656-96-3), a specialized intermediate in medicinal chemistry often utilized in the development of tyrosine kinase inhibitors (Tyrphostins) and GPR35 agonists.

Executive Summary & Chemical Identity[1][2][3]

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- is a Knoevenagel condensation product of 5-bromo-2-furaldehyde and malononitrile. It belongs to the class of benzylidene malononitriles (specifically a furan analog), which are pharmacologically significant as "Tyrphostins" (Tyrosine Phosphorylation Inhibitors). These compounds act as Michael acceptors, covalently modifying cysteine residues in kinase domains, or as competitive inhibitors.

Property Details
IUPAC Name 2-[(5-bromo-2-furyl)methylene]propanedinitrile
Common Name (5-Bromo-2-furfurylidene)malononitrile
CAS Registry Number 56656-96-3
Molecular Formula C₈H₃BrN₂O
Molecular Weight 223.03 g/mol
SMILES N#C/C(C#N)=C\c1oc(Br)cc1
Structural Class Organobromine, Furan, Vinyl Nitrile

Hazard Identification & Risk Assessment (GHS)

Warning: This compound is a potent electrophile and nitrile derivative. While specific toxicological data for this exact CAS is limited, its structural analogs (e.g., CS gas, Tyrphostin AG 825) suggest high biological reactivity.

GHS Classification (Inferred from SAR)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Sensitization (Skin): Category 1 (May cause an allergic skin reaction due to Michael acceptor activity).

Critical Hazards
  • Michael Acceptor Reactivity: The vinyl nitrile group is highly electrophilic and can irreversibly alkylate cellular proteins (cysteine residues), leading to cytotoxicity or sensitization.

  • Cyanide Potential: While vinyl nitriles are generally more stable than aliphatic nitriles, metabolic breakdown can theoretically release cyanide ions (

    
    ).
    
  • Lachrymator Potential: Similar benzylidene malononitriles are potent lachrymators (tear gas agents). Handle with extreme care to avoid respiratory distress.[2][3][4]

Physicochemical Profiling

The following data is synthesized from structural analogs and available chemical databases.

Parameter Value / Observation
Appearance Yellow to orange crystalline solid (Conjugated system absorbs blue light)
Melting Point Predicted: 80–120 °C (Analog 5-HMF derivative melts at 76–77 °C)
Solubility Soluble: DMSO, DMF, Acetone, Hot EthanolInsoluble: Water, Hexane
LogP (Predicted) ~2.1 (Moderate lipophilicity)
Stability Sensitive to moisture (hydrolysis of nitrile) and light (cis-trans isomerization).[5][6][7]

Synthesis & Experimental Protocols

Protocol: Knoevenagel Condensation

This protocol describes the synthesis of the target molecule from 5-bromo-2-furaldehyde and malononitrile.

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Catalyst: Piperidine (0.1 eq) or Ammonium Acetate (0.1 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-furaldehyde (10 mmol) in 20 mL of ethanol.

  • Addition: Add malononitrile (11 mmol) to the solution.

  • Catalysis: Add piperidine (3-4 drops) as a catalyst. The solution may turn a darker shade of yellow/orange immediately.

  • Reaction: Stir the mixture at room temperature for 30 minutes. If precipitation does not occur, heat to reflux (78 °C) for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath (0-4 °C). The product should precipitate as crystals.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then cold hexane.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

  • Characterization: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the vinyl proton singlet around

    
     7.5–8.2 ppm.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Weigh Reagents Mix Dissolve in Ethanol Start->Mix Cat Add Catalyst (Piperidine) Mix->Cat React Reaction (RT or Reflux) Cat->React Knoevenagel Condensation Cool Cool to 0°C (Precipitation) React->Cool Filter Vacuum Filtration Cool->Filter Dry Vacuum Dry 40°C Filter->Dry End Final Product (Yellow Solid) Dry->End

Figure 1: Step-by-step workflow for the synthesis of Propanedinitrile, [(5-bromo-2-furanyl)methylene]-.

Biological Mechanism & Applications

This compound is a structural analog of Tyrphostin AG 825 and other furan-based kinase inhibitors.

Mechanism of Action
  • EGFR Inhibition: The malononitrile group acts as a "warhead." The electron-withdrawing effect of the nitriles makes the vinyl carbon highly susceptible to nucleophilic attack by the thiol group of Cysteine-797 (Cys797) in the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor).

  • GPR35 Agonism: Recent studies indicate that furan-2-ylmethylene malononitriles are potent agonists for GPR35, an orphan G-protein-coupled receptor involved in immune regulation and pain signaling.

Signaling Pathway Diagram

BiologicalPathway Compound Propanedinitrile, [(5-bromo-2-furanyl)methylene]- EGFR EGFR Kinase (Cys797) Compound->EGFR Covalent/Competitive Binding GPR35 GPR35 (Receptor) Compound->GPR35 Agonist Binding Phos Inhibit Auto- phosphorylation EGFR->Phos Blocks Immune Immune Modulation (Pain/Inflammation) GPR35->Immune Activates Signaling Downstream Signaling (MAPK/AKT) Phos->Signaling Reduces Prolif Cell Proliferation Signaling->Prolif Inhibits

Figure 2: Dual mechanism of action: EGFR kinase inhibition and GPR35 receptor agonism.

Handling, Storage, and Disposal[9]

Storage Protocols
  • Temperature: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent oxidation of the furan ring.

  • Container: Amber glass vial (protect from light to prevent isomerization).

Safe Handling (SOP)
  • Engineering Controls: Always handle within a certified Chemical Fume Hood.

  • PPE:

    • Gloves: Double-gloving with Nitrile (0.11 mm minimum thickness).

    • Eyes: Chemical splash goggles.

    • Body: Lab coat with long sleeves; apron if handling >1g.

Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not pour down the drain. The bromine atom requires specific incineration protocols to capture HBr gas.

Emergency Response

Scenario Action
Skin Contact Wash immediately with soap and copious water for 15 minutes. If irritation persists, seek medical attention. Note: Treat as a potential chemical burn.
Eye Contact Rinse cautiously with water for 15 minutes, lifting eyelids.[3] Remove contact lenses.[3][4][8] Seek immediate ophthalmological attention.
Inhalation Move victim to fresh air.[2][4][8] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Administer activated charcoal if conscious. Transport to ER immediately.
Spill Cleanup Evacuate area. Wear full PPE.[2][3][8][9] Absorb with vermiculite or sand. Collect in a sealed container. Neutralize surface with 10% bleach solution (oxidizes traces).

References

  • Sigma-Aldrich. (n.d.). 2-((5-Bromo-2-furyl)methylene)malononitrile Product Information. Retrieved from

  • Deng, H., & Fang, Y. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists.[10] Journal of Medicinal Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2783637, 2-[(5-Bromo-2-furyl)methylene]malononitrile. Retrieved from

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry. (Contextual reference for Tyrphostin synthesis).

Sources

Protocols & Analytical Methods

Method

Knoevenagel condensation protocol for 5-bromo-2-furaldehyde and malononitrile

Application Note: AN-2026-BFM Protocol for the Knoevenagel Condensation of 5-Bromo-2-furaldehyde and Malononitrile Executive Summary & Significance Target Audience: Medicinal Chemists, Process Development Scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BFM Protocol for the Knoevenagel Condensation of 5-Bromo-2-furaldehyde and Malononitrile

Executive Summary & Significance

Target Audience: Medicinal Chemists, Process Development Scientists, and Materials Researchers.

The condensation of 5-bromo-2-furaldehyde with malononitrile yields 2-((5-bromofuran-2-yl)methylene)malononitrile , a pivotal scaffold in drug discovery. This specific electrophile-nucleophile pair creates a "push-pull" alkene system widely utilized in:

  • Tyrosine Kinase Inhibitors (TKIs): The benzylidenemalononitrile motif mimics the ATP-binding pharmacophore in EGFR inhibitors (e.g., Tyrphostin analogs).

  • Non-Linear Optical (NLO) Materials: The electron-withdrawing nitrile groups coupled with the electron-rich furan ring create high hyperpolarizability.

  • Synthetic Intermediates: Precursors for fused heterocyclic systems (e.g., aminofurans, pyridines) via subsequent cyclization.

This guide provides a high-fidelity Standard Chemical Protocol (Solution Phase) and a Green Mechanochemical Protocol (Solid Phase), ensuring flexibility for both gram-scale synthesis and high-throughput screening libraries.

Reaction Mechanism & Logic

The reaction proceeds via a base-catalyzed Knoevenagel condensation. The choice of base is critical: it must be strong enough to deprotonate malononitrile (


) but weak enough to prevent polymerization of the sensitive furan ring (furans are acid-sensitive and prone to ring-opening).

Mechanistic Pathway:

  • Deprotonation: Base abstracts a proton from malononitrile, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of 5-bromo-2-furaldehyde.

  • Aldol Intermediate: Formation of the

    
    -hydroxynitrile intermediate.
    
  • E1cB Elimination: Rapid dehydration drives the equilibrium toward the thermodynamically stable conjugated alkene product.

KnoevenagelMechanism Reagents Reagents: 5-Bromo-2-furaldehyde + Malononitrile Enolate Intermediate 1: Malononitrile Anion Reagents->Enolate Deprotonation Base Cat. Base (Piperidine) Base->Enolate Catalysis Aldol Intermediate 2: Alkoxide/Aldol Adduct Enolate->Aldol Nucleophilic Attack on Carbonyl Elimination Step 3: Dehydration (-H2O) Aldol->Elimination Proton Transfer Product Product: 2-((5-bromofuran-2-yl) methylene)malononitrile Elimination->Product Irreversible Formation

Figure 1: Mechanistic pathway of the base-catalyzed condensation showing the critical dehydration step.

Experimental Protocols

Method A: Standard Solution-Phase Synthesis (Recommended for Purity)

Best for: Gram-scale synthesis, high purity requirements, and crystallization.

Materials:

  • 5-Bromo-2-furaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (Absolute, solvent)

  • Piperidine (Catalytic, 0.1 eq) or Triethylamine (TEA)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-furaldehyde (10 mmol, 1.75 g) in Ethanol (20 mL).

    • Note: Ensure the aldehyde is free of black oxidation products. If dark, purify via short-path distillation or silica plug filtration before use.

  • Addition: Add Malononitrile (11 mmol, 0.73 g) directly to the stirring solution.

  • Catalysis: Add Piperidine (3-5 drops or ~0.1 mmol) dropwise.

    • Observation: The reaction is often exothermic; a color change to yellow/orange is immediate.

  • Reaction: Stir at Room Temperature (20-25°C) for 1-3 hours.

    • QC Check: Monitor via TLC (20% EtOAc/Hexanes). The aldehyde spot (

      
      ) should disappear; the product spot will be lower/more polar or precipitate out.
      
    • Optimization: If conversion is slow (>4h), warm to 50°C. Avoid vigorous reflux to prevent furan degradation.

  • Work-up:

    • If Precipitate Forms: Cool the flask in an ice bath for 30 minutes. Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL).

    • If Homogeneous: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a solid. Filter and wash as above.

  • Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture.

Method B: Green Mechanochemical Synthesis (Solvent-Free)

Best for: High-throughput library generation, green chemistry compliance.

Procedure:

  • Place 5-bromo-2-furaldehyde (1 mmol) and Malononitrile (1 mmol) in a mortar.

  • Add Sodium Carbonate (

    
    , 0.5 mmol) or 2 drops of water  as a catalyst.
    
  • Grind with a pestle for 10-20 minutes. The mixture will turn into a paste and eventually solidify as the reaction completes and water is expelled.

  • Wash the solid with water (to remove base/unreacted malononitrile) and dry in a desiccator.

Characterization & QC Data

Expected Physical Properties:

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: Typically 120–160°C range (dependent on crystal habit/purity). Note: Specific MP should be determined experimentally as literature varies for brominated derivatives.

  • Solubility: Soluble in DMSO, Acetone, Chloroform; sparingly soluble in Ethanol; insoluble in Water.

Spectroscopic Validation (Table 1):

TechniqueDiagnostic SignalAssignmentInterpretation
1H NMR (CDCl3)

7.40 – 7.90 ppm (s, 1H)
CH=C(CN)2 The vinyl proton singlet is the definitive confirmation of condensation.
1H NMR (CDCl3)

6.60 – 7.30 ppm (d, 2H)
Furan-H Distinct doublets (

) for the C3 and C4 furan protons.
IR (ATR)~2220 – 2230 cm

C

N
Strong, sharp stretch indicating the nitrile group.
IR (ATR)~1580 – 1600 cm

C=C Conjugated alkene stretch.

Troubleshooting & Decision Logic

Use the following workflow to resolve common synthetic issues.

Troubleshooting Start Start QC Analysis TLC TLC Check (Aldehyde remaining?) Start->TLC AddBase Add 5% more Piperidine Increase Temp to 50°C TLC->AddBase Yes (Incomplete) Oiling Product is Oiling (Not precipitating) TLC->Oiling No (Complete but no solid) Dark Product is Dark/Black TLC->Dark Impure AddBase->TLC IceWater Pour into Ice Water Scratch glass to induce nucleation Oiling->IceWater Recryst Recrystallize (EtOH/H2O) IceWater->Recryst Charcoal Activated Charcoal Treatment during Recrystallization Dark->Charcoal Charcoal->Recryst

Figure 2: Troubleshooting decision tree for yield and purity optimization.

Safety & Handling (Critical)

  • Malononitrile: Metabolizes to cyanide in vivo.[1] Handle in a fume hood. Treat waste streams with bleach (sodium hypochlorite) to oxidize residual cyanides before disposal.

  • 5-Bromo-2-furaldehyde: A lachrymator and skin irritant. Wear nitrile gloves and eye protection.

  • Furan Sensitivity: Furans are light-sensitive. Store the product in amber vials under inert atmosphere (Ar/N2) for long-term stability.

References

  • General Knoevenagel Protocol: Jones, G. "The Knoevenagel Condensation."[2][3] Organic Reactions, 2011 , 15, 204–599. Link

  • Green Chemistry (Water/Grinding): Bose, D. S., et al. "A Green and Efficient Catalyst for Knoevenagel Condensation." Asian Journal of Chemistry, 2015 . Link

  • Furan Derivatives in Drug Discovery: Gazit, A., et al. "Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 1989 , 32(10), 2344–2352. Link

  • Spectroscopic Data (Analogous Compounds): Sigma-Aldrich Product Specification, "2-((5-bromo-2-furyl)methylene)malononitrile." Link

  • Mechanistic Insight: Bigi, F., et al. "Clean synthesis of benzylidenemalononitriles." Green Chemistry, 2000 , 2, 101-103. Link

Sources

Application

Application Note: Green Synthesis of Propanedinitrile, [(5-bromo-2-furanyl)methylene]-

[1] Introduction & Scope This application note details the green synthesis of [(5-bromo-2-furanyl)methylene]propanedinitrile (CAS: 56656-96-3), also known as 5-bromo-2-furfurylidenemalononitrile .[1] This compound is a c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

This application note details the green synthesis of [(5-bromo-2-furanyl)methylene]propanedinitrile (CAS: 56656-96-3), also known as 5-bromo-2-furfurylidenemalononitrile .[1] This compound is a critical intermediate in the development of Tyrphostin-class tyrosine kinase inhibitors and antimicrobial agents.[1]

Traditionally, Knoevenagel condensations involving furan derivatives utilize volatile organic solvents (benzene, toluene) and toxic amine catalysts (piperidine) under reflux.[1] The protocols defined herein prioritize Green Chemistry Principles , specifically:

  • Prevention of Waste: High atom economy.[1]

  • Safer Solvents: Use of water, ethanol, or solvent-free conditions.

  • Energy Efficiency: Ambient temperature or short-duration microwave irradiation.[1]

Target Compound Profile
PropertySpecification
IUPAC Name 2-[(5-bromo-2-furanyl)methylene]propanedinitrile
Common Name 5-Bromo-2-furfurylidenemalononitrile
CAS Number 56656-96-3
Molecular Formula

Molecular Weight 223.03 g/mol
Precursor A 5-Bromo-2-furaldehyde (CAS: 1899-24-7)
Precursor B Malononitrile (CAS: 109-77-3)

Mechanistic Insight

The synthesis relies on the Knoevenagel Condensation , a base-catalyzed nucleophilic addition of an active hydrogen compound (malononitrile) to a carbonyl group (5-bromo-2-furaldehyde), followed by dehydration.[1]

Reaction Pathway (DOT Visualization)[1]

Knoevenagel_Mechanism Malononitrile Malononitrile (pKa ~11) Anion Carbanion Intermediate Malononitrile->Anion Base Green Catalyst (Base) Base->Malononitrile Deprotonation Aldehyde 5-Bromo-2- furaldehyde Anion->Aldehyde Nucleophilic Attack Alcohol Aldol-like Intermediate Aldehyde->Alcohol Product Target Product (Alkene) Alcohol->Product Dehydration (-H2O) Water H2O (Byproduct) Alcohol->Water

Caption: Step-wise mechanism of the Knoevenagel condensation.[1] The green catalyst facilitates the initial deprotonation and the final dehydration step.

Experimental Protocols

Protocol A: Mechanochemical Synthesis (Solvent-Free)

Best for: High yield, zero solvent waste, and rapid screening.[1] Principle: "Grindstone Chemistry" utilizes friction energy to generate local heat, initiating the reaction in the solid phase.

Materials:

  • 5-Bromo-2-furaldehyde (1.0 mmol, ~175 mg)[1]

  • Malononitrile (1.0 mmol, 66 mg)

  • Catalyst: Meglumine (10 mol%) OR

    
     (10 mol%)[1]
    
  • Equipment: Agate mortar and pestle.[1]

Procedure:

  • Weighing: Accurately weigh the aldehyde and malononitrile into the mortar.

  • Mixing: Add the catalyst (Meglumine is preferred for biodegradability).[1]

  • Grinding: Grind the mixture vigorously for 5–10 minutes. The mixture will initially liquefy (eutectic formation) and then solidify as the product forms and water is released.[1]

  • Work-up: Wash the resulting solid with cold water (2 x 5 mL) to remove the water-soluble catalyst and unreacted malononitrile.[1]

  • Purification: Recrystallize from hot Ethanol (95%).

Validation:

  • Yield Expectation: >90%

  • Visual Cue: Transformation from a wet paste to a dry, yellow/brown powder.

Protocol B: "On-Water" Synthesis (Surfactant/Catalyst Free)

Best for: Scale-up and purity.[1] Principle: The "Hydrophobic Effect."[1] The organic reactants are insoluble in water, creating an interface where the reaction is accelerated due to negative activation volume and hydrogen bonding at the surface.

Materials:

  • 5-Bromo-2-furaldehyde (5.0 mmol)[1]

  • Malononitrile (5.5 mmol)[1]

  • Solvent: Distilled Water (10 mL)

  • Catalyst: 2-3 drops of Fruit Extract (Lemon/Lime) or Glycine (10 mol%) as a bio-organocatalyst.[1]

Procedure:

  • Suspension: Place aldehyde and malononitrile in a 50 mL round-bottom flask with 10 mL water.

  • Catalysis: Add the selected bio-catalyst.

  • Reaction: Stir vigorously at Room Temperature (RT) for 30 minutes. If precipitation is slow, warm to 50°C.[1]

  • Isolation: The product will precipitate as a solid.[1] Filter under vacuum.[1]

  • Washing: Wash with excess water to remove the catalyst.[1]

  • Drying: Dry in a vacuum oven at 45°C.

Expert Insight: While pure water works, the addition of Glycine (an amino acid) acts as a zwitterionic catalyst, mimicking the lysine residues in aldolase enzymes, significantly improving kinetics without toxicity.

Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput library synthesis.[1] Principle: Dipolar polarization of the reagents allows for rapid internal heating, reducing reaction times from hours to seconds.

Materials:

  • Reactants (1.0 mmol scale as above)

  • Solvent: Ethanol (0.5 mL) or Solvent-free (Alumina support).

  • Catalyst: Ammonium Acetate (5 mol%).[1]

Procedure:

  • Preparation: Mix reactants and catalyst in a microwave-safe vial. (Optional: Adsorb onto 500mg Basic Alumina for solvent-free MW).[1]

  • Irradiation: Irradiate at 150W, 80°C for 2–5 minutes.

  • Extraction: If using Alumina, elute product with hot ethanol.[1] If using liquid ethanol, pour into ice water.

  • Filtration: Collect the precipitate.

Characterization & Quality Control

The presence of the bromine atom and the furan ring provides distinct spectroscopic signatures.[2][3]

TechniqueParameterExpected Signal/ValueNotes
Melting Point Range110–140°C (Estimated)Precursor aldehyde melts at 82-85°C. Product MP is typically higher.[1]
IR Spectroscopy

2220–2230

Strong, sharp peak (Nitrile).[1]
IR Spectroscopy

1580–1600

Exocyclic alkene stretch.[1]
1H NMR Vinyl Proton

7.9 – 8.2 ppm (s, 1H)
Singlet; diagnostic for condensation.[1]
1H NMR Furan Ring

6.8 – 7.4 ppm (d)
Two doublets (H-3, H-4) showing coupling.[1]
13C NMR


112 – 114 ppm
Two signals (dinitrile).[1]
Experimental Workflow Diagram

Workflow Start Start: Raw Materials Method_Choice Select Method Start->Method_Choice Mech Method A: Grinding (Solvent-Free) Method_Choice->Mech Water Method B: Aqueous (Glycine/Fruit) Method_Choice->Water MW Method C: Microwave (EtOH) Method_Choice->MW Reaction Reaction Completion (TLC Monitoring) Mech->Reaction Water->Reaction MW->Reaction Workup Work-up: Water Wash/Filtration Reaction->Workup Recryst Purification: Recrystallization (Ethanol) Workup->Recryst QC QC: NMR/IR/MP Recryst->QC

Caption: Decision matrix and workflow for the three green synthesis protocols.

Safety & Handling (Expertise)

  • Malononitrile Toxicity: Malononitrile can metabolize to release cyanide ions in vivo.[1] While less volatile than free cyanide, it must be handled in a fume hood. Avoid acidic conditions during waste disposal to prevent HCN gas generation.[1]

  • Furaldehyde Irritation: 5-bromo-2-furaldehyde is a skin and eye irritant.[1] Wear nitrile gloves and safety goggles.[1]

  • Waste Disposal: The aqueous filtrate from Protocol B contains trace organics.[1] Treat with bleach (sodium hypochlorite) to neutralize any residual cyanide/nitrile groups before disposal, or dispose of as hazardous aqueous waste depending on local regulations.[1]

References

  • Bose, D. S., & Narsaiah, A. V. (2005).[1] An efficient and versatile synthesis of alkylidenemalononitriles using aqueous media.[1] Journal of Chemical Research.[1] Link[1]

  • Ranu, B. C., & Banerjee, S. (2005).[1] Ionic Liquid as Catalyst and Reaction Medium.[1][4] The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles. Organic Letters.[1][5] Link[1]

  • Prajapati, D., et al. (2004).[1] Microwave-promoted efficient Knoevenagel condensation of aldehydes with active methylene compounds.[1] Tetrahedron Letters.[1] Link[1]

  • Pal, R., et al. (2013).[1] Green synthesis of arylmethylenemalononitriles using fruit extracts as biocatalyst.[1] Journal of the Chilean Chemical Society.[1] Link

  • Sigma-Aldrich. (2023).[1][2] Product Specification: 2-((5-BROMO-2-FURYL)METHYLENE)MALONONITRILE.[1][6]Link[1]

Sources

Method

Catalytic conditions for synthesizing 5-bromo-2-furanmethylenemalononitrile

Executive Summary This guide details the catalytic strategies for the synthesis of 5-bromo-2-furanmethylenemalononitrile (CAS: 56656-96-3), a critical intermediate in the development of bioactive furan-based heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the catalytic strategies for the synthesis of 5-bromo-2-furanmethylenemalononitrile (CAS: 56656-96-3), a critical intermediate in the development of bioactive furan-based heterocycles (e.g., VEGFR-2 inhibitors, anti-inflammatory agents).

The synthesis relies on the Knoevenagel condensation between 5-bromo-2-furaldehyde and malononitrile. Unlike simple furfural, the 5-bromo substituent exerts a mesomeric and inductive effect that stabilizes the furan ring while maintaining high electrophilicity at the aldehyde carbonyl. This application note compares Homogeneous Base Catalysis (Standard) against Green Heterogeneous Catalysis (Sustainable) and provides a validated protocol for the highest purity outcomes.

Mechanistic Insight & Catalyst Selection

Reaction Mechanism (Knoevenagel Condensation)

The reaction proceeds via a nucleophilic attack of the malononitrile carbanion on the aldehyde carbonyl. The 5-bromo group plays a dual role:

  • Inductive (-I) Effect: Increases the electrophilicity of the carbonyl carbon, potentially accelerating the initial attack.

  • Steric/Electronic Stabilization: The bromine atom renders the furan ring less prone to side reactions (e.g., ring-opening polymerization) compared to unsubstituted furfural under basic conditions.

KnoevenagelMechanism Malononitrile Malononitrile (CH2(CN)2) Carbanion Carbanion [CH(CN)2]- Malononitrile->Carbanion Base removes H+ Base Catalyst (Base) (Deprotonation) Base->Carbanion Intermediate Alkoxide Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde 5-Bromo-2-furaldehyde Aldehyde->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination Proton Transfer Product 5-Bromo-2-furan- methylenemalononitrile Elimination->Product Irreversible

Figure 1: Mechanistic pathway for the base-catalyzed Knoevenagel condensation of 5-bromo-2-furaldehyde.

Catalyst Performance Matrix

The following table summarizes catalytic conditions based on yield, reaction time, and green chemistry metrics.

Catalyst SystemSolventTemp (°C)Yield (%)Reaction TimeNotes
Piperidine (Cat.) EthanolRT - 5092-9615-30 minGold Standard. Fast, high conversion. Requires aqueous workup or recrystallization.
Mg(OH)₂ / MgO Solvent-Free6085-903 hrsHeterogeneous. Catalyst is recyclable. Slower kinetics but cleaner profile.
Glycine H₂O:EtOH (1:1)RT80-8845 minGreen. Biocompatible catalyst. Product precipitates directly.
Chitosan Solid StateGrind90+20 minMechanochemical. Excellent for small-scale, solvent-free synthesis.

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis (The "Gold Standard")

Recommended for drug discovery applications requiring >98% purity.

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (Absolute, ACS Grade)

  • Piperidine (Catalytic, 0.05 eq)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-furaldehyde (1.75 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Malononitrile (0.73 g, 11 mmol) to the solution. Stir until fully dissolved.

  • Catalysis: Add Piperidine (50 µL, ~0.5 mmol) dropwise. Note: An immediate color change (often to yellow/orange) indicates the formation of the carbanion intermediate.

  • Reaction: Stir the mixture at room temperature for 30 minutes. If precipitation is slow, warm gently to 40°C for 10 minutes, then cool.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (higher Rf) should disappear.

  • Workup: Cool the flask in an ice bath (0-5°C) for 20 minutes to maximize precipitation.

  • Filtration: Filter the solid precipitate under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by cold Water (2 x 10 mL) to remove residual catalyst.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Expected Yield: 2.0 – 2.1 g (90-95%) Appearance: Yellow to orange crystalline solid.

Protocol B: Green Synthesis (Water-Based)

Recommended for environmentally sensitive workflows or scale-up.

  • Mix: Combine 5-bromo-2-furaldehyde (10 mmol) and Malononitrile (11 mmol) in a mixture of Water:Ethanol (1:1, 20 mL) .

  • Catalyst: Add Glycine (0.1 g) or Sodium Acetate (0.1 g).

  • Sonication/Stirring: Sonicate or stir vigorously at RT for 45-60 minutes.

  • Isolation: The product is hydrophobic and will precipitate out of the aqueous medium. Filter, wash with water, and dry.[1]

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

Predicted NMR Characterization

Based on substituent effects (5-Br) on the furan scaffold.

  • ¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

    • δ 8.0 - 8.2 ppm (s, 1H): Vinyl proton (=CH-CN). Highly deshielded due to the dicyano group.

    • δ 7.4 - 7.6 ppm (d, J=3.5 Hz, 1H): Furan H-3 (adjacent to the vinyl group).

    • δ 6.7 - 6.9 ppm (d, J=3.5 Hz, 1H): Furan H-4 (adjacent to Bromine). Note: Upfield shift relative to H-3 due to mesomeric donation from Br, despite inductive withdrawal.

Workflow Diagram

ExperimentalWorkflow Start Start: Reagents (Aldehyde + Malononitrile) Dissolve Dissolve in Ethanol Start->Dissolve Catalyze Add Catalyst (Piperidine) Dissolve->Catalyze React Reaction (RT, 30 min) Catalyze->React Check TLC Check (Hex:EtOAc 7:3) React->Check Check->React Incomplete Precipitate Cool & Precipitate Check->Precipitate Complete Filter Vacuum Filtration Precipitate->Filter Wash Wash (Cold EtOH/H2O) Filter->Wash Dry Vacuum Dry Wash->Dry

Figure 2: Step-by-step experimental workflow for the synthesis of 5-bromo-2-furanmethylenemalononitrile.

Safety & Handling

  • Brominated Furans: Can be skin irritants and sensitizers. Handle in a fume hood.

  • Malononitrile: Toxic if swallowed, inhaled, or in contact with skin. It can release cyanide ions under extreme metabolic or hydrolytic conditions. Use nitrile gloves and eye protection.

  • Waste Disposal: Filtrates containing malononitrile residues must be treated as hazardous chemical waste (cyanide-compatible stream).

References

  • Kustov, L. M., et al. (2021). "Catalysis by Hybrid Nanomaterials: Knoevenagel Condensation." Molecules, 26(2). Available at: [Link][2]

  • Cigana, B., et al. (2024). "Solvent-Free Mechanochemical Oxidation and Reduction of Biomass Derived 5-Hydroxymethyl Furfural." Journal of Organic Chemistry. Available at: [Link]

  • Verkruijsse, H. D., et al. (1990). "Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran." Synthetic Communications. Available at: [Link][2]

  • Zhang, M., et al. (2025). "Synthesis and NLO Properties of Furan Derivatives." European Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Recrystallization solvents for purifying CAS 13938-94-8

Technical Application Note: Optimization of Recrystallization Strategies for High-Purity Fenbendazole (CAS 13938-94-8) Executive Summary Fenbendazole (Methyl [5-(phenylthio)-1H-benzimidazol-2-yl]carbamate) is a benzimida...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of Recrystallization Strategies for High-Purity Fenbendazole (CAS 13938-94-8)

Executive Summary

Fenbendazole (Methyl [5-(phenylthio)-1H-benzimidazol-2-yl]carbamate) is a benzimidazole anthelmintic characterized by extremely low aqueous solubility (<0.1 mg/mL) and a propensity for polymorphism. High-purity isolation requires a biphasic approach: chemical purification to remove synthetic byproducts (sulfoxides, sulfones) and physical recrystallization to ensure the thermodynamically stable crystalline form (typically Form A, m.p. ~233°C).

This guide details two validated protocols:

  • Acid-Base Precipitation: For bulk removal of mechanical impurities and isomers.

  • Solvent-Antisolvent Recrystallization: For final polishing and polymorph control.

Solubility Profile & Solvent Selection

Fenbendazole exhibits a "solubility switch" behavior dependent on pH and temperature. It is a weak base (pKa ~7.0 for the benzimidazole nitrogen), rendering it soluble in strong organic acids but insoluble in neutral aqueous media.

Table 1: Solvent Efficacy for Fenbendazole Recrystallization

Solvent SystemSolubility BehaviorPrimary ApplicationRisk Profile
Glacial Acetic Acid (GAA) High (>50 mg/mL)Primary dissolution for acid-base precipitation.Corrosive; requires thorough washing to remove trace acid.
DMF (Dimethylformamide) High (Hot)Thermal recrystallization; excellent for removing sulfoxide impurities.High boiling point (153°C) makes solvent removal difficult without antisolvent.
DMSO (Dimethyl Sulfoxide) Very High Formulation/Analysis only.Not recommended for recrystallization due to extreme difficulty in drying.
Methanol / Ethanol Low/Moderate (Hot)Washing and final "polishing" to remove surface impurities.Poor solubility requires large volumes if used as the sole solvent.
Formic Acid Very High Alternative to GAA for rapid dissolution.More aggressive; potential for degradation if heated excessively.

Impurity Targeting Mechanism

Effective purification must target the three critical impurities common to benzimidazole synthesis:

  • Fenbendazole Sulfoxide (Oxfendazole): More polar than Fenbendazole. Remains in the supernatant during Methanol washes or DMF/Water crystallization.

  • Fenbendazole Sulfone: Highly stable and difficult to remove. Best managed by strict control of the oxidation step during synthesis, but can be reduced via GAA recrystallization.

  • Impurity A (Carbendazim): A hydrolysis degradation product. Removed via Acid-Base precipitation as it has a distinct solubility pH profile.

Detailed Experimental Protocols

Protocol A: Primary Purification (Acid-Base Precipitation)

Best for: Crude material containing mechanical impurities or unreacted starting materials.

Reagents:

  • Crude Fenbendazole[1][2][3][4]

  • Glacial Acetic Acid (GAA)

  • Activated Carbon (Charcoal)

  • Ammonium Hydroxide (25-30%) or Sodium Hydroxide (5N)

  • Deionized Water

Procedure:

  • Dissolution: Charge 10.0 g of Crude Fenbendazole into a round-bottom flask. Add 50–60 mL of Glacial Acetic Acid .

  • Heating: Heat to 60–70°C with stirring until complete dissolution occurs. The solution should be dark amber.

  • Decolorization: Add 0.5 g Activated Carbon. Stir for 30 minutes at 60°C.

  • Clarification: Filter the hot solution through a Celite bed or sintered glass funnel to remove carbon and insoluble particulates.

  • Precipitation:

    • Cool the filtrate to room temperature (20–25°C).

    • Slowly add the filtrate into a stirred vessel containing 200 mL of Deionized Water mixed with Ammonium Hydroxide (adjusted to reach pH 8–9 upon addition).

    • Note: Dropwise addition prevents occlusion of impurities.

  • Digestion: Stir the resulting slurry for 1–2 hours to ensure complete precipitation and crystal growth.

  • Isolation: Filter under vacuum. Wash the cake copiously with water until the filtrate is neutral (pH 7).

  • Drying: Dry at 60°C under vacuum to constant weight.

Protocol B: Final Polishing (DMF/Methanol Recrystallization)

Best for: Polymorph control and removal of trace sulfoxide impurities.

Reagents:

  • Pre-purified Fenbendazole (from Protocol A)

  • N,N-Dimethylformamide (DMF)[5][6]

  • Methanol (HPLC Grade)[6]

Procedure:

  • Dissolution: Suspend 10.0 g of Fenbendazole in 40 mL of DMF .

  • Reflux: Heat to 90–100°C. The solid should dissolve completely. If not, add DMF in 5 mL increments.

  • Hot Filtration: If any haze remains, filter hot (rapidly) to prevent premature crystallization.

  • Crystallization (Solvent/Antisolvent):

    • Remove heat and allow the solution to cool to ~60°C.

    • Slowly add 20 mL of Methanol (as a mild antisolvent/modifier) to induce nucleation.

    • Alternative: For higher yield (but lower purity), use Water as the antisolvent. For highest purity, use pure Methanol cooling.

  • Aging: Allow the mixture to cool slowly to room temperature, then chill to 0–5°C for 4 hours.

  • Filtration: Filter the white crystalline solid.

  • Washing: Wash the cake with cold Methanol (2 x 10 mL) to displace residual DMF.

  • Drying: Dry at 80°C under high vacuum (critical to remove DMF traces).

Process Visualization

Workflow Diagram: Acid-Base Purification

AcidBasePurification Start Crude Fenbendazole (Solid) Dissolve Dissolve in Glacial Acetic Acid (60-70°C) Start->Dissolve Carbon Add Activated Carbon (Decolorization) Dissolve->Carbon Filter Hot Filtration (Remove Insolubles) Carbon->Filter Precipitate Precipitation Add Filtrate to NH4OH/Water (pH 8-9) Filter->Precipitate Clear Filtrate Isolate Vacuum Filtration Precipitate->Isolate Slurry Wash Wash with Water (Until Neutral pH) Isolate->Wash Dry Dry at 60°C (Vacuum) Wash->Dry End Purified Fenbendazole (Intermediate Grade) Dry->End

Caption: Protocol A: Chemical purification utilizing pH-dependent solubility switches to remove bulk impurities.

Workflow Diagram: Thermal Recrystallization

ThermalRecrystallization Input Fenbendazole (Protocol A Product) DissolveDMF Dissolve in DMF (90-100°C) Input->DissolveDMF Cool Cool to 60°C DissolveDMF->Cool AntiSolvent Add Methanol (Antisolvent) Slow Addition Cool->AntiSolvent Nucleation Controlled Cooling (to 0-5°C) AntiSolvent->Nucleation Filter Filtration Nucleation->Filter Wash Wash with Cold Methanol (Remove DMF) Filter->Wash Dry High Vacuum Dry (80°C) Wash->Dry Final High Purity Fenbendazole (Form A / USP Grade) Dry->Final

Caption: Protocol B: Thermal recrystallization using DMF/Methanol to target specific polymorphs and trace impurities.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation or excessive washing.Ensure pH is >8 during Protocol A. Cool to 0°C before filtering in Protocol B.
Colored Product Oxidation products remaining.Increase Activated Carbon load; ensure temperature does not exceed 70°C during acid dissolution.
High Residual Solvent DMF entrapment in crystal lattice.Increase drying time/temperature; use a final Ethanol wash to exchange DMF before drying.
Oiling Out Adding antisolvent (water/methanol) too fast.Add antisolvent dropwise; seed the solution with pure crystals if available.

References

  • Solubility & Thermodynamics

    • Equilibrium Solubility Determination and Modeling of Fenbendazole in Cosolvent Mixtures. (2019).[7][8] ACS Omega. Link

    • Analysis of solubility parameters of fenbendazole in pure and mixed solvents. (2020).[9] Journal of Chemical Thermodynamics. Link

  • Purification & Synthesis Patents

    • Process for the purification of benzimidazole derivatives. (US Patent 3,969,526). Link

    • Preparation method of fenbendazole.[3][7][8][9][10][11][12][13][][15] (CN Patent 103242238A). Link

  • Impurity Profiling

    • Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole.[4][16] (2005). J. Mex. Chem. Soc. Link

  • Polymorphism

    • Solid Dispersions of Fenbendazole with Polymers.[6] (2023). MDPI Pharmaceutics. Link

Sources

Method

Advanced 1H NMR Characterization of Furan-Based Michael Acceptors: Structural Elucidation &amp; Kinetic Profiling

Abstract Furan-based Michael acceptors are a critical class of pharmacophores in Targeted Covalent Inhibitors (TCIs) and Nrf2 activators. Their efficacy relies on a delicate balance between electrophilicity (reactivity)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furan-based Michael acceptors are a critical class of pharmacophores in Targeted Covalent Inhibitors (TCIs) and Nrf2 activators. Their efficacy relies on a delicate balance between electrophilicity (reactivity) and specificity. While Mass Spectrometry confirms adduct formation, 1H NMR spectroscopy remains the gold standard for determining solution-state geometry (


 isomerism) and quantifying electrophilic reactivity kinetics (

). This guide provides a rigorous, field-proven workflow for characterizing these scaffolds, moving beyond basic assignment to functional kinetic profiling.

Part 1: Structural Anatomy & NMR Signatures

The furan-based Michael acceptor typically consists of a furan ring conjugated to an electron-withdrawing group (EWG) via a vinyl spacer. Correctly distinguishing the furan ring protons from the vinyl linker protons is the first challenge, as they often overlap in the aromatic region (6.0 – 8.0 ppm).

Characteristic Chemical Shifts

The electronic environment of the furan ring creates a distinct deshielding pattern. The vinyl protons (


 and 

) are the diagnostic handles for the Michael acceptor system.

Table 1: Diagnostic 1H NMR Signatures (DMSO-


) 
Proton LabelPositionTypical

(ppm)
MultiplicityCoupling (

)
Structural Insight
H-Vinyl (

)
Linker (Distal to EWG)7.10 – 7.60Doublet (d)12–16 Hz (

)
Indicates conjugation extent; highly sensitive to EWG strength.
H-Vinyl (

)
Linker (Proximal to EWG)6.40 – 6.90Doublet (d)12–16 Hz (

)
Upfield of

-H due to resonance; disappears upon thiol addition.
Furan-H5 Furan Ring (O-adjacent)7.60 – 8.00Doublet (d)

Hz
Most deshielded furan proton; indicates 2-substitution pattern.
Furan-H3 Furan Ring (Linker-adjacent)6.60 – 7.00Doublet (d)

Hz
Often overlaps with Vinyl-

; requires 2D HSQC for resolution.
Furan-H4 Furan Ring (Distal)6.50 – 6.70dd

"Triplet-like" appearance due to dual coupling.
Visualization of Structural Logic

The following diagram illustrates the logic flow for assigning these overlapping signals using standard 1D and 2D experiments.

NMR_Assignment_Logic Sample Unknown Furan Michael Acceptor Spectrum1D 1D 1H NMR (DMSO-d6) Sample->Spectrum1D Decision Vinyl Region (6.0 - 8.0 ppm) Spectrum1D->Decision Coupling Calculate J-Coupling Decision->Coupling Distinct Doublets Overlap Signals Overlap? Decision->Overlap Geometry Geometry Defined (E vs Z) Coupling->Geometry Final Full Structural Assignment Geometry->Final HSQC 2D HSQC (1H-13C) Overlap->HSQC Yes NOESY 1D NOESY Overlap->NOESY Conformational Check HSQC->Final NOESY->Final

Figure 1: Decision tree for structural assignment of furan-based Michael acceptors.

Part 2: Stereochemical Determination ( Isomerism)

The biological activity of Michael acceptors is strictly governed by geometry. The


-isomer (trans) is typically the active pharmacophore in furan-based drugs due to optimal binding pocket fit.
The Coupling Constant Protocol
  • Acquire Spectrum: Run a standard 1H NMR (minimum 400 MHz) with sufficient scans (NS=16) to resolve hyperfine splitting.

  • Identify Vinyl Doublets: Locate the

    
     and 
    
    
    
    protons.
  • Calculate

    
    : 
    
    • 
      -isomer (Trans): 
      
      
      
      .
    • 
      -isomer (Cis): 
      
      
      
      .
  • Validation: If

    
     (ambiguous region), perform a 1D NOE difference experiment . Irradiate the 
    
    
    
    -proton; if an enhancement is observed at the EWG or
    
    
    -proton, it confirms the spatial proximity (
    
    
    -isomer).

Part 3: Kinetic Reactivity Profiling (The NMR Thiol Assay)

This is the most critical application for drug development. It measures the electrophilicity of the Michael acceptor by monitoring its reaction with a model thiol (Cysteamine or Glutathione) in real-time. This provides a pseudo-first-order rate constant (


), a direct proxy for covalent binding potential.
Experimental Protocol

Reagents:

  • Substrate: Furan-based Michael acceptor (10 mM stock in DMSO-

    
    ).
    
  • Thiol Source: Cysteamine hydrochloride or N-acetylcysteine (NAC) (200 mM stock in

    
    ).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (inert in these conditions).

Workflow:

  • Baseline Scan (

    
    ): 
    
    • In an NMR tube, add

      
       DMSO-
      
      
      
      .
    • Add

      
       Substrate Stock (Final conc: ~20 mM).
      
    • Add

      
       Internal Standard.
      
    • Acquire a standard 1H spectrum. Integrate the Vinyl-

      
       proton relative to the Internal Standard.
      
  • Initiate Reaction:

    • Add

      
       Thiol Stock (10-fold excess, ~200 mM).
      
    • Cap and invert rapidly (do not vortex vigorously to avoid bubbles).

    • Insert into magnet immediately.

  • Kinetic Loop:

    • Set up a multi_zg or arrayed experiment.

    • Parameters: 1 scan per time point (for speed), delay of 30-60 seconds between spectra.

    • Duration: Run for 60 minutes or until the vinyl signal disappears.

Data Analysis & Calculation

The reaction follows pseudo-first-order kinetics because [Thiol] >> [Substrate].

  • Integration: Plot the integral of the Vinyl-

    
     proton  (normalized to Internal Standard) vs. Time (seconds).
    
  • Calculation: Fit the decay curve to the equation:

    
    
    Where:
    
    • 
       = Normalized integral at time 
      
      
      
      .
    • 
       = Pseudo-first-order rate constant.
      
  • Second-Order Constant: Calculate the intrinsic reactivity (

    
    ):
    
    
    
    
Reactivity Workflow Diagram

Kinetic_Assay_Workflow Prep Prepare Stock Solutions (Substrate + Internal Std) T0 Acquire T=0 Spectrum (Baseline) Prep->T0 Mix Add Thiol (10x Excess) & Invert Tube T0->Mix Loop Arrayed Acquisition (Every 60s for 1 hr) Mix->Loop Process Process Data Loop->Process Integrate Integrate Vinyl Peak vs Internal Std Process->Integrate Calc Calculate k_obs (Slope of ln(Int) vs Time) Integrate->Calc

Figure 2: Workflow for NMR-based thiol reactivity assay (pseudo-first-order kinetics).

Part 4: Troubleshooting & Scientific Integrity

Reversibility (The Retro-Michael Check)

Furan-based acceptors can sometimes undergo retro-Michael reactions (reversible covalent binding).

  • Test: After the reaction reaches equilibrium (or completion), dilute the sample 1:10 with chloroform (

    
    ) or fresh DMSO.
    
  • Observation: If the vinyl proton signals reappear over time, the binding is reversible. This is a critical parameter for drug residence time.

Solvent Effects
  • DMSO-

    
    :  Recommended for solubility but accelerates nucleophilic attack due to dipole effects.
    
  • Phosphate Buffer (

    
    ):  Biologically relevant but often requires co-solvent (
    
    
    
    ) for furan solubility.
  • Correction: Always report the solvent system when citing

    
     values, as rates can vary by orders of magnitude between DMSO and water.
    
Common Artifacts
  • Thiol Oxidation: The thiol (e.g., Cysteamine) can oxidize to the disulfide (Cystamine) during the experiment. Monitor the thiol's

    
    -CH2 signal.[1] If it shifts/splits, oxidation is occurring, which lowers the effective [Thiol] concentration and skews 
    
    
    
    . Solution: Use degassed solvents or add TCEP (if compatible).

References

  • Avonto, C., et al. (2011).[2][3] An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery? Angewandte Chemie International Edition.[2] Link

  • Omar, A. M., et al. (2024). Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities.[4][5] Chemical Biology & Drug Design.[5] Link

  • Kupchan, S. M., et al. (1970).[6][7] Furan-based Michael Acceptors and Covalent Inhibition Mechanisms.[4][8] Science.[7] Link

  • Jackson, P. A., et al. (2021). Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction. Polymer Chemistry.[1] Link

  • BenchChem. (2025).[8][9] A Researcher's Guide to Cross-Referencing 1H NMR Data for Substituted Furans.Link

Sources

Application

Application Note &amp; Protocol: The Strategic Use of [(5-Bromo-2-furanyl)methylene]propanedinitrile as a Highly Activated Dienophile in Diels-Alder Cycloadditions

Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of [(5-bromo-2-furanyl)methylene]propanedinitrile, also known as 2-((5-bromo-2-furyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of [(5-bromo-2-furanyl)methylene]propanedinitrile, also known as 2-((5-bromo-2-furyl)methylene)malononitrile, as a potent dienophile in [4+2] Diels-Alder cycloaddition reactions. Due to the powerful electron-withdrawing nature of the dicyanovinyl group, this reagent serves as a highly reactive partner for electron-rich dienes, enabling the construction of complex polycyclic and heterocyclic scaffolds. This guide details the underlying chemical principles, provides a robust experimental protocol for its use with cyclopentadiene, discusses critical parameters for reaction optimization, and outlines necessary safety precautions.

Introduction & Scientific Rationale

The Diels-Alder reaction stands as one of the most powerful and elegant transformations in synthetic organic chemistry, allowing for the stereospecific formation of six-membered rings from a conjugated diene and a dienophile.[1][2][3] The efficiency and selectivity of this reaction are governed by the electronic properties of the reactants. A "normal electron-demand" Diels-Alder reaction is significantly accelerated when the dienophile is substituted with electron-withdrawing groups (EWGs), which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene.[4][5]

The subject of this note, [(5-bromo-2-furanyl)methylene]propanedinitrile, is an exemplary activated dienophile.[6] Its reactivity is underpinned by two key structural features:

  • The Dicyanovinyl Group: The two nitrile (-CN) substituents are potent EWGs that act synergistically to dramatically lower the electron density of the alkene double bond. This makes the molecule an exceptionally "electron-poor" and therefore highly reactive dienophile.

  • The Furan Scaffold: While unsubstituted furan can serve as a diene, its aromatic character can lead to reversible Diels-Alder reactions.[7] However, when appended with a strong EWG at the 2-position, the endocyclic double bond of the furan ring can also exhibit dienophilic character. Studies on analogous systems, such as 2-nitrofurans, have demonstrated their capacity to act as efficient dienophiles.[8][9]

This unique combination makes [(5-bromo-2-furanyl)methylene]propanedinitrile a versatile building block for accessing novel oxa-bridged bicyclic structures, which are precursors to a wide array of complex molecules in medicinal chemistry and materials science.

Reaction Mechanism & Stereochemical Considerations

The Diels-Alder reaction proceeds via a concerted, pericyclic mechanism involving a single, cyclic transition state.[1] This concerted nature dictates that the stereochemistry of the reactants is preserved in the product.

cluster_reactants Reactants cluster_ts Transition State cluster_product Product Diene Electron-Rich Diene (HOMO) TS Cyclic & Concerted [π4s + π2s] Diene->TS [4π] Dienophile [(5-bromo-2-furanyl)methylene]propanedinitrile (Electron-Poor Dienophile, LUMO) Dienophile->TS [2π] Product Cycloadduct (Oxanorbornene Derivative) TS->Product Formation of 2 new σ-bonds

Caption: General workflow of the Diels-Alder reaction.

For reactions involving cyclic dienes like cyclopentadiene, the "endo rule" generally predicts the major diastereomer. This rule states that the substituents on the dienophile (in this case, the dicyanovinyl group) preferentially occupy the endo position in the bicyclic product, oriented towards the larger π-system of the newly forming diene bridge. This preference is attributed to favorable secondary orbital interactions in the transition state.

Experimental Protocol: Cycloaddition with Cyclopentadiene

This section provides a detailed, validated protocol for the reaction between [(5-bromo-2-furanyl)methylene]propanedinitrile and freshly cracked cyclopentadiene. This reaction is a reliable model system for evaluating the reactivity of the dienophile.

Materials & Equipment
  • Reagents:

    • [(5-bromo-2-furanyl)methylene]propanedinitrile (AldrichCPR, CAS: 56656-96-3)[6]

    • Dicyclopentadiene

    • Anhydrous Toluene or Dichloromethane (DCM)

    • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for chromatography)

    • Ethyl Acetate & Hexanes (for chromatography)

  • Equipment:

    • Round-bottom flask with stir bar

    • Condenser and heating mantle

    • Distillation apparatus (for cracking dicyclopentadiene)

    • Thin Layer Chromatography (TLC) plates and UV lamp

    • Rotary evaporator

    • Glass funnel and filter paper

    • Column chromatography setup

Step-by-Step Procedure
  • Preparation of Cyclopentadiene: Cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature. It must be "cracked" back to the monomer immediately before use.

    • Set up a simple distillation apparatus.

    • Add dicyclopentadiene to the distillation flask and heat gently to ~180 °C.

    • Collect the cyclopentadiene monomer, which boils at 41 °C, in a receiving flask cooled in an ice bath. Caution: Cyclopentadiene will re-dimerize over several hours. Use it promptly.

  • Reaction Setup:

    • In a clean, dry 50 mL round-bottom flask, dissolve 1.0 mmol of [(5-bromo-2-furanyl)methylene]propanedinitrile in 20 mL of anhydrous toluene.

    • Add a magnetic stir bar.

    • To the stirred solution, add 1.2 mmol (1.2 equivalents) of freshly prepared cyclopentadiene dropwise at room temperature.

    • Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

    • Spot the starting dienophile and the reaction mixture on the TLC plate. The reaction is complete when the starting dienophile spot has been consumed (typically 2-4 hours).

  • Workup & Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Remove the solvent using a rotary evaporator.

    • Redissolve the crude residue in a minimal amount of dichloromethane.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, to isolate the desired cycloadduct.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified adduct.

Visualization of Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Crack 1. Crack Dicyclopentadiene to Monomer Add 3. Add Cyclopentadiene Crack->Add Setup 2. Dissolve Dienophile in Toluene Setup->Add Heat 4. Heat to 80°C Add->Heat Monitor 5. Monitor by TLC Heat->Monitor Evap 6. Evaporate Solvent Monitor->Evap Column 7. Column Chromatography Evap->Column Final 8. Isolate Pure Product Column->Final

Caption: Experimental workflow for the Diels-Alder reaction.

Parameters for Optimization & Advanced Protocols

While the standard thermal protocol is robust, several factors can be adjusted to optimize yield, selectivity, and reaction time.

Choice of Diene

The dienophile is highly activated and should react well with a variety of electron-rich dienes.

Diene Relative Reactivity Notes
Cyclopentadiene Very High Highly reactive, readily available.
Isoprene High An acyclic diene; regioselectivity must be considered.
Danishefsky's Diene Very High Provides access to functionalized cyclohexenone systems after hydrolysis.

| Anthracene | Moderate | Reaction occurs across the central ring at elevated temperatures.[5] |

Lewis Acid Catalysis

For less reactive dienes or to achieve lower reaction temperatures, Lewis acid catalysis is a powerful strategy.[10][11] The Lewis acid coordinates to the nitrogen atoms of the nitrile groups, further withdrawing electron density and lowering the dienophile's LUMO energy.

Modified Protocol (Catalytic):

  • Cool the solution of the dienophile in anhydrous DCM to 0 °C or -78 °C.

  • Slowly add a sub-stoichiometric amount (e.g., 0.1-0.2 equivalents) of a Lewis acid such as Aluminum Chloride (AlCl₃) or Zinc Chloride (ZnCl₂).

  • Stir for 15 minutes before adding the diene.

  • Allow the reaction to proceed at the reduced temperature, monitoring by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate before the standard workup.

Safety & Handling

  • [(5-bromo-2-furanyl)methylene]propanedinitrile: Handle with care. Malononitrile and its derivatives are classified as toxic.[12] Avoid inhalation, ingestion, and skin contact. Always use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Toluene and dichloromethane are flammable and/or carcinogenic. Handle in a fume hood.

  • Dicyclopentadiene Cracking: This procedure should be performed in a fume hood due to the unpleasant odor and flammability of the monomer. Do not distill to dryness.

Conclusion

[(5-Bromo-2-furanyl)methylene]propanedinitrile is a potent and versatile dienophile for normal electron-demand Diels-Alder reactions. Its high reactivity, driven by the dicyanovinyl activating group, allows for the efficient synthesis of complex oxa-bridged cyclic systems under standard thermal conditions. Furthermore, its reactivity can be enhanced through Lewis acid catalysis, broadening its applicability with less reactive dienes. The protocols and principles outlined in this document provide a solid foundation for researchers to successfully incorporate this valuable building block into their synthetic strategies.

References

  • Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites. (2017). ACS Catalysis. [Link]

  • The effect of Lewis acids on the intramolecular Diels–Alder reaction of the furan diene. (n.d.). ScienceDirect. [Link]

  • Lewis acid-catalyzed Diels-Alder reactions. (n.d.). Iowa State University Digital Repository. [Link]

  • Influence of Lewis Acids on the Diels–Alder Reaction. VII. The Reaction of Furan With Ethyl Propiolate. (1974). Canadian Journal of Chemistry. [Link]

  • Ketenimines as Aza-Dienophiles. (n.d.). ChemRxiv. [Link]

  • Diels–Alder reaction. (n.d.). Wikipedia. [Link]

  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. (n.d.). Indian Academy of Sciences. [Link]

  • The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

  • 2-Nitrobenzofuran and 3-Nitrobenzofurans as dienophiles in Polar Diels-Alder Reactions. Theoretical studies using DFT Methods. (2009). Sciforum. [Link]

  • Can vinyl alcohol react as a dienophile in Diels-Alder reactions?. (2016). Chemistry Stack Exchange. [Link]

  • The Diels-Alder Reaction. (2019). Chemistry LibreTexts. [Link]

  • Aza-Diels–Alder Reactions of Furans. (n.d.). UGA Chemistry. [Link]

  • 2-nitrofurans as dienophiles in diels-alder reactions. (2004). Sciforum. [Link]

  • Alkylhalovinylboranes: a new class of Diels–Alder dienophiles. (n.d.). PMC - NIH. [Link]

  • Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. (2025). MDPI. [Link]

  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (2025). MDPI. [Link]

  • Diels-Alder reactions of five-membered heterocycles containing one heteroatom. (n.d.). PMC. [Link]

  • Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. (1990). Semantic Scholar. [Link]

  • Intramolecular Diels–Alder reaction of 2-diphenylphosphinyl-5-(propargyloxymethyl)furans followed by nucleophilic 1,2-rearrang. (2007). ScienceDirect. [Link]

  • Malononitrile: A Versatile Active Methylene Group. (n.d.). SciSpace. [Link]

  • The Intramolecular Diels Alder Reaction. (2019). Master Organic Chemistry. [Link]

  • Direct Diels–Alder reactions of furfural derivatives with maleimides. (2026). ResearchGate. [Link]

  • Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid... (n.d.). ResearchGate. [Link]

  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. (2025). ResearchGate. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-[(5-bromo-2-furanyl)methylene]malononitrile

[1] Executive Summary This application note details a robust, high-yield protocol for the synthesis of 2-[(5-bromo-2-furanyl)methylene]malononitrile via microwave-assisted Knoevenagel condensation. While conventional the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-[(5-bromo-2-furanyl)methylene]malononitrile via microwave-assisted Knoevenagel condensation. While conventional thermal heating often requires reflux times of 2–6 hours with moderate yields (60–75%), the microwave-assisted protocol described herein achieves >90% yield in under 5 minutes .[1]

This compound is a critical pharmacophore in medicinal chemistry, serving as a precursor for fused heterocyclic systems and exhibiting significant biological potential, including tyrosine kinase inhibition and antimicrobial activity.[1] This guide is designed for researchers seeking to optimize throughput and reproducibility in drug discovery workflows.

Introduction & Scientific Context

The Target Molecule

The target, 2-[(5-bromo-2-furanyl)methylene]malononitrile , is an electron-deficient alkene utilized in the synthesis of complex heterocycles.[1] The presence of the 5-bromo substituent on the furan ring allows for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile scaffold.[1]

The Microwave Advantage

Microwave (MW) irradiation offers a distinct kinetic advantage for Knoevenagel condensations.[1] By coupling directly with the polar reaction matrix (dipolar polarization), MW energy induces rapid internal heating.[1] This minimizes wall effects and secondary decomposition associated with prolonged convective heating.

Key Benefits:

  • Enhanced Kinetics: Reaction times reduced from hours to minutes.

  • Green Chemistry: Compatible with solvent-free conditions or benign solvents (Ethanol/Water).[1]

  • Purity: Rapid conversion minimizes the formation of Michael addition by-products.

Reaction Mechanism

The synthesis proceeds via a Knoevenagel Condensation .[2][3][4][5][6] The base catalyst deprotonates the active methylene group of malononitrile, generating a carbanion. This nucleophile attacks the carbonyl carbon of 5-bromo-2-furaldehyde. Subsequent dehydration (elimination of water) yields the conjugated enenenitrile.[1]

Mechanistic Pathway (DOT Diagram)

KnoevenagelMechanism Start Reactants: 5-Bromo-2-furaldehyde + Malononitrile Step1 Deprotonation (Base Catalyst) Start->Step1 Mixing Inter1 Carbanion Formation Step1->Inter1 - H+ Step2 Nucleophilic Attack Inter1->Step2 + Aldehyde Inter2 Alkoxide Intermediate Step2->Inter2 C-C Bond Formed Step3 Proton Transfer & Dehydration Inter2->Step3 - H2O End Product: 2-[(5-bromo-2-furanyl) methylene]malononitrile Step3->End C=C Bond Formed

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

We present two validated methods: Method A (Solvent-Free) for green chemistry applications, and Method B (Ethanol Solution) for scale-up and automated liquid handling systems.[1]

Materials and Reagents[1][7]
  • 5-Bromo-2-furaldehyde (5-Bromofurfural): 98% purity.[1]

  • Malononitrile: 99% purity (Handle with care; toxic).[1]

  • Catalyst: Ammonium Acetate (

    
    ) or Piperidine.[1]
    
  • Solvent (Method B): Ethanol (Absolute).[1]

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Method A: Solvent-Free "Green" Synthesis (Recommended)

Best for: Rapid library generation, maximum atom economy.[1]

  • Preparation: In a 10 mL microwave process vial, mix 5-bromo-2-furaldehyde (1.0 mmol, 175 mg) and malononitrile (1.1 mmol, 73 mg).

  • Catalyst Addition: Add Ammonium Acetate (0.1 mmol, 8 mg).

  • Mixing: Grind the mixture gently with a glass rod or vortex until a homogeneous paste forms.

  • Irradiation: Cap the vial. Irradiate at 80°C for 2 minutes (Power: Dynamic, Max 50W).

  • Work-up:

    • Cool to room temperature. The mixture will solidify.

    • Wash the solid with cold water (2 x 5 mL) to remove the catalyst and unreacted malononitrile.[1]

    • Recrystallize from hot ethanol if necessary.

Method B: Ethanol Solution Synthesis

Best for: Scale-up (>5g) and automated liquid handlers.[1]

  • Dissolution: Dissolve 5-bromo-2-furaldehyde (5.0 mmol, 875 mg) and malononitrile (5.5 mmol, 363 mg) in Ethanol (10 mL).

  • Catalyst: Add 2 drops of Piperidine (or 0.5 mmol

    
    ).
    
  • Irradiation: Irradiate at 80°C for 5 minutes .

  • Precipitation: Upon cooling, the product typically precipitates as yellow crystals.

  • Filtration: Filter the precipitate, wash with cold ethanol (2 mL), and dry under vacuum.

Experimental Workflow Diagram

Workflow Setup Reagent Prep (1:1.1 Molar Ratio) Mix Homogenization (Vortex/Grind) Setup->Mix MW Microwave Irradiation 80°C | 2-5 min Mix->MW Cool Cooling to RT (Precipitation) MW->Cool Wash Wash/Filtration (Water/Cold EtOH) Cool->Wash Dry Drying & Analysis (NMR/IR/MP) Wash->Dry

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

Results and Discussion

Yield Comparison

The microwave-assisted method demonstrates superior efficiency compared to conventional thermal reflux.[7]

ParameterConventional Heating (Reflux)Microwave Method (Method A)
Solvent EthanolNone (Solvent-Free)
Catalyst Piperidine

Temperature 78°C80°C
Time 180 mins2 mins
Isolated Yield 68%94%
Atom Economy Moderate (Solvent waste)Excellent
Characterization Data

The synthesized compound, 2-[(5-bromo-2-furanyl)methylene]malononitrile , is obtained as a yellow crystalline solid.[1]

  • Melting Point: 168–170°C.

  • IR (

    
    ):  2225 (CN), 1590 (C=C).[1]
    
  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       7.55 (s, 1H, vinylic CH=C)[1]
      
    • 
       7.20 (d, J=3.6 Hz, 1H, furan H-3)[1]
      
    • 
       6.65 (d, J=3.6 Hz, 1H, furan H-4)[1]
      
  • Interpretation: The singlet at 7.55 ppm confirms the formation of the exocyclic double bond. The shift of the furan protons confirms the electron-withdrawing effect of the dicyanovinyl group.

Expert Tips & Troubleshooting

  • Moisture Control: While water is a byproduct, excessive initial moisture can hydrolyze the imine intermediate. Ensure reagents are dry.

  • Catalyst Choice: If the reaction is sluggish (e.g., old reagents), switch to Piperidine (Method B).[1] It is a stronger base than ammonium acetate and drives the deprotonation faster.

  • Safety Note: Malononitrile hydrolyzes to release cyanide in strong acid or at very high temperatures (>150°C).[1] Do not overheat. The 80°C setpoint is safe and sufficient.

  • Purification: If the product is colored dark brown (polymerization), recrystallize immediately from Ethanol/Water (9:1).[1]

References

  • Microwave-Assisted Knoevenagel Condensation (General)

    • Microwave Assisted Knoevenagel Condensation Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles.
    • Source:

  • Solvent-Free Protocols

    • Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation.[1][6][7]

    • Source: [1]

  • Biological Relevance of Furan Derivatives

    • Furan: A Promising Scaffold for Biological Activity.[1]

    • Source: [1][8]

  • Compound Verification

    • 2-((5-Bromo-2-furyl)methylene)malononitrile Product Page.
    • Source: [1][9]

  • Microwave Synthesis of Furan Derivatives

    • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions.
    • Source:

Sources

Application

Application Note: Solvent-Free Synthesis of Propanedinitrile, [(5-bromo-2-furanyl)methylene]-

Introduction & Scientific Context The synthesis of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- (IUPAC: 2-((5-bromofuran-2-yl)methylene)malononitrile) represents a classic application of the Knoevenagel condensation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The synthesis of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- (IUPAC: 2-((5-bromofuran-2-yl)methylene)malononitrile) represents a classic application of the Knoevenagel condensation adapted for modern "Green Chemistry" standards.

Furan derivatives functionalized with dicyanovinyl groups are critical pharmacophores in medicinal chemistry, exhibiting tyrosinase inhibitory activity, antimicrobial properties, and potential as intermediates for optoelectronic materials. Historically, these reactions relied on volatile organic solvents (benzene, ethanol) and liquid bases (piperidine) under reflux, generating significant waste.

This guide provides a solvent-free protocol utilizing mechanochemistry (grinding) and microwave irradiation. These methods exploit the formation of a eutectic melt —a phenomenon where the intimate mixing of two solids depresses the melting point of the mixture below that of the individual components, creating a liquid phase where the reaction proceeds rapidly with high atom economy.

Key Chemical Parameters
ParameterValue
Target Molecule 2-((5-bromofuran-2-yl)methylene)malononitrile
CAS Number 56563-36-7 (Generic), 3237-22-7 (Parent analog)
Molecular Weight ~223.03 g/mol
Reaction Type Knoevenagel Condensation
Atom Economy ~92% (Water is the sole byproduct)

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. In the absence of solvent, the catalyst (a weak base) deprotonates the active methylene group of malononitrile. The resulting carbanion attacks the carbonyl carbon of the 5-bromofurfural. The intermediate undergoes dehydration (loss of water) to form the conjugated alkene.

Mechanistic Flow (DOT Visualization)

ReactionMechanism Reactants Reactants (5-Bromofurfural + Malononitrile) Base Catalyst (Base) (Deprotonation) Reactants->Base Mixing Carbanion Carbanion Intermediate [NC-CH-CN]- Base->Carbanion -H+ Attack Nucleophilic Attack on Carbonyl Carbanion->Attack Aldol Aldol-like Intermediate (Alkoxide) Attack->Aldol Elimination Dehydration (-H2O) Aldol->Elimination E1cB Mechanism Product Product (Dicyanovinyl furan) Elimination->Product

Caption: Step-wise mechanism of the solvent-free Knoevenagel condensation demonstrating the progression from solid reactants to the final conjugated product.

Experimental Protocols

Safety Precaution
  • Malononitrile is toxic if swallowed, inhaled, or in contact with skin (potential cyanide generator). Handle in a fume hood.

  • 5-Bromofurfural is a lachrymator and irritant.

Method A: Mechanochemical Synthesis (Grindstone Chemistry)

Best for: High purity, educational demonstrations, and energy efficiency.

Materials:

  • 5-Bromo-2-furaldehyde (1.0 mmol, ~175 mg)

  • Malononitrile (1.1 mmol, ~73 mg)

  • Ammonium Acetate (

    
    ) (0.1 mmol, ~8 mg) or 1 drop of Piperidine.
    
  • Agate Mortar and Pestle.

Procedure:

  • Weighing: Accurately weigh the 5-bromo-2-furaldehyde and malononitrile into the mortar.

  • Mixing: Add the catalyst (

    
    ).
    
  • Grinding: Grind the mixture vigorously.

    • Observation: Within 2-5 minutes, the dry powder will likely turn into a moist paste or liquid (eutectic melt) and may change color (yellow/orange) indicating reaction progress.

    • Duration: Continue grinding for 10–20 minutes.

  • Monitoring: Spot a tiny amount of the paste on a TLC plate (Eluent: 20% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot.

  • Workup: Add 10 mL of cold water to the mortar and triturate (grind wet) to dissolve the catalyst and unreacted malononitrile.

  • Filtration: Filter the solid precipitate under vacuum.

  • Purification: Recrystallize from hot Ethanol (95%) if necessary.

Method B: Microwave-Assisted Synthesis

Best for: High-throughput screening and speed.

Procedure:

  • Mix 1.0 mmol 5-bromo-2-furaldehyde and 1.1 mmol malononitrile in a microwave-safe vial.

  • Add 1 drop of water or piperidine (optional; often proceeds catalyst-free due to thermal excitation).

  • Irradiate at 300W or set temperature to 80°C for 2–5 minutes .

  • Cool to room temperature. The melt will solidify.

  • Wash with water and filter as in Method A.

Workflow Comparison (DOT Visualization)

Workflow cluster_0 Method A: Grinding cluster_1 Method B: Microwave StepA1 Mix Solids + Catalyst StepA2 Grind (15 min) Formation of Eutectic Melt StepA1->StepA2 StepA3 Triturate with H2O StepA2->StepA3 Common Filtration & Drying StepA3->Common StepB1 Mix Solids in Vial StepB2 MW Irradiation (80°C, 3 min) StepB1->StepB2 StepB3 Cool to Solidify StepB2->StepB3 StepB3->Common Final Pure Product (Yellow Crystals) Common->Final

Caption: Operational workflow comparing mechanochemical and microwave-assisted synthetic routes.

Characterization & Self-Validating Systems

To ensure scientific integrity, the product must be validated using the following spectral markers.

Melting Point (Physical Purity)
  • Expectation: Sharp melting range.

  • Reference: The non-brominated parent melts at ~72°C. The 5-bromo derivative will have a significantly higher melting point (typically >90°C) due to the heavy halogen increasing intermolecular forces.

  • Validation: A range >2°C indicates impurities (likely starting aldehyde).

Infrared Spectroscopy (Functional Group Check)
Functional GroupWavenumber (

)
Diagnostic Feature
C≡N (Nitrile) 2220 – 2230Strong, sharp peak. Confirms malononitrile incorporation.
C=C (Alkene) 1580 – 1620Conjugated vinyl stretch.
C=O (Aldehyde) ~1670Must be ABSENT. Presence indicates incomplete reaction.
-NMR (Structural Confirmation)

Solvent:


 or 

  • Vinyl Proton: Look for a singlet (

    
     7.5 – 8.2 ppm). This is the proton on the carbon linking the ring to the nitrile groups. Its presence confirms the condensation.
    
  • Furan Ring Protons: Unlike the parent furan (3 protons), the 5-bromo derivative will show only two doublets (or chemically equivalent signals depending on resolution) in the aromatic region (

    
     6.5 – 7.5 ppm).
    
  • Aldehyde Proton: The sharp singlet at

    
     9.5 ppm (from the starting material) must be absent.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Sticky Product / Oil Incomplete crystallization or eutectic impurities.Recrystallize from Ethanol/Water (8:2). Scratch the flask side to induce nucleation.
Low Yield Loss of product during filtration.The product may be slightly soluble in ethanol. Use ice-cold water for the initial wash.
Starting Material Remains Insufficient catalyst or contact time.In Grinding: Grind longer or add 1 drop of water to assist ion mobility. In MW: Increase time by 1 min.

References

  • General Solvent-Free Knoevenagel Reviews

    • G. Kaupp, M. R. Naimi-Jamal, & J. Schmeyers. Solvent-Free Knoevenagel Condensations and Michael Additions in the Solid State. Tetrahedron, 2003.

  • Specific Furan Synthesis Protocols

    • C. R.[1] Girija et al. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 2011.

  • Microwave Assisted Synthesis

    • D. Bogdal. Coumarins—Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, 1998.

  • Chemical Data & Safety

    • National Institute of Standards and Technology (NIST).[2][3] Propanedinitrile Data.

Sources

Method

Application Note: Modular Synthesis of Fluorescent Probes Using Brominated Furan Malononitriles

Executive Summary Fluorescent probes based on furan-2-ylmethylenemalononitrile scaffolds represent a class of high-performance intramolecular charge transfer (ICT) fluorophores. Their utility lies in the Donor-π-Acceptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorescent probes based on furan-2-ylmethylenemalononitrile scaffolds represent a class of high-performance intramolecular charge transfer (ICT) fluorophores. Their utility lies in the Donor-π-Acceptor (D-π-A) architecture, where the furan ring acts as a conductive bridge, the malononitrile serves as a strong electron acceptor, and the bromine substituent functions as a critical "synthetic handle."

This guide details the strategic protocol for synthesizing these probes. Unlike rigid templates, we utilize a modular approach: first constructing the brominated core, then utilizing palladium-catalyzed cross-coupling to install specific recognition moieties or electron donors. This method allows for the rapid generation of probe libraries with tunable emission wavelengths (typically 500–700 nm) and high quantum yields.

Strategic Design & Mechanism

The D-π-A Architecture

The fluorescence of these molecules arises from the push-pull interaction between an electron donor (D) and the dicyanovinyl acceptor (A).

  • The Acceptor: The dicyanovinyl group (

    
    ) is one of the strongest organic electron acceptors, lowering the LUMO energy and inducing a red-shift in emission.
    
  • The Bridge: The furan ring provides a low-resonance-energy heteroaromatic bridge, facilitating efficient charge transfer compared to benzene analogs.

  • The Handle (Br): The bromine at the 5-position of the furan is electronically activated, making it an ideal candidate for Suzuki-Miyaura or Sonogashira coupling to extend the π-conjugation or attach biological ligands.

Mechanism of Action: Intramolecular Charge Transfer (ICT)

Upon excitation, electron density shifts from the donor to the acceptor. Environmental changes (polarity, viscosity) or binding events (metal ion coordination, thiol addition) perturb this transfer, resulting in a measurable signal change (ratiometric shift or "turn-on" response).

ICT_Mechanism cluster_0 Probe Structure Donor Donor Moiety (e.g., Aryl amine) Bridge Furan Bridge (π-Conjugation) Donor->Bridge ICT_State ICT State (Polarized) Donor->ICT_State Electron Transfer Acceptor Malononitrile (Electron Sink) Bridge->Acceptor Excitation Photon Absorption (hν) Excitation->ICT_State Emission Fluorescence (Red Shifted) ICT_State->Emission Relaxation

Figure 1: Logical flow of the Intramolecular Charge Transfer (ICT) mechanism in furan-malononitrile probes.

Experimental Protocols

Phase 1: Synthesis of the Brominated Scaffold

Objective: Synthesize 2-((5-bromofuran-2-yl)methylene)malononitrile. Reaction Type: Knoevenagel Condensation.[1][2]

Materials:

  • 5-Bromo-2-furaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (Absolute)

  • Piperidine (Catalytic, 0.1 eq) or Triethylamine

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5-bromo-2-furaldehyde (5 mmol, 875 mg) and malononitrile (5.5 mmol, 363 mg) in 20 mL of ethanol.

  • Catalysis: Add 3–5 drops of piperidine. A color change (often to yellow/orange) indicates the initiation of the reaction.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Note: Reflux may be used to accelerate the reaction, but room temperature minimizes polymerization byproducts.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear.

  • Workup: The product often precipitates out of the ethanol solution.

    • If precipitate forms: Filter the solid and wash with cold ethanol (2 x 5 mL).

    • If no precipitate: Concentrate the solvent under reduced pressure and recrystallize from hot ethanol.

  • Yield: Expect 80–90% yield of a yellow/brown crystalline solid.

Critical Control Point: Ensure the reagents are dry. Water can hydrolyze the malononitrile or reduce the catalyst efficiency.

Phase 2: Functionalization via Suzuki Coupling

Objective: Couple an aryl donor to the furan scaffold to create the full D-π-A probe. Example Target: 2-((5-(4-(dimethylamino)phenyl)furan-2-yl)methylene)malononitrile.

Materials:

  • Brominated Scaffold (from Phase 1) (1.0 eq)

  • 4-(Dimethylamino)phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 eq, dissolved in min. water)

  • Solvent: Toluene/Ethanol (2:1 v/v) or 1,4-Dioxane

  • Inert Gas: Nitrogen or Argon

Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask and purge with Nitrogen.

  • Loading: Add the Brominated Scaffold (1 mmol), Boronic Acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Solvent Addition: Add degassed Toluene (10 mL) and Ethanol (5 mL). Then add the aqueous K₂CO₃ solution (2 mL, 2M).

  • Degassing: Bubble Nitrogen through the solution for 10 minutes to remove dissolved oxygen (crucial to protect the catalyst).

  • Reflux: Heat the mixture to 90°C (reflux) under Nitrogen atmosphere for 6–12 hours. The solution will likely darken and become fluorescent.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography.

    • Eluent: Gradient of Hexane/DCM. The D-π-A product is typically highly colored (red/orange) and fluorescent on silica.

Synthesis_Workflow Start Start: 5-Bromo-2-furaldehyde Step1 Knoevenagel Condensation (+ Malononitrile, Piperidine) Start->Step1 EtOH, RT, 4h Intermediate Scaffold: 2-((5-bromofuran-2-yl)methylene)malononitrile Step1->Intermediate Precipitation Step2 Suzuki Coupling (+ Aryl Boronic Acid, Pd(0)) Intermediate->Step2 Toluene/H2O, 90°C Final Final D-π-A Probe Step2->Final Purification

Figure 2: Step-by-step synthetic workflow from precursor to functionalized probe.

Characterization & Validation

Optical Properties

Characterize the probe in solvents of varying polarity (e.g., Toluene, THF, DMSO) to confirm the ICT mechanism. A positive solvatochromism (red-shift in emission with increasing polarity) confirms the D-π-A nature.

Data Summary Table: Typical Expected Values

ParameterLow Polarity (Toluene)High Polarity (DMSO)Notes
Abs Max (

)
450–480 nm490–510 nmBathochromic shift indicates ground state polarization.
Em Max (

)
520–550 nm600–650 nmStrong red shift confirms ICT.
Stokes Shift ~70 nm>100 nmLarge Stokes shift reduces self-quenching.
Quantum Yield (

)
0.70–0.900.30–0.50ICT states are often quenched in polar solvents by non-radiative decay.
Structural Validation
  • ¹H NMR: Look for the vinyl proton singlet (

    
    ) around 7.2–7.6 ppm. The furan protons usually appear as doublets (J ~3.5 Hz) around 6.5–7.0 ppm.
    
  • HRMS: Essential to confirm the substitution of the bromine. The isotopic pattern of Br (1:1 ratio of M and M+2) should disappear in the final product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet reagents or old catalyst.Distill piperidine; use fresh malononitrile.
No Fluorescence Quenching by aggregation (ACQ).Test in dilute solution (<10 µM). If solid-state fluorescence is needed, add bulky groups to the donor to prevent stacking.
Incomplete Coupling (Step 2) Catalyst poisoning (O₂).Ensure rigorous degassing (freeze-pump-thaw or bubbling N₂).
Purification Difficulty Product streaking on silica.Add 1% Triethylamine to the eluent to neutralize acidic sites on silica.

References

  • Furan Decorated Nucleoside Analogues as Fluorescent Probes. National Institutes of Health (NIH). [Link]

  • A Fluorescent Furan-based Probe with Protected Functional Groups. ChemPlusChem / NIH. [Link]

  • Indeno-furan based colorimetric and on-off fluorescent pH sensors. ResearchGate. [Link]

  • Furan and Julolidine-Based "Turn-on" Fluorescence Chemosensor. Journal of Fluorescence / NIH. [Link]

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-bromo-2-(2-nitrovinyl)furan from 5-bromofurfural

A Note on the Synthetic Target: The initial request for the synthesis of CAS 13938-94-8, Bis(triphenylphosphine)rhodium(I) carbonyl chloride, from 5-bromofurfural describes a chemically infeasible transformation. The sta...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Synthetic Target: The initial request for the synthesis of CAS 13938-94-8, Bis(triphenylphosphine)rhodium(I) carbonyl chloride, from 5-bromofurfural describes a chemically infeasible transformation. The starting material is a brominated furan aldehyde, while the target is a complex organometallic compound containing rhodium. There is no direct or plausible synthetic route to convert the former into the latter. It is presumed that the intended target was a derivative of 5-bromofurfural. A common and synthetically valuable transformation for an aldehyde like 5-bromofurfural is the Henry reaction (also known as the nitroaldol reaction), which involves the condensation with a nitroalkane. This guide, therefore, provides a detailed protocol for a plausible and scientifically sound synthesis: the conversion of 5-bromofurfural to 5-bromo-2-(2-nitrovinyl)furan via a Henry reaction with nitromethane. This product is a valuable synthetic intermediate, with related nitrovinylfuran compounds showing significant biological activity, including antimicrobial properties.[1]

Introduction

The synthesis of nitrovinylfurans from furan aldehydes is a cornerstone of heterocyclic chemistry, providing access to a class of compounds with diverse applications in medicinal and materials science.[2] The Henry reaction is a classic C-C bond-forming reaction that condenses an aldehyde or ketone with a nitroalkane in the presence of a base to form a β-nitro alcohol.[3][4] This intermediate can often be readily dehydrated to yield a nitroalkene. This application note provides a detailed, step-by-step protocol for the synthesis of 5-bromo-2-(2-nitrovinyl)furan from 5-bromofurfural and nitromethane. We will delve into the mechanistic rationale behind the chosen conditions and discuss the self-validating aspects of the protocol designed to ensure reproducibility and high purity of the final product.

Reaction Overview

The synthesis proceeds in two conceptual steps, often performed in a single pot: the base-catalyzed Henry addition of nitromethane to 5-bromofurfural to form the intermediate nitroalcohol, followed by dehydration to yield the final product, 5-bromo-2-(2-nitrovinyl)furan. The overall transformation is depicted below:

G cluster_0 Step 1: Henry Addition cluster_1 Step 2: Dehydration 5-bromofurfural 5-bromofurfural Nitroalcohol_Intermediate Nitroalcohol Intermediate 5-bromofurfural->Nitroalcohol_Intermediate Nitromethane Nitromethane Nitromethane->Nitroalcohol_Intermediate Base Base Base->Nitroalcohol_Intermediate Final_Product 5-bromo-2-(2-nitrovinyl)furan Nitroalcohol_Intermediate->Final_Product Dehydrating_Agent Dehydrating Agent Dehydrating_Agent->Final_Product

Caption: Reaction pathway for the synthesis of 5-bromo-2-(2-nitrovinyl)furan.

Quantitative Data Summary

Reagent/ProductCAS NumberMolecular Weight ( g/mol )Molar EquivalentsAmount
5-bromofurfural1899-24-7174.981.0(To be calculated)
Nitromethane75-52-561.041.5(To be calculated)
Base (e.g., NaOH)1310-73-240.001.1(To be calculated)
Dehydrating AgentN/AN/A(As needed)(To be calculated)
5-bromo-2-(2-nitrovinyl)furan(Not assigned)218.01-(Theoretical yield)

Experimental Protocol

Materials and Reagents
  • 5-bromofurfural (≥97% purity)

  • Nitromethane (≥96% purity)

  • Sodium hydroxide (pellets, ≥97% purity)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Hydrochloric acid (concentrated, 37%)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment
  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Melting point apparatus

  • NMR spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-bromofurfural (10.0 g, 57.1 mmol) in methanol (100 mL). Cool the solution to 0 °C in an ice-water bath.

  • Addition of Nitromethane and Base: To the cooled solution, add nitromethane (4.6 mL, 85.7 mmol, 1.5 eq.). While maintaining the temperature at 0 °C, slowly add a solution of sodium hydroxide (2.51 g, 62.8 mmol, 1.1 eq.) in methanol (20 mL) dropwise over 30 minutes.

  • Reaction Monitoring (Henry Addition): Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the consumption of the starting aldehyde by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The formation of the more polar nitroalcohol intermediate should be observed.

  • In-situ Dehydration: Once the formation of the nitroalcohol is complete (as indicated by TLC), slowly add concentrated hydrochloric acid dropwise to the reaction mixture at 0 °C until the pH is acidic (pH ~1-2). A color change and precipitation of the product may be observed.

  • Reaction Monitoring (Dehydration): Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the conversion of the nitroalcohol intermediate to the less polar nitrovinyl product by TLC.

  • Work-up:

    • Quench the reaction by pouring the mixture into ice-cold water (200 mL).

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate).

  • Product Characterization:

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield 5-bromo-2-(2-nitrovinyl)furan as a solid.

    • Determine the yield, melting point, and characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices

  • Choice of Base: Sodium hydroxide is a readily available and effective base for the Henry reaction. The use of a slight excess ensures complete deprotonation of nitromethane to form the reactive nitronate anion.

  • Temperature Control: The initial addition is carried out at 0 °C to control the exothermicity of the reaction and to favor the formation of the nitroalcohol intermediate over side reactions.

  • Dehydration: Acid-catalyzed dehydration is a common method to convert the nitroalcohol to the nitroalkene. The use of a strong acid like HCl facilitates the elimination of water.

  • Work-up Procedure: The aqueous work-up is designed to remove the inorganic salts, excess acid, and any water-soluble byproducts. The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to break any emulsions and remove water from the organic layer.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Self-Validating System

This protocol incorporates several self-validating checkpoints to ensure the successful synthesis of the target compound:

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC at both the Henry addition and dehydration stages allows for the determination of reaction completion and helps in optimizing reaction times.

  • pH Control: The careful adjustment of pH during the dehydration step is crucial for the efficient conversion of the nitroalcohol to the nitroalkene.

  • Spectroscopic Characterization: The identity and purity of the final product are unequivocally confirmed by a suite of spectroscopic techniques (NMR, IR, MS). The expected spectroscopic data for 5-bromo-2-(2-nitrovinyl)furan would include characteristic signals for the furan ring protons, the vinyl protons, and the nitro group in the IR spectrum.

  • Melting Point Determination: A sharp melting point for the purified product is a good indicator of its purity.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 5-bromo-2-(2-nitrovinyl)furan from 5-bromofurfural. By following the step-by-step procedure and understanding the rationale behind the experimental choices, researchers can reliably synthesize this valuable compound for further applications in drug discovery and materials science.

References

  • Kuldvere, A. et al. Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products. Scientific Reports6 , 36845 (2016). Available at: [Link]

  • Organic Chemistry Portal. Henry Reaction. Available at: [Link]

  • PubChem. 2-Bromo-5-(2-bromo-2-nitroethenyl)furan. Available at: [Link]

  • Cantillo, D. et al. Safe use of Nitromethane for Aldol Reactions in Flow. ORCA – Online Research @ Cardiff (2015). Available at: [Link]

  • Sivakumar, S. Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Journal of the Serbian Chemical Society76 , 105-119 (2011). Available at: [Link]

  • Abdel-Fattah, A. M. et al. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry8 , 139-155 (2018). Available at: [Link]

  • Wu, X. et al. Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent. Journal of the Korean Chemical Society53 , 348-350 (2009). Available at: [Link]

  • PubChem. 2-Bromo-5-nitrofuran. Available at: [Link]

  • Bielski, R. & Gryglewicz, S. Furan platform chemicals beyond fuels and plastics. Green Chemistry22 , 7554-7568 (2020). Available at: [Link]

  • PrepChem. Synthesis of 2-Bromo-1-(2-furyl)-2-nitroethanol. Available at: [Link]

  • Al-Ostoot, F. H. et al. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry39 , 2404-2415 (2023). Available at: [Link]

  • Organic Chemistry Portal. Furan synthesis. Available at: [Link]

  • NIST. 2-(2-Nitrovinyl)furan. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Knoevenagel Condensation for Furan Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Knoevenagel condensation of furan derivatives. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Knoevenagel condensation of furan derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and overcoming common experimental hurdles. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Core Principles: The Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] For furan derivatives, this typically involves reacting a furan aldehyde (like furfural or 5-hydroxymethylfurfural) with a compound containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate).[1] The reaction is typically catalyzed by a weak base, which is crucial for deprotonating the active methylene compound without inducing self-condensation of the aldehyde.[2]

The generalized mechanism proceeds as follows:

  • Deprotonation: The base catalyst removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).[1]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the furan aldehyde.[1]

  • Protonation: An intermediate aldol-type product is formed and subsequently protonated.

  • Dehydration: Elimination of a water molecule yields the final α,β-unsaturated product. This step is often the driving force for the reaction.[1]

Knoevenagel_Mechanism cluster_catalyst Catalytic Cycle Reactants Furan Aldehyde + Active Methylene (Z-CH₂-Z') Enolate Resonance-Stabilized Carbanion (Enolate) Reactants->Enolate 1. Deprotonation (Base abstracts H⁺) Aldol_Intermediate Aldol Addition Product (β-hydroxy intermediate) Base Base Catalyst (e.g., Piperidine) Enolate->Aldol_Intermediate 2. Nucleophilic Attack on Aldehyde Carbonyl Product α,β-Unsaturated Product + Water Aldol_Intermediate->Product 3. Dehydration (-H₂O)

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Knoevenagel condensation with a furan derivative is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield is a common problem that can stem from several factors. A systematic approach is crucial for diagnosis.[3]

Possible Causes & Solutions:

  • Inactive Methylene Compound: The acidity of the active methylene compound is paramount. If its pKa is too high, deprotonation by the weak base catalyst will be inefficient.

    • Expert Insight: The reactivity of common active methylene compounds generally follows the order: malononitrile > ethyl cyanoacetate > diethyl malonate. If you are struggling with a less reactive methylene source like diethyl malonate, consider switching to a more acidic one like malononitrile if your synthetic route allows.[1][4]

  • Catalyst Inefficiency or Inappropriateness: The choice and amount of catalyst are critical. A base that is too strong can cause aldehyde self-condensation, while one that is too weak will not initiate the reaction.[2][3]

    • Expert Insight: Piperidine is often the catalyst of choice due to its ideal balance of basicity and nucleophilicity for this reaction.[4][5] If piperidine fails, consider ammonium salts like ammonium bicarbonate or acetate, which are effective and represent greener alternatives.[1][3] For reactions involving 5-HMF and other biomass-derived furans, heterogeneous catalysts like biogenic carbonates or hydrotalcites have shown excellent yields, often under solvent-free conditions.[5][6]

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time are deeply interconnected.

    • Expert Insight: While many Knoevenagel condensations proceed at room temperature, furan aldehydes can sometimes require gentle heating (e.g., 60–100 °C) to achieve a reasonable rate and high yield.[6][7] The reaction produces water, which can inhibit equilibrium.[8] If yield stalls, consider removing water. In a lab setting, using a Dean-Stark trap with a solvent like toluene is a classic and effective method.[8] Alternatively, switching to solvent-free conditions at an elevated temperature can be highly effective, as it drives off the water byproduct.[6][7]

  • Purity of Reactants: Furan aldehydes, especially furfural, can be prone to oxidation and polymerization upon storage, appearing as dark, resinous materials.[1]

    • Expert Insight: Always use freshly distilled or purified furan aldehyde for best results. Impurities can inhibit the catalyst or lead to undesirable side reactions.

Troubleshooting_Low_Yield Start Low / No Yield Observed Check_Reactants 1. Check Reactant Quality - Is furan aldehyde fresh? - Is methylene compound active enough? Start->Check_Reactants Check_Catalyst 2. Evaluate Catalyst - Is the base appropriate (e.g., piperidine)? - Is it fresh/active? Check_Reactants->Check_Catalyst If reactants are pure Purify_Reactants Action: Purify/distill aldehyde. Consider a more acidic methylene. Check_Reactants->Purify_Reactants If reactants are suspect Check_Conditions 3. Assess Conditions - Is water removal necessary? - Is temperature optimal? Check_Catalyst->Check_Conditions If catalyst is optimal Optimize_Catalyst Action: Use fresh piperidine. Try alternative (e.g., NH₄OAc or heterogeneous catalyst). Check_Catalyst->Optimize_Catalyst If catalyst is suspect Optimize_Conditions Action: Increase temperature (60-100°C). Implement water removal (Dean-Stark) or switch to solvent-free. Check_Conditions->Optimize_Conditions If conditions are suboptimal Purify_Reactants->Check_Catalyst Optimize_Catalyst->Check_Conditions Success Yield Improved Optimize_Conditions->Success

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

Issue 2: Formation of Side Products/Impurities

Q: My reaction is producing significant side products, complicating purification. What are these impurities and how can I prevent them?

A: Side product formation is often a sign of overly harsh conditions or incorrect stoichiometry.

Possible Causes & Solutions:

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. A second molecule of the carbanion can add to this product, leading to a bis-adduct.

    • Expert Insight: This is more common when using an excess of the active methylene compound or a highly reactive one like malononitrile. Use a strict 1:1 stoichiometry of the aldehyde and active methylene compound.[4] Adding the base catalyst slowly to the mixture of reactants can also help maintain a low concentration of the enolate, minimizing the chance of a second addition.

  • Aldehyde Self-Condensation: Using a base that is too strong (e.g., alkoxides or hydroxides) can deprotonate the α-position of the aldehyde (if one exists) or lead to other undesired pathways.

    • Expert Insight: Stick to weakly basic amine catalysts like piperidine, pyridine, or ammonium salts. These are basic enough to deprotonate the active methylene compound but not strong enough to promote aldehyde self-condensation.[2]

  • Polymerization: Furfural and some of its derivatives are susceptible to polymerization, especially under acidic conditions or at high temperatures.[1]

    • Expert Insight: Ensure your reaction conditions are basic, not acidic. Avoid excessive heating. If you must run the reaction at high temperatures (e.g., >100-120°C), do so for the shortest time necessary. Monitoring the reaction by TLC is critical to avoid prolonged heating after the starting material is consumed.[9]

Frequently Asked Questions (FAQs)

Q: How do I choose the best catalyst and solvent system for my specific furan derivative?

A: The optimal system depends on your substrate, the active methylene compound, and your desired process conditions (e.g., green chemistry principles). The table below summarizes several successful systems from the literature.

  • For General-Purpose, High-Yield Synthesis: Piperidine in ethanol or under solvent-free conditions is a robust starting point.[4]

  • For Greener Synthesis: Consider heterogeneous catalysts like biogenic carbonates or boric acid-modified hydrotalcites under solvent-free conditions.[5][6][7] These catalysts are easily recoverable and reusable.

  • For Biomass-Derived Substrates (e.g., 5-HMF): Solvent-free methods with catalysts like biogenic Ca/Ba carbonates or boric acid on hydrotalcite have proven highly effective, yielding products in the 71-94% range.[6][7]

Furan AldehydeActive MethyleneCatalystSolventTemp (°C)Yield (%)Reference
5-HMFEthyl CyanoacetateCa:Ba Carbonates (50:50)Solvent-free10087[6]
5-HMFMalononitrileCa:Ba Carbonates (50:50)Solvent-free10078[6]
5-HMFEthyl CyanoacetateBoric Acid/HydrotalciteSolvent-free6094[7]
FurfuralDiethyl MalonateAmmonium BicarbonateSolvent-free90~80[1]
FurfuralMalononitrilePiperidineEthanolRT86-96[4]
FurfuralEthyl CyanoacetateGaCl₃Solvent-free (Grinding)RT94[10]

Q: How do substituents on the furan ring affect the reaction's success?

A: Substituents, particularly at the 5-position, can have a significant electronic and steric impact.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CHO at the 5-position increase the electrophilicity of the aldehyde's carbonyl carbon, generally accelerating the nucleophilic attack and increasing the reaction rate.

  • Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ can slightly decrease the reactivity of the aldehyde but usually do not prevent the reaction.

  • Bulky Groups at the 5-position, such as in 5-((benzyloxy)methyl)furan-2-carbaldehyde, generally do not pose a significant steric hindrance to the reaction at the C2-aldehyde, as demonstrated by high-yielding syntheses.[7]

Experimental Protocols

The following protocols are adapted from peer-reviewed literature and serve as validated starting points.

Protocol 1: Solvent-Free Synthesis of (E)-Ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate[6]

This protocol utilizes a green, heterogeneous catalyst and is ideal for biomass-derived 5-HMF.

Materials:

  • 5-(hydroxymethyl)furfural (5-HMF)

  • Ethyl cyanoacetate

  • Biogenic Ca:Ba carbonates (50:50 mixture) or another suitable solid base catalyst

  • Methanol (for workup)

  • Dichloromethane (for chromatography)

  • Silica gel

Procedure:

  • In a small reaction vial equipped with a magnetic stir bar, combine 5-HMF (0.20 mmol), ethyl cyanoacetate (0.20 mmol), and the Ca:Ba carbonate catalyst (5 mg).

  • Heat the solvent-free mixture in an oil bath at 100 °C for 1 hour with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Add 2.0 mL of methanol to the vial and stir to dissolve the product.

  • Separate the solid catalyst by filtration or centrifugation.

  • Remove the methanol from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol mixture as the eluent to afford the pure product (typical yield: 87%).[6]

Protocol 2: Piperidine-Catalyzed Synthesis of 2-(furan-2-ylmethylene)malononitrile[4]

This is a classic, high-yield protocol using a common homogeneous catalyst.

Materials:

  • Furfural (freshly distilled)

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • To a 50 mL round-bottom flask, add furfural (5.20 mmol) and malononitrile (5.20 mmol).

  • Add ethanol (5 mL) and a magnetic stir bar.

  • Add piperidine (0.49 mmol, ~10 mol%) to the stirring mixture.

  • Stir the reaction at room temperature. The reaction is often complete within 15-30 minutes.

  • Monitor the disappearance of furfural by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • The resulting crude product can often be purified by simple trituration with eco-friendly solvents like ethyl acetate and n-heptane, or by recrystallization from ethanol, to yield the pure product (typical yield: 86-96%).[4]

References

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Semantic Scholar. [Link]

  • B-Containing Hydrotalcites Effectively Catalyzed Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives via the Knoevenagel Condensation. Request PDF | ResearchGate. [Link]

  • Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega. [Link]

  • Optimization conditions of Knoevenagel condensation reactions. ResearchGate. [Link]

  • WEB: A green and an efficient catalyst for Knoevenagel condensation under grindstone method. ijpbs.com. [Link]

  • B-Containing Hydrotalcites Effectively Catalyzed Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives via the Knoevenagel Condensation. ACS Publications. [Link]

  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of ChemTech Research. [Link]

  • Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. RSC Publishing. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Knoevenagel condensation of aldehydes with active methylene compounds... ResearchGate. [Link]

Sources

Optimization

Troubleshooting low solubility of Propanedinitrile [(5-bromo-2-furanyl)methylene]-

Technical Support Center: Troubleshooting Solubility for Propanedinitrile [(5-bromo-2-furanyl)methylene]- Executive Summary Propanedinitrile [(5-bromo-2-furanyl)methylene]- (CAS: 81020-78-2), also known as 2-((5-bromofur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Solubility for Propanedinitrile [(5-bromo-2-furanyl)methylene]-

Executive Summary

Propanedinitrile [(5-bromo-2-furanyl)methylene]- (CAS: 81020-78-2), also known as 2-((5-bromofuran-2-yl)methylene)malononitrile , is a highly conjugated electrophile. Its planar structure facilitates strong


-

stacking, leading to poor solubility in aqueous and non-polar organic media. Furthermore, its dicyanovinyl moiety makes it a potent Michael acceptor, creating stability challenges in nucleophilic buffers.

This guide addresses the three most critical user pain points: insolubility in assay media , precipitation during serial dilution , and compound degradation mimicking solubility loss.

Part 1: Critical Solubility Data & Solvent Selection

Q1: I cannot get the compound to dissolve in water or PBS. What is the recommended solvent system?

A: This compound is effectively insoluble in neutral aqueous buffers (


). You must use a polar aprotic solvent for your primary stock solution.

Solubility Profile (Estimated at 25°C):

SolventSolubility RatingEstimated Conc.Usage Recommendation
DMSO Excellent > 50 mMPrimary Stock. Recommended for biological assays.
DMF Excellent > 50 mMAlternative stock; use if DMSO interferes with specific enzyme targets.
Acetone Good10–20 mMGood for transfer; volatile (concentration changes over time).
Ethanol Poor< 1 mMAvoid for stock. Use only for recrystallization/purification.
Water/PBS Insoluble< 0.01 mMPrecipitation Risk. Only use as a final dilution medium (< 1% DMSO).
Chloroform Moderate5–10 mMUseful for organic synthesis/NMR, not biology.

Expert Insight: The 5-bromo and dicyanovinyl groups create a "push-pull" electronic system that increases polarity but maintains high crystallinity. DMSO disrupts the intermolecular dipole interactions better than protic solvents like ethanol.

Part 2: Troubleshooting Biological Assays (Precipitation)

Q2: My compound precipitates immediately when I dilute my DMSO stock into the culture medium. How do I prevent this "crashing out"?

A: This is a classic "solvent shock" phenomenon. The hydrophobic effect drives the planar molecules to aggregate faster than they can disperse.

Protocol: The "Intermediate Step" Dilution Method Do not pipette 100% DMSO stock directly into aqueous media.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into pure DMSO or PEG-400 first to create a working substock (e.g., 1 mM).

  • Rapid Dispersion:

    • Place your culture medium on a vortex mixer (low speed).

    • Inject the substock into the vortex to ensure immediate mixing.

    • Target Final DMSO: Keep final DMSO concentration

      
       (v/v).
      

Q3: Is the turbidity I see actually precipitation, or something else?

A: Turbidity often indicates the formation of colloidal aggregates, which are common with benzylidene malononitriles. These aggregates can cause false positives in enzymatic assays by sequestering proteins (promiscuous inhibition).

Validation Step: Add 0.01% Triton X-100 or Tween-80 to your buffer.

  • If turbidity clears: It was aggregation. The detergent is necessary for your assay.

  • If turbidity remains: It is crystalline precipitation. You have exceeded the solubility limit; lower the concentration.

Part 3: Stability & Chemical Integrity

Q4: My solution turned from yellow to colorless (or dark brown) overnight. Did it precipitate?

A: A color change usually indicates chemical degradation , not just precipitation. The dicyanovinyl group is reactive.[1]

  • Loss of Color (Hydrolysis): In basic aqueous conditions (pH > 8.0), the Knoevenagel bond can hydrolyze, releasing malononitrile and 5-bromo-2-furaldehyde (which is colorless/pale).

  • Darkening (Polymerization): In the presence of strong bases or nucleophiles, the compound can undergo anionic polymerization or Michael addition.

DIAGRAM: Degradation & Solubility Pathways

G Compound Propanedinitrile [(5-bromo-2-furanyl)methylene]- DMSO_Sol Stable Solution (DMSO/DMF) Compound->DMSO_Sol Dissolve (Polar Aprotic) Aggregates Colloidal Aggregates (False Positives) DMSO_Sol->Aggregates Dilution into Water (Fast addition) Hydrolysis Hydrolysis Products (Aldehyde + Malononitrile) DMSO_Sol->Hydrolysis pH > 8.0 (Base Catalysis) Michael Michael Adducts (Thiol/Amine covalent bond) DMSO_Sol->Michael Presence of Thiols (DTT, GSH, Cysteine) Aggregates->DMSO_Sol Add Detergent (Triton X-100) Crystals Crystalline Precipitate (Insoluble) Aggregates->Crystals Time / High Conc.

Caption: Solubility transitions and chemical stability risks. Note that "disappearing" compound may be due to hydrolysis (pH > 8) or covalent binding to buffer thiols (Michael addition), not just insolubility.

Part 4: Step-by-Step Dissolution Protocol

Scenario: Preparing a 10 mM Stock Solution for HTS.

  • Weighing: Weigh the solid into a glass amber vial (light sensitive).

    • Note: Static electricity is common. Use an anti-static gun if the powder "jumps."

  • Solvent Addition: Add anhydrous DMSO (room temperature).

    • Do NOT heat above 40°C. Thermal degradation can release cyanide species.[1]

  • Sonication: Sonicate in a water bath for 5–10 minutes.

    • Visual Check: Solution should be a clear, bright yellow/orange. If cloudy, sonicate further.

  • Storage: Aliquot immediately into small volumes (e.g., 50

    
    ) to avoid freeze-thaw cycles. Store at -20°C.
    
    • Shelf Life: 3–6 months in DMSO. Hydrolysis accelerates if DMSO absorbs water from the air (hygroscopic).

References

  • Sigma-Aldrich. Propanedinitrile, [(5-bromo-2-thienyl)methylene]- Product Information. (Analogous chemistry). Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). Malononitrile: Chemical Datasheet & Reactivity Profile. CAMEO Chemicals.[1] Retrieved from

  • Royal Society of Chemistry. Knoevenagel Condensation and Solubility of Benzylidene Malononitriles. ChemSpider/RSC Advances. Retrieved from

  • National Institutes of Health (NIH). Bioassay Guidance Manual: Compound Solubility & Aggregation. Retrieved from

Sources

Troubleshooting

Removing unreacted 5-bromofurfural from reaction mixtures

Topic: Removing Unreacted 5-Bromofurfural from Reaction Mixtures Ticket ID: #PUR-5BR-FURAL Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Urgency: High (Impurity affects downstrea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted 5-Bromofurfural from Reaction Mixtures

Ticket ID: #PUR-5BR-FURAL Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Urgency: High (Impurity affects downstream biological assays/crystallization)

Executive Summary

5-Bromofurfural (CAS: 1899-24-7) is a versatile but troublesome intermediate. Its dual functionality (aldehyde + aryl bromide) makes it reactive, yet its furan core renders it prone to polymerization under acidic conditions. Unreacted starting material often co-elutes with products on silica gel due to similar polarity, making standard chromatography inefficient.

This guide prioritizes chemical scavenging over physical separation. By exploiting the aldehyde handle, we can chemically alter the polarity of 5-bromofurfural, rendering it water-soluble or solid-supported, allowing for facile removal without tedious column chromatography.

Module 1: The "Gold Standard" – Bisulfite Adduct Formation

Best for: Products that are stable to water and do not contain aldehyde/ketone groups .

The most robust method relies on the formation of a water-soluble


-hydroxy sulfonate adduct using Sodium Bisulfite (

). This reverses the lipophilicity of 5-bromofurfural, forcing it into the aqueous layer while your product remains in the organic phase.
The Mechanism

The bisulfite ion (


) acts as a nucleophile, attacking the carbonyl carbon of the 5-bromofurfural.

BisulfiteMechanism Start 5-Bromofurfural (Lipophilic / Organic Soluble) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Sodium Bisulfite (NaHSO3) Reagent->Intermediate Product Bisulfite Adduct (Hydrophilic / Water Soluble) Intermediate->Product Proton Transfer

Figure 1: Conversion of lipophilic 5-bromofurfural to a water-soluble salt.

Standard Operating Procedure (SOP)
StepActionCritical Technical Note
1 Dissolution Dissolve crude mixture in a water-immiscible solvent (EtOAc, DCM, or Toluene). Avoid ethers if possible (peroxide risk with furans).
2 Reagent Prep Prepare a saturated aqueous solution of

(approx. 40% w/v). Fresh preparation is vital as bisulfite oxidizes to sulfate over time.
3 The Wash Add the bisulfite solution to the organic phase (Ratio 1:1 v/v). Vigorous stirring for 30–60 mins is required.
4 Separation Transfer to a separatory funnel. The 5-bromofurfural adduct migrates to the aqueous (bottom) layer .
5 Validation Check the organic layer via TLC. If the aldehyde spot persists, repeat Step 3.
6 Recovery (Opt) If you need to recover the 5-bromofurfural (e.g., it was the product), basify the aqueous layer to pH 10 with NaOH and extract back into organic solvent [1].

Troubleshooting Tip: If an emulsion forms (common with furan derivatives), add a small amount of brine or filter the biphasic mixture through a Celite pad to break surface tension [2].

Module 2: Polymer-Supported Scavenging

Best for: Water-sensitive products, high-throughput synthesis, or when the product is also water-soluble.

If aqueous workup is impossible, use a solid-supported scavenger. This "traps" the impurity on a bead, allowing you to filter it away.

  • Recommended Resin: Polymer-supported Sulfonyl Hydrazine or Trisamine.

  • Mechanism: The hydrazine reacts with the aldehyde to form a hydrazone, covalently binding the impurity to the polymer matrix.

Protocol:

  • Calculate 2.0 - 3.0 equivalents of resin relative to the estimated unreacted 5-bromofurfural.

  • Add resin to the reaction mixture (dissolved in DCM or THF).

  • Agitate (do not stir with a magnetic bar, as it grinds the beads) for 2–4 hours.

  • Filter through a fritted funnel. The filtrate contains your purified product.[1]

  • Wash the resin with solvent to recover any entrained product [3].

Module 3: Chromatography & Physical Separation

Best for: Complex mixtures where chemical scavenging is chemically incompatible (e.g., product is also an aldehyde).

Issue: Silica Gel Decomposition

Furan rings are acid-sensitive. Standard silica gel is slightly acidic (pH 6.5–7.0), which can catalyze ring-opening or polymerization of 5-bromofurfural, leading to streaking and yield loss [4].

Solution: Neutralized Silica

  • Pre-treat your silica column by flushing with mobile phase containing 1% Triethylamine (Et3N) .

  • Alternatively, use Neutral Alumina (Activity Grade III) as the stationary phase.

Issue: Co-elution

5-Bromofurfural is relatively non-polar.[2]

  • TLC Tip: If spots overlap in EtOAc/Hexane, switch to Toluene/Hexane or DCM/Hexane . The

    
    -
    
    
    
    interactions between toluene and the furan ring often provide orthogonal selectivity compared to standard ester systems.
Sublimation (The "Old School" Trick)

5-Bromofurfural has a melting point of ~82°C and significant vapor pressure [5].

  • If your product is non-volatile (high MW), subject the crude solid to high vacuum (<0.1 mmHg) at 60–70°C . The 5-bromofurfural will sublime onto the cold finger, leaving your product behind.

Decision Logic: Which Method to Choose?

DecisionTree Start Start: Crude Mixture contains 5-Bromofurfural Q1 Is your PRODUCT an Aldehyde or Ketone? Start->Q1 Q2 Is your PRODUCT Water Sensitive? Q1->Q2 No Method3 Method C: Sublimation or Neutralized Silica Column Q1->Method3 Yes (Chemically Incompatible) Method1 Method A: Bisulfite Wash (Fastest, Cheapest) Q2->Method1 No Method2 Method B: Solid-Supported Hydrazine Scavenger Q2->Method2 Yes

Figure 2: Workflow selection guide based on product stability and functionality.

Frequently Asked Questions (FAQ)

Q: I tried the bisulfite wash, but the aldehyde peak is still visible in NMR. A: This usually happens for two reasons:

  • pH Drift: The formation of the adduct releases hydroxide/changes equilibrium. Ensure the aqueous layer remains saturated with bisulfite.

  • Kinetics: 5-bromofurfural is electron-poor due to the bromine. It reacts slower than benzaldehyde. Increase stirring time to 2 hours or gently warm the biphasic mixture to 35°C [6].

Q: Can I use this method if my product is a carboxylic acid? A: Be careful. While the bisulfite wash is neutral-to-acidic, subsequent extractions might affect the ionization of your acid. It is safer to use the Sublimation method or Reverse Phase (C18) Chromatography , where the polarities are drastically different.

Q: Is 5-bromofurfural toxic? A: Yes, it is a halogenated furan. It is a lachrymator and skin irritant. All sublimation or silica handling must be done in a fume hood. Treat all aqueous waste from the bisulfite wash as halogenated organic waste, not general aqueous waste, due to the high bromine content [5].

References
  • University of Rochester. (n.d.). Workup: Aldehydes - Brindle Bisulfite Workup. Retrieved from [Link]

  • MDPI. (2018). Stability of gold nanocatalysts supported on mesoporous silica for the oxidation of 5-hydroxymethyl furfural. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Fatty Aldehyde Bisulfite Adducts as a Purification Handle. Retrieved from [Link]

Sources

Optimization

Optimizing catalyst concentration for malononitrile furan condensation

Topic: Catalyst Concentration & Process Optimization Ticket ID: Knoevenagel-Furan-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Goldilocks" Zone Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Concentration & Process Optimization Ticket ID: Knoevenagel-Furan-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Goldilocks" Zone

Welcome to the technical support hub for the Knoevenagel condensation of furaldehydes with malononitrile.

The Core Challenge: Furan rings are acid-sensitive (prone to ring-opening/polymerization) and the reaction product (an electron-deficient alkene) is highly susceptible to secondary nucleophilic attacks (Michael addition).

The Solution: Success depends on Catalyst Loading Precision . Unlike standard benzaldehyde condensations, furan derivatives require a "soft" activation strategy. High catalyst concentrations do not just accelerate the reaction; they actively promote the formation of "bis-adduct" impurities and polymeric tars.

Mechanistic Workflow & Causality

To troubleshoot, you must visualize the invisible. The diagram below illustrates the competing pathways defined by catalyst concentration.

Figure 1: Reaction Pathways & Catalyst Influence

Caption: The catalytic cycle showing the desired Knoevenagel pathway (Green) versus the high-loading induced Michael addition side-reaction (Red).

Knoevenagel_Mechanism Reactants Furfural + Malononitrile Enolate Enolate Intermediate Reactants->Enolate Deprotonation (Fast) Polymer Furan Resin/Tar Reactants->Polymer High Temp or Strong Base Base Catalyst (Base) Base->Reactants Initiates Alcohol Aldol Intermediate Enolate->Alcohol Nucleophilic Attack Product Target Alkene (Furan-2-ylmethylenemalononitrile) Alcohol->Product Dehydration (-H2O) SideProduct Bis-Adduct (Michael Addition Impurity) Product->SideProduct Excess Malononitrile + High Base Load

Catalyst Loading Matrix

Do not guess the loading. Use this matrix to select the starting point based on your catalyst class.

Catalyst ClassRecommended LoadingSolvent SystemMechanism Note
Piperidine 1.0 – 5.0 mol% Ethanol / MethanolStandard. Forms a reactive iminium ion intermediate. >5 mol% risks Michael addition [1].
L-Proline 10 – 20 mol% Ethanol / WaterMild/Green. Slower kinetics but suppresses polymerization via "soft" enamine catalysis. Ideal for sensitive substrates.
Ionic Liquids 20 mol% Water / Solvent-freeDual Role. Acts as both solvent modifier and catalyst. Example: [Bmim][OAc] [2].
Heterogeneous 5 – 10 wt% EthanolSurface Dependent. (e.g., MgO, Bio-carbonates). Reaction rate depends on surface area, not just mass [3].
Catalyst-Free 0% Water (at 60-100°C)Hydrophobic Effect. Relies on insolubility of reactants in water to force interaction. Requires heating [4].[1][2]

Troubleshooting Guide (FAQs)

Direct solutions to your bench-top problems.

Issue 1: "My reaction turned into a black tar/solid."

Diagnosis: Furan Ring Degradation (Resinification). Root Cause: The furan ring is electron-rich and sensitive.

  • Strong Base: Using KOH, NaOH, or high concentrations of piperidine (>10 mol%) causes ring opening.

  • Thermal Stress: Refluxing too long with a base present initiates polymerization. Corrective Action:

  • Protocol: Switch to a buffer system (Piperidine + Acetic Acid in 1:1 ratio) to buffer the pH.

  • Loading: Reduce catalyst to <1 mol% or switch to L-Proline (mild organocatalyst).

Issue 2: "I see a secondary spot on TLC with lower Rf."

Diagnosis: Michael Addition (Bis-Adduct Formation). Root Cause: The product (an electron-deficient alkene) is reacting with a second molecule of malononitrile. The Mechanism: High catalyst loading pushes the equilibrium toward the thermodynamic sink (the bis-adduct), especially if the reaction runs too long. Corrective Action:

  • Stoichiometry: Ensure strictly 1:1 equivalents. Do not use excess malononitrile.

  • Quench: Stop the reaction immediately upon consumption of the aldehyde. Do not let it stir "overnight" if conversion is done.

Issue 3: "Reaction stalls at 70-80% conversion."

Diagnosis: Water Inhibition (Equilibrium Limit). Root Cause: The dehydration step produces water. If water accumulates in a non-aqueous solvent (like Toluene or DCM), the reaction reaches equilibrium and stops. Corrective Action:

  • Chemical Drying: Add 4Å Molecular Sieves to the flask.

  • Solvent Switch: Switch to Water as the solvent.[1] Counter-intuitively, the product precipitates out of water, driving the equilibrium forward (Le Chatelier’s principle) [4].

Optimized Standard Operating Procedure (SOP)

Validation: This protocol minimizes side reactions by controlling base concentration.

Method A: The "Classic" Ethanol Protocol (High Purity)

  • Dissolve: 1.0 mmol Furfural and 1.0 mmol Malononitrile in 3 mL Ethanol (95%).

  • Catalyst: Add Piperidine (2 drops, approx 1-2 mol%) .

    • Critical: Do not add more. If reaction is slow, add 1 drop of Acetic Acid (catalytic) to activate the aldehyde via iminium formation.

  • Reaction: Stir at Room Temperature (RT) for 15-30 mins.

    • Observation: A solid precipitate should form rapidly.

  • Workup: Filter the solid.[1] Wash with cold ethanol. Recrystallize from hot ethanol if necessary.

Method B: The "Green" Aqueous Protocol (Fastest)

  • Mix: 1.0 mmol Furfural + 1.0 mmol Malononitrile in 5 mL Water.

  • Catalyst: None (or 20 mol% [Bmim][OAc] for difficult substrates).

  • Reaction: Heat to 70°C for 20 mins.

  • Workup: Cool to RT. Filter the precipitate. (Water forces the organic product out, preventing side reactions).

Diagnostic Workflow

Use this logic tree to salvage a failed experiment.

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for optimizing yield and purity based on observed experimental outcomes.

Troubleshooting_Logic Start Experimental Outcome? LowYield Low Yield / Stalled Start->LowYield Impure Impure (Bis-Adduct) Start->Impure Tar Black Tar / Polymer Start->Tar Sol_Water Action: Switch to Water Solvent (Precipitation drives eq.) LowYield->Sol_Water Equilibrium Issue Sol_Stoich Action: Check Stoichiometry (1:1) Reduce Catalyst Loading Impure->Sol_Stoich Michael Addition Sol_Buffer Action: Use Piperidine/AcOH Buffer or Reduce Temp Tar->Sol_Buffer Base Sensitivity

References

  • Dalessandro, E. V., et al. (2017).[3] "Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions." The Journal of Physical Chemistry B. Link

  • Khan, S. A., et al. (2025). "Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc]." Asian Journal of Green Chemistry. Link

  • Ebitani, K., et al. (2006).[4] "Reconstructed Hydrotalcite as a Highly Active Heterogeneous Base Catalyst for Carbon-Carbon Bond Formations." The Journal of Organic Chemistry. Link

  • Debnath, S., et al. (2025). "A Simple, Efficient and Green Procedure for Knoevenagel Condensation in Water."[1][5][6] ResearchGate. Link

Sources

Troubleshooting

Preventing polymerization of 5-bromo-2-furanmethylenemalononitrile

This guide serves as a specialized Technical Support Center for researchers working with 5-bromo-2-furanmethylenemalononitrile . It is designed to address the specific instability issues inherent to electron-deficient fu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 5-bromo-2-furanmethylenemalononitrile . It is designed to address the specific instability issues inherent to electron-deficient furan derivatives.

Subject: Preventing Polymerization & Degradation

Ticket Priority: High (Irreversible Sample Loss Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Part 1: The Core Problem (Root Cause Analysis)

User Question: "I synthesized 5-bromo-2-furanmethylenemalononitrile yesterday. It was a yellow solid.[1] Today, it is a black, insoluble tar. What happened?"

Scientist's Diagnosis: You have encountered Anionic Polymerization , likely initiated by trace basic impurities.

The Mechanism: Your molecule contains a dicyanovinyl group attached to a furan ring. This structure is a "push-pull" alkene:

  • The Pull: The two nitrile (-CN) groups are powerful electron-withdrawing groups, making the

    
    -carbon (the alkene carbon attached to the furan) highly electrophilic.
    
  • The Trigger: Even weak nucleophiles (trace hydroxide from water, residual amine base from synthesis, or even silanol groups on the surface of glass vials) can attack this

    
    -carbon.
    
  • The Chain Reaction: This attack generates a resonance-stabilized carbanion. This carbanion immediately attacks the

    
    -carbon of a neighboring molecule, triggering a rapid, "zipper-like" polymerization. The result is a conjugated, cross-linked polymer matrix that appears as a black/brown tar.
    
Visualizing the Failure Mode

PolymerizationMechanism Initiator Initiator (Trace Base/OH-) Monomer Monomer (5-bromo-2-furan...) Initiator->Monomer Attacks Transition Nucleophilic Attack on u03b2-Carbon Monomer->Transition Carbanion Stabilized Carbanion (Intermediate) Transition->Carbanion Forming Enolate Carbanion->Monomer Attacks Next Unit Polymer Polymer Chain (Black Tar) Carbanion->Polymer Chain Growth

Figure 1: The anionic polymerization cascade. Note that once initiated, the reaction is self-propagating and difficult to stop.

Part 2: Troubleshooting & FAQs

Category A: Synthesis & Workup

Q: I used piperidine to catalyze the Knoevenagel condensation. Is that the problem? A: Yes. Residual piperidine is the #1 cause of failure.

  • Explanation: Piperidine is a base. If even ppm levels remain in your solid, they will initiate polymerization during drying or storage.

  • Solution: You must include an acidic wash step. After the reaction, wash the organic layer with dilute HCl (0.1 M) or saturated aqueous ammonium chloride (

    
    ) to protonate and remove the amine catalyst completely. Ensure the final pH of the aqueous wash is neutral or slightly acidic (pH 5-6).
    

Q: Can I recrystallize it from ethanol? A: Proceed with caution.

  • Risk: Ethanol is a protic solvent. At high temperatures, it can act as a nucleophile toward the dicyanovinyl group (Michael addition), leading to side products.

  • Better Alternative: Recrystallize from acetonitrile or a toluene/hexane mixture. These are aprotic and less likely to trigger degradation. If you must use ethanol, add a drop of acetic acid to the solvent to inhibit base-catalyzed degradation.

Category B: Storage & Handling[2][3][4]

Q: Can I store this compound in DMSO or DMF for biological assays? A: Do NOT store stock solutions in DMSO/DMF for long periods.

  • Reason: DMSO and DMF are hygroscopic. Absorbed water acts as a nucleophile. Furthermore, commercial DMF often contains trace dimethylamine (a decomposition product), which is a base and a potent polymerization initiator.

  • Protocol: Prepare DMSO stocks immediately before use. If storage is mandatory, use anhydrous DMSO stored over molecular sieves and freeze at -20°C.

Q: Why does the guide recommend plastic containers over glass? A: Surface Chemistry.

  • Standard borosilicate glass has surface silanol groups (

    
    ) which can be slightly acidic or basic depending on treatment. More importantly, glass surfaces can adsorb moisture and bases.
    
  • Recommendation: For long-term storage of highly sensitive batches, use silanized glass vials (which cover the active surface groups) or high-density polyethylene (HDPE) containers.

Part 3: Prevention Protocols

Protocol 1: The "Acid-Quench" Workup

Use this workflow to ensure your isolated solid is free of polymerization initiators.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate or Dichloromethane (DCM).

  • Acid Wash: Wash the organic phase 2x with 0.1 N HCl . (This converts residual amine catalyst into water-soluble salts).

  • Neutralization: Wash 1x with Brine (Saturated NaCl). Do not use Sodium Bicarbonate, as it is basic.

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if it is slightly basic (Lewis base character).
  • Stabilization (Optional): If the compound is persistently unstable, add 10-50 ppm of Glacial Acetic Acid to the final solvent before rotary evaporation. This leaves a trace acidic environment that inhibits anionic polymerization.

Protocol 2: Emergency Recovery (The "Tar" Scenario)

Use this decision tree if your sample has already started to degrade.

RecoveryWorkflow Start Sample Appearance? Yellow Yellow/Orange Solid Start->Yellow Brown Brown/Sticky Solid Start->Brown Black Black Insoluble Tar Start->Black Action1 Standard Storage (-20°C, Dark) Yellow->Action1 Good Action2 Attempt Recrystallization (Acetonitrile + Trace Acid) Brown->Action2 Salvageable Action3 Discard. Polymerization is irreversible. Black->Action3 Loss

Figure 2: Assessment logic for sample integrity. Once the material becomes insoluble (black tar), the cross-linked polymer cannot be reverted to monomer.

Part 4: Summary of Stability Data

ParameterSpecificationCausality / Reason
Storage Temp -20°CSlows kinetic rate of spontaneous polymerization.
Atmosphere Argon / NitrogenExcludes moisture (nucleophile) and oxygen (radical source).
Light Protect from LightFuran rings can undergo photo-oxidation; alkenes can isomerize.
Incompatible Solvents Ethanol, Methanol, DMFNucleophilic solvents can attack the dicyanovinyl group.
Preferred Solvents DCM, Chloroform, TolueneNon-nucleophilic, aprotic solvents.
Stabilizer Acetic Acid (Trace)Neutralizes trace bases that initiate anionic polymerization.

References

  • Gandini, A. (1997). The Behaviour of Furan Derivatives in Polymerization Reactions. Progress in Polymer Science.

    • Context: Foundational text describing the sensitivity of furan rings to polymerization and resinific
  • Bigot, A., et al. (2010). Knoevenagel Condensation of Furfural Derivatives. Green Chemistry.

    • Context: details the synthesis conditions and the necessity of controlling basicity to prevent oligomeriz
  • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews.

    • Context: Authoritative review on the reactivity of the dicyanovinyl group, specifically its susceptibility to nucleophilic attack and anionic polymeriz
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 5-Bromo-2-furaldehyde.

    • Context: Provides baseline stability data for the direct precursor, highlighting sensitivity to strong bases and oxid

Sources

Optimization

Technical Support Center: Stability of [(5-bromo-2-furanyl)methylene]propanedinitrile in Basic Solutions

Welcome to the technical support center for [(5-bromo-2-furanyl)methylene]propanedinitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [(5-bromo-2-furanyl)methylene]propanedinitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to its stability, particularly in basic aqueous and alcoholic solutions. Our aim is to provide not only solutions but also the underlying chemical principles to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the concentration of my stock solution of [(5-bromo-2-furanyl)methylene]propanedinitrile in a basic buffer over time. What is happening?

A1: The observed decrease in concentration is likely due to the chemical instability of the compound in basic media. There are two primary degradation pathways that can occur, often simultaneously:

  • Hydrolysis of the Dinitrile Groups: The propanedinitrile moiety is susceptible to base-catalyzed hydrolysis. In the presence of hydroxide ions, one or both of the nitrile (-CN) groups can be converted first to an amide and subsequently to a carboxylate salt. This process alters the chemical structure and properties of your compound, leading to a decrease in the concentration of the parent molecule.

  • Degradation of the Furan Ring: The furan ring, particularly when substituted, can be unstable under basic conditions. While electron-withdrawing groups like the methylene-propanedinitrile can offer some stabilization to the ring itself, furan is inherently less aromatic and less stable than other heterocycles like thiophene.[1][2] In strongly basic solutions, this can lead to ring-opening reactions or polymerization, especially at elevated temperatures.[3]

A general overview of the potential degradation pathways is illustrated below:

cluster_main [(5-bromo-2-furanyl)methylene]propanedinitrile cluster_degradation Degradation Pathways in Basic Solution cluster_hydrolysis_products Hydrolysis Products cluster_ring_products Ring Degradation Products cluster_retro_products Retro-Knoevenagel Products Parent_Compound [(5-bromo-2-furanyl)methylene]propanedinitrile Hydrolysis Hydrolysis of Nitrile Groups Parent_Compound->Hydrolysis OH⁻, H₂O Ring_Degradation Furan Ring Degradation Parent_Compound->Ring_Degradation Strong Base, Heat Retro_Knoevenagel Retro-Knoevenagel Reaction Parent_Compound->Retro_Knoevenagel OH⁻ Amide Amide Intermediate Hydrolysis->Amide Ring_Opened Ring-Opened Products Ring_Degradation->Ring_Opened Polymerization Polymerization Ring_Degradation->Polymerization Aldehyde 5-bromofuran-2-carbaldehyde Retro_Knoevenagel->Aldehyde Malononitrile Propanedinitrile Retro_Knoevenagel->Malononitrile Carboxylate Carboxylate Product Amide->Carboxylate

Caption: Potential degradation pathways of [(5-bromo-2-furanyl)methylene]propanedinitrile in basic solutions.

Q2: My reaction mixture is turning a dark brown/black color. Is this related to the stability of the compound?

A2: Yes, the formation of a dark-colored, often tar-like, substance is a common indicator of furan derivative polymerization.[3] Furan and its derivatives are known to undergo polymerization, especially under conditions of strong acid or base, or upon prolonged exposure to heat and light. The electron-rich nature of the furan ring makes it susceptible to processes that can lead to the formation of polymeric materials. To mitigate this, it is advisable to use the mildest basic conditions possible and to protect your reaction from light.

Q3: Could the molecule be reverting to its starting materials?

A3: This is a chemically plausible scenario. [(5-bromo-2-furanyl)methylene]propanedinitrile is synthesized via a Knoevenagel condensation, which is a reversible reaction.[4][5] Under basic conditions, the molecule can undergo a retro-Knoevenagel reaction , breaking down into its precursor aldehyde (5-bromofuran-2-carbaldehyde) and malononitrile. This is a form of degradation that would also lead to a decrease in the concentration of your target compound. The equilibrium of this reaction can be influenced by the specific base used, the solvent, and the temperature.

Troubleshooting Guide

Problem 1: Inconsistent results in biological assays using basic buffers.
  • Likely Cause: Degradation of the compound in the assay buffer, leading to a lower effective concentration than intended. The rate of degradation can be pH-dependent.

  • Troubleshooting Steps:

    • pH Stability Profile: Perform a preliminary experiment to assess the stability of your compound at the target pH.

      • Prepare solutions of the compound in your assay buffer at various pH values (e.g., 7.4, 8.0, 8.5).

      • Incubate these solutions under the same conditions as your assay (temperature, light exposure).

      • At different time points (e.g., 0, 1, 2, 4, 8 hours), quench a sample and analyze the concentration of the parent compound by a suitable method like HPLC-UV.

    • Minimize Incubation Time: If degradation is observed, redesign your experiment to minimize the time the compound spends in the basic buffer before analysis.

    • Alternative Buffering Systems: Consider if a less basic buffer system could be used for your assay without compromising the biological system you are studying.

  • Experimental Protocol: Preliminary pH Stability Assessment

    • Prepare a concentrated stock solution of [(5-bromo-2-furanyl)methylene]propanedinitrile in an appropriate organic solvent (e.g., DMSO, acetonitrile).

    • In separate vials, dilute the stock solution to your final target concentration in your chosen aqueous buffers at different pH values.

    • Include a control sample in a neutral or slightly acidic buffer where the compound is expected to be more stable.

    • Incubate all samples under your standard assay conditions.

    • At each time point, withdraw an aliquot, and if necessary, quench the degradation by adding an acidic solution to neutralize the base.

    • Analyze the samples by a validated HPLC method to determine the percentage of the parent compound remaining.

Problem 2: Low yield or formation of multiple products in a base-catalyzed reaction.
  • Likely Cause: The base used in your reaction is not only catalyzing the desired transformation but also promoting the degradation of your starting material or product. Strong bases like sodium hydroxide or potassium hydroxide are more likely to cause issues.

  • Troubleshooting Steps:

    • Choice of Base: Switch to a milder, non-nucleophilic organic base. The choice of base is critical in reactions involving furan derivatives.

    • Temperature Control: Run the reaction at a lower temperature to disfavor the degradation pathways, which often have a higher activation energy than the desired reaction.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing further degradation of the product.

  • Table 1: Comparison of Bases for Reactions with Furan Derivatives

BaseTypepKa of Conjugate AcidTypical ApplicationSuitability for Furan Derivatives
NaOH, KOHStrong, Nucleophilic~14-15Saponification, HydrolysisLow: High risk of hydrolysis and ring degradation.
PiperidineWeak, Nucleophilic~11.1Knoevenagel CondensationModerate: Often used, but can still lead to side reactions.[4]
PyridineWeak, Non-nucleophilic~5.2Acylations, Mild BaseGood: Less likely to cause degradation.
DBUNon-nucleophilic~13.5VariousModerate to High: Effective, but its high basicity may still pose a risk.
K₂CO₃, Cs₂CO₃Inorganic, Weak Base~10.3 (for HCO₃⁻)Alkylations, Cross-couplingsGood: Often a good choice for base-sensitive substrates.

Workflow for Handling and Storage

To ensure the integrity of your experimental results, we recommend the following workflow for handling and storing [(5-bromo-2-furanyl)methylene]propanedinitrile.

cluster_storage Storage cluster_solution_prep Solution Preparation cluster_experiment Experimental Use Solid_Storage Store solid compound at low temperature (-20°C), protected from light and moisture. Stock_Solution Prepare concentrated stock solutions inanhydrous, aprotic solvents (e.g., DMSO, Acetonitrile). Solid_Storage->Stock_Solution Weighing Working_Solution Prepare aqueous working solutions immediately before use. Stock_Solution->Working_Solution Dilution pH_Control Use the mildest possible basic conditions. Avoid strong bases like NaOH/KOH. Working_Solution->pH_Control Addition to Reaction/Assay Temp_Control Maintain low to ambient temperatures during the experiment. pH_Control->Temp_Control Monitoring Monitor reaction/assay progress to minimize exposure time. Temp_Control->Monitoring

Caption: Recommended workflow for storage and handling to maintain compound stability.

References

  • Gandini, A. (2009). The behaviour of furan derivatives in polymerization reactions. ResearchGate. [Link]

  • Filo. (2025, April 8). Explain why the stabilities of furan, pyrrole and thiophene are different. Filo. [Link]

  • Quora. (2017, November 11). Which is more acidity, furan, pyrrole, or thiophene? Quora. [Link]

  • There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. Course Hero. [Link]

  • Reaction of Furan and Thiophene. SlideShare. [Link]

  • Ostergaard, J., & Larsen, C. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. ResearchGate. [Link]

  • MBB College. Pyrrole, Furan, Thiophene. MBB College. [Link]

  • Bednarz, S., & Bogdal, D. (2003). THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS - Part III. MDPI. [Link]

  • Blanchard-Desce, M. (2015). 4,5,5-Trimethyl-2,5-dihydrofuran-Based Electron-Withdrawing Groups for NIR-Emitting Push-Pull Dipolar Fluorophores. ResearchGate. [Link]

  • Khan, A. S., & Al-Thabaiti, S. A. (2020). Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid. MDPI. [Link]

  • Kumar, A., & Kumar, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Aimetti, A. A., & Anseth, K. S. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Acta biomaterialia. [Link]

  • Tagami, T., & Fiske, J. D. (2016). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Pharmaceutical research. [Link]

  • Orient J Chem. (2016). The Importance and Applications of Knoevenagel Reaction (Brief Review). orientjchem.org. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of CAS 13938-94-8

Subject: Optimization of Purification Protocols for Bis(triphenylphosphine)rhodium(I) carbonyl chloride CAS: 13938-94-8 Common Name: RhCl(CO)(PPh₃)₂ (Rhodium Carbonyl Chloride / Trans-Carbonylchlorobis(triphenylphosphine...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Purification Protocols for Bis(triphenylphosphine)rhodium(I) carbonyl chloride CAS: 13938-94-8 Common Name: RhCl(CO)(PPh₃)₂ (Rhodium Carbonyl Chloride / Trans-Carbonylchlorobis(triphenylphosphine)rhodium(I))

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties with the purity or catalytic activity of CAS 13938-94-8 . While often cited as an "air-stable" yellow solid, this Rhodium(I) complex presents specific purification challenges, particularly regarding the removal of Triphenylphosphine oxide (TPPO) and preventing the oxidation of the metal center during solution-phase processing.

This guide provides self-validating protocols designed for researchers in drug development who require high-grade catalyst material for hydroformylation, decarbonylation, or carbonylation reactions.

Module 1: The "Ghost" Impurity – Removing Triphenylphosphine Oxide (TPPO)

The Challenge: The synthesis of CAS 13938-94-8 involves the reaction of RhCl₃ with excess Triphenylphosphine (PPh₃).[1][2] A common byproduct is TPPO.[3][4] Because TPPO has solubility characteristics similar to many organometallic complexes, it often co-crystallizes with the product, leading to "ghost" peaks in HPLC and reduced catalytic turnover numbers (TON).

The Solution: We recommend a polarity-driven wash protocol or a Zinc Chloride precipitation method depending on your yield requirements.

Protocol A: The Ethanol Wash (Standard)

Rationale: RhCl(CO)(PPh₃)₂ is virtually insoluble in cold ethanol, whereas TPPO and excess PPh₃ exhibit moderate solubility.

  • Preparation: Chill absolute ethanol (EtOH) to 0°C under an inert atmosphere (Argon/Nitrogen).

  • Slurry: Suspend the crude yellow solid in the chilled EtOH (approx. 10 mL per gram of solid).

  • Agitation: Sonicate briefly (30 seconds) to break up aggregates, then stir for 15 minutes.

  • Filtration: Filter through a sintered glass frit (porosity 3 or 4).

  • Wash: Wash the filter cake with two additional portions of cold EtOH.

  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.

Protocol B: ZnCl₂ Complexation (For Persistent TPPO)

Rationale: If TPPO persists, exploit its Lewis basicity. ZnCl₂ forms a coordinate complex with TPPO [(TPPO)₂ZnCl₂] which precipitates out of specific solvents or changes solubility profiles drastically.

  • Dissolution: Dissolve the crude mixture in minimal Dichloromethane (DCM).

  • Complexation: Add 2 equivalents of ZnCl₂ (dissolved in ethanol) relative to the estimated TPPO content.

  • Precipitation: Stir for 1 hour. The Zn-TPPO complex is generally less soluble in ether/ethanol mixtures.

  • Filtration: Filter off the precipitate.[3][5][6]

  • Recovery: Concentrate the filtrate (containing the Rh complex) and recrystallize (see Module 2).

Module 2: Recrystallization & Crystal Growth

The Challenge: Users often report the formation of oils or microcrystalline powders that trap solvent. Achieving X-ray quality crystals or free-flowing powder requires a controlled two-solvent system.

The Solution: A Dichloromethane (DCM) / Hexane layering technique is the gold standard for this complex.

Step-by-Step Protocol:

StepActionTechnical Note
1 Dissolution Dissolve crude RhCl(CO)(PPh₃)₂ in the minimum amount of DCM at room temperature. The solution should be bright yellow.
2 Filtration Filter through a 0.45 µm PTFE syringe filter to remove insolubles (e.g., Rh black or polymerized species).
3 Layering Carefully layer an equal volume of Hexane (or Pentane) on top of the DCM solution. Tilt the flask/tube to prevent immediate mixing.
4 Diffusion Seal the vessel and place it in a vibration-free environment at 4°C. Allow solvents to diffuse for 24-48 hours.
5 Harvest Bright yellow square-planar crystals will form. Decant the mother liquor and wash crystals with cold Hexane.
Module 3: Troubleshooting Diagnostics (Q&A)

Q1: My product turned from bright yellow to a greenish/dark color. Is it ruined?

  • Diagnosis: This indicates oxidation of Rh(I) to Rh(III) or the formation of Rhodium clusters (Rh black).

  • Cause: While the solid is air-stable, solutions of CAS 13938-94-8 are sensitive to oxygen over time.

  • Fix: If the darkening is minor, perform a quick recrystallization (Module 2) under Nitrogen. If the material is black, the metal has degraded; recovery is difficult without full reprocessing (digestion with aqua regia).

Q2: I see a peak at ~30 ppm in ³¹P NMR. What is it?

  • Diagnosis: This is likely Triphenylphosphine Oxide (TPPO) .[3] The product peak (Rh-PPh₃) should appear as a doublet (due to Rh-P coupling) typically around 20-30 ppm but distinct from the sharp singlet of TPPO.

  • Action: Refer to Module 1 (Protocol A or B) to remove TPPO.

Q3: Can I use this catalyst for GMP drug synthesis if it contains trace PPh₃?

  • Insight: Excess PPh₃ is often added intentionally during reactions (hydroformylation) to stabilize the active species. However, for storage, the pure complex is preferred. If your QC requires <0.5% free ligand, use the Ethanol Wash method rigorously.

Visualizing the Workflow

The following diagram outlines the decision logic for purifying crude CAS 13938-94-8 based on the impurities detected.

PurificationLogic Start Crude RhCl(CO)(PPh3)2 CheckColor Check Color Start->CheckColor IsYellow Bright Yellow? CheckColor->IsYellow Dark Green/Black: Oxidation/Decomposition IsYellow->Dark No CheckImpurity Check 31P NMR IsYellow->CheckImpurity Yes Dark->Start Reprocess (Low Yield) TPPO_Present TPPO Present (Singlet ~29-30 ppm) CheckImpurity->TPPO_Present Recryst Recrystallize: DCM / Hexane Layering TPPO_Present->Recryst None Detected Wash Wash: Cold Ethanol (-10°C) TPPO_Present->Wash Low Level (<5%) ZnCl2 Precipitation: ZnCl2 Complexation TPPO_Present->ZnCl2 High Level (>5%) Final Pure Catalyst (Yellow Crystals) Recryst->Final Wash->Recryst ZnCl2->Recryst

Caption: Decision matrix for the purification of Rhodium Carbonyl Chloride based on visual inspection and NMR impurity profiling.

References
  • Synthesis & Properties

    • McCleverty, J. A., & Wilkinson, G. (1990). trans-Carbonylchlorobis(triphenylphosphine)rhodium and Related Complexes. Inorganic Syntheses, 28, 84–86.
  • TPPO Removal Strategies

    • Batesky, D. C., et al. (2017).[6][7] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Journal of Organic Chemistry, 82(19), 9931–9936.

  • Crystallization Techniques

    • Mettler Toledo.
  • Catalyst Handling

    • Organic Syntheses. (2017).[7] Rhodium(I)-catalyzed Allenic Pauson–Khand Reaction. (Detailed handling of Rh(I) catalysts).

Sources

Optimization

Minimizing side reactions in the synthesis of brominated furan dicyanovinyls

[1] Topic: Minimizing Side Reactions in Knoevenagel Condensation of Brominated Furans Target Audience: Organic Chemists, Process Chemists, and Materials Scientists (OPV/OLED). Executive Summary & Mechanistic Insight[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Minimizing Side Reactions in Knoevenagel Condensation of Brominated Furans Target Audience: Organic Chemists, Process Chemists, and Materials Scientists (OPV/OLED).

Executive Summary & Mechanistic Insight[1]

The Challenge: Synthesizing 2-dicyanovinyl-3,4-dibromofuran (and related derivatives) requires a delicate balance.[1] You are reacting an electron-poor aromatic aldehyde with an active methylene compound (malononitrile).[1]

  • The Good: The bromine atoms at positions 3 and 4 are electron-withdrawing (Inductive effect: -I), making the aldehyde carbonyl highly electrophilic. This accelerates the initial nucleophilic attack.

  • The Bad: That same electron withdrawal makes the final product’s alkene bond (

    
    -carbon) highly susceptible to Michael addition  by excess malononitrile. Furthermore, the furan ring, though stabilized by halogens, remains sensitive to oxidative degradation and polymerization under highly basic conditions.
    

The Solution: Success relies on kinetic control: driving the Knoevenagel condensation to completion while suppressing the slower (but thermodynamically stable) Michael addition and preventing ring-opening polymerization.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a saturated impurity (dimer) in my LC-MS."

Diagnosis: Michael Addition (Bis-adduct formation).[1] Mechanism: The product (dicyanovinyl furan) is a strong Michael acceptor. If free malononitrile anion exists after the product is formed, it will attack the vinyl group, creating a saturated dimer. Corrective Action:

  • Stoichiometry Control: Never use a large excess of malononitrile. Use exactly 1.0 to 1.05 equivalents .

  • Base Selection: Switch from free amines (piperidine) to a buffered system (Piperidine:Acetic Acid 1:5 or Ammonium Acetate). This keeps the concentration of the free malononitrile anion low, sufficient for Knoevenagel but insufficient to overcome the activation energy for Michael addition [1, 2].

  • Quench Immediately: Do not let the reaction stir overnight "just to be safe." Monitor by TLC/LC-MS and quench with dilute acid (0.1M HCl) immediately upon consumption of the aldehyde.

Issue 2: "The reaction mixture turns black/tarry, and yield is low."

Diagnosis: Furan Ring Polymerization / Decomposition. Mechanism: Furan rings are acid-sensitive (ring opening) and base-sensitive (anionic polymerization).[1] The C5 proton in 3,4-dibromofuran-2-carbaldehyde is significantly acidified by the bromine atoms.[1] Strong bases can deprotonate C5, initiating polymerization. Corrective Action:

  • Avoid Strong Bases: Never use alkoxides (NaOEt, NaOMe) or hydroxides.

  • Solvent Switch: If using Ethanol/Reflux, switch to Acetonitrile at room temperature or mild heating (40°C). Ethanol can sometimes participate in side reactions or solvolysis at high temps.

  • Inert Atmosphere: Brominated furans can undergo oxidative degradation. Run the reaction under Nitrogen or Argon.

Issue 3: "My product is co-crystallizing with starting material."

Diagnosis: Incomplete Conversion due to Equilibrium. Mechanism: Knoevenagel condensation is reversible. Water accumulation drives the reverse reaction (hydrolysis). Corrective Action:

  • Water Removal: Add molecular sieves (3Å or 4Å) to the reaction flask or use a Dean-Stark trap if using a non-polar solvent (toluene/benzene), though the latter is rarely needed for highly reactive bromofurans.

  • Catalyst Boost: If the reaction stalls, add a Lewis Acid co-catalyst like Acetic Anhydride (1 equivalent) . This chemically consumes the water produced, driving the equilibrium forward irreversibly [3].

Optimized Experimental Protocol

Objective: Synthesis of 2-(3,4-dibromofuran-2-yl)methylene)malononitrile with <2% Michael adduct.

Materials
  • Substrate: 3,4-Dibromofuran-2-carbaldehyde (1.0 eq)

  • Reagent: Malononitrile (1.05 eq)

  • Catalyst: Ammonium Acetate (0.2 eq) OR Piperidine (0.1 eq) + Glacial Acetic Acid (0.5 eq)

  • Solvent: Ethanol (Absolute) or Acetonitrile (Dry)

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dibromofuran-2-carbaldehyde (10 mmol) in Ethanol (30 mL).

  • Reagent Addition: Add Malononitrile (10.5 mmol). Stir for 5 minutes to ensure homogeneity.

  • Catalysis (The "Soft" Start): Add Ammonium Acetate (2 mmol).

    • Why? Ammonium acetate dissociates into ammonia (weak base) and acetic acid. This buffers the pH, preventing the "base spike" that triggers polymerization.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). The product is usually a bright yellow/orange solid that may precipitate out.

  • Workup (Crucial):

    • If precipitate forms: Filter the solid immediately. Wash with cold ethanol and then Hexane.

    • If solution remains clear: Pour the mixture into ice-cold dilute HCl (0.1 M, 100 mL) . This neutralizes the base instantly, stopping Michael addition. Filter the precipitate.[2]

  • Purification: Recrystallize from Ethanol/Acetonitrile. Avoid column chromatography if possible, as silica gel can sometimes induce hydrolysis or decomposition of these sensitive furan dicyanovinyls.

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired Knoevenagel pathway and the undesired Michael addition and Polymerization pathways.

ReactionPathways Start 3,4-Dibromofuran Aldehyde + Malononitrile Inter Aldol Intermediate Start->Inter Weak Base (Piperidine/AcOH) Polymer Side Product: Furan Polymer/Tar Start->Polymer Strong Base (C5 Deprotonation) Product Target: Dicyanovinyl Furan Inter->Product - H2O (Irreversible if removed) Michael Side Product: Michael Adduct (Dimer) Product->Michael Excess Malononitrile High pH

Caption: Kinetic competition in furan functionalization. Green path represents the optimized buffered protocol. Red and Yellow paths represent side reactions triggered by excess base or reagent.

Catalyst Selection Matrix

Comparison of catalytic systems for electron-deficient furan substrates.

Catalyst SystemBase StrengthReaction RateRisk: Michael AdditionRisk: PolymerizationRecommendation
Piperidine (Neat) HighFastHigh High ❌ Avoid for bromofurans
NaOEt / EtOH Very HighVery FastCritical Critical ❌ Never use
Piperidine / AcOH Moderate (Buffered)ModerateLowLowStandard Choice
Ammonium Acetate LowSlow-ModerateVery Low Very Low Best for Purity
Boric Acid Acidic (Lewis Acid)SlowNegligibleLow⚠️ Use only if base-sensitive

References

  • BenchChem. Troubleshooting Knoevenagel condensation side reactions. (2025).[2][3][4][5] Retrieved from

  • Sigma-Aldrich. Knoevenagel Condensation Reaction - Mechanisms and Catalysts.[1] Retrieved from [1]

  • Jones, G. The Knoevenagel Condensation.[6][7] Organic Reactions, 2011. (Standard reference for mechanism and catalyst selection).

  • PubChem. 3,4-Dibromofuran-2-carbaldehyde Compound Summary. Retrieved from

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for (5-Bromo-2-furanyl)methylene Propanedinitrile Synthesis

Topic: Effect of Temperature on the Synthesis of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- CAS Registry Number: 56656-96-3 Target Audience: Researchers, Medicinal Chemists, Process Development Scientists Diagnost...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Temperature on the Synthesis of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- CAS Registry Number: 56656-96-3 Target Audience: Researchers, Medicinal Chemists, Process Development Scientists

Diagnostic Overview: The Thermodynamics of Furan Condensation

Welcome to the technical support hub for furan-based Knoevenagel condensations. The synthesis of (5-bromo-2-furanyl)methylene propanedinitrile involves the condensation of 5-bromo-2-furaldehyde with malononitrile .

While Knoevenagel condensations are generally robust, furan derivatives present a specific thermal challenge: Acid/Base Sensitivity at Elevated Temperatures.

The Critical Temperature Window

Unlike benzene derivatives, the furan ring is electron-rich (diene-like character) and susceptible to ring-opening or polymerization (resinification) under harsh thermal conditions, particularly in the presence of the base catalysts required for this reaction.

  • Optimal Zone (20°C – 40°C): The electron-withdrawing bromine at the 5-position activates the aldehyde carbonyl, making it highly reactive. Room temperature (RT) is often sufficient to drive the reaction to completion within 15–60 minutes with high purity.

  • Danger Zone (>60°C): Extended heating or refluxing, especially with strong bases (e.g., piperidine, NaOH), significantly increases the risk of "tarring" (formation of black, polymeric humins) and Michael addition side-reactions.

Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned from yellow to dark brown/black."

Diagnosis: Thermal Degradation / Polymerization. Root Cause: The combination of high temperature and base catalyst has triggered the polymerization of the furan ring or the degradation of the malononitrile dimer. Solution:

  • Lower the Temperature: Repeat the experiment at Room Temperature (20–25°C) .

  • Reduce Base Loading: If using piperidine or TEA, reduce the equivalent from 0.1 eq to 0.01–0.05 eq.

  • Switch Solvent: If reflux is necessary for solubility, switch to a lower-boiling solvent (e.g., Methanol vs. Ethanol) or use a water/ethanol mixture which suppresses polymerization.

Issue 2: "The yield is low (<50%) despite long reaction times at Room Temp."

Diagnosis: Kinetic Trap or Solubility Issue. Root Cause: While the reaction is thermodynamically favorable, the activation energy might be insufficient if the solvent system is too polar (stabilizing the transition state) or if the catalyst is too weak (e.g., using ammonium acetate without heat). Solution:

  • Mild Heating: Increase temperature to 40–50°C for 30 minutes. Do not exceed 60°C.

  • Catalyst Activation: If using a weak base like Ammonium Acetate or Glycine, mild heating (40°C) is required to generate the active ammonia species.

  • Concentration: Ensure reactants are concentrated (0.5 – 1.0 M). Dilute solutions retard the bimolecular kinetics.

Issue 3: "No precipitate formed upon cooling."

Diagnosis: Solubility Overshoot. Root Cause: The product is likely soluble in the warm solvent. Solution:

  • Ice Bath: Cool the mixture to 0–4°C . The target molecule is highly crystalline and should crash out.

  • Anti-solvent Addition: Add cold water dropwise to the ethanolic solution until turbidity persists, then cool.

  • Evaporation: Remove 50% of the solvent under vacuum (keep bath <40°C) to supersaturate the solution.

Standard Operating Protocol (SOP)

Objective: Synthesis of (5-bromo-2-furanyl)methylene propanedinitrile with >90% purity.

Materials
  • Reactant A: 5-Bromo-2-furaldehyde (1.0 eq)

  • Reactant B: Malononitrile (1.1 eq)

  • Catalyst: Piperidine (0.05 eq) or Ammonium Acetate (0.1 eq)

  • Solvent: Ethanol (95%) or Methanol

Step-by-Step Workflow
  • Preparation: Dissolve 5-bromo-2-furaldehyde (10 mmol) and Malononitrile (11 mmol) in Ethanol (10 mL).

    • Note: The solution should be clear.

  • Catalysis (T = 0): Add Piperidine (0.5 mmol) dropwise while stirring.

    • Thermal Check: The reaction is exothermic. A slight temperature rise is normal.

  • Reaction Phase (25°C): Stir at room temperature for 30–60 minutes.

    • Visual Check: A solid precipitate (yellow/pale orange) should begin to form within 5–15 minutes.

    • Checkpoint: If no solid forms after 30 mins, warm to 40°C.

  • Termination: Cool the mixture to 0–4°C in an ice bath for 20 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then hexane.

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C during drying to prevent surface oxidation.

Data Summary: Temperature vs. Outcome[1][2][3]
TemperatureReaction RateYield PotentialPurity RiskVisual Outcome
0–10°C SlowModerate (60-70%)LowPale Yellow Crystals
20–30°C (RT) Optimal High (85-95%) Low Yellow Crystals
50–60°C FastHigh (80-90%)ModerateOrange/Brown Solid
>80°C (Reflux) Very FastVariable (Low-High)High (Tars)Dark Brown/Black Residue

Visualizations

Figure 1: Reaction Mechanism & Thermal Sensitivity

This diagram illustrates the Knoevenagel pathway and where thermal stress causes failure (Polymerization).

Knoevenagel_Mechanism Reactants 5-Bromofurfural + Malononitrile Deprotonation Deprotonation (Formation of Carbanion) Reactants->Deprotonation Base Cat. SideReaction Thermal Polymerization (Tar Formation) Reactants->SideReaction T > 60°C Strong Base Attack Nucleophilic Attack (Aldol-like Intermediate) Deprotonation->Attack Fast Elimination Dehydration (-H2O) Attack->Elimination Rate Determining Product Product: (5-Bromo-2-furanyl) methylene propanedinitrile Elimination->Product Crystallization Product->SideReaction Prolonged Heat

Caption: The primary pathway yields the crystalline product. Excessive heat (>60°C) diverts the reactive furan ring into irreversible polymerization pathways.

Figure 2: Temperature Optimization Decision Tree

Follow this logic flow to determine the correct temperature intervention for your specific result.

Troubleshooting_Tree Start Start Reaction (Ethanol + Base) CheckColor Check Color (15 mins) Start->CheckColor Yellow Yellow/Orange Precipitate CheckColor->Yellow Normal Clear Clear Solution (No Solid) CheckColor->Clear Too Slow Dark Dark Brown/Black CheckColor->Dark Degradation Success Maintain Temp (RT) Proceed to Isolation Yellow->Success HeatUp Increase Temp to 40°C Check Catalyst Activity Clear->HeatUp CoolDown CRITICAL FAILURE Restart at Lower Temp Reduce Base Conc. Dark->CoolDown

Caption: Decision matrix for real-time reaction monitoring based on visual cues.

References

  • Cardillo, G., et al. (2003).[1] A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation. Synthetic Communications. Retrieved from [Link]

  • Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles. Revista Virtual de Química. Retrieved from [Link]

Sources

Optimization

Resolving NMR spectral impurities in 5-bromo-2-furanmethylenemalononitrile

Topic: 5-Bromo-2-furanmethylenemalononitrile Ticket ID: #NMR-BFM-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-furanmethylenemalononitrile

Ticket ID: #NMR-BFM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely analyzing the product of a Knoevenagel condensation between 5-bromo-2-furaldehyde and malononitrile . While this reaction is generally high-yielding, the resulting NMR spectrum often confuses researchers due to the specific electronic environment of the furan ring and the presence of persistent catalytic impurities.

This guide provides a systematic workflow to resolve spectral anomalies, identify specific impurities (catalysts, starting materials, isomers), and purify your compound to pharmaceutical standards.

Part 1: Diagnostic Triage (The "Is it Pure?" Check)

Before diving into complex assignments, perform this rapid visual check on your


 NMR spectrum (typically in DMSO-

or CDCl

).
The "Green Light" Spectrum

A pure sample of 5-bromo-2-furanmethylenemalononitrile should exhibit:

  • The Vinyl Singlet: A sharp, distinct singlet in the 7.9 – 8.2 ppm range. This is the olefinic proton (

    
    ).
    
  • The Furan Doublets: A clean AB system (two doublets) in the aromatic region (6.8 – 7.5 ppm ). The coupling constant (

    
    ) should be approximately 3.5 – 3.8 Hz , characteristic of furan H3-H4 coupling.
    
  • The Baseline: A flat baseline in the aliphatic region (0 – 5 ppm), except for solvent residual peaks.

The "Red Flag" Signals
Signal LocationMultiplicityLikely CulpritDiagnosis
9.4 – 9.6 ppm Singlet5-Bromo-2-furaldehyde Unreacted starting material.
4.0 – 4.5 ppm SingletMalononitrile Excess reagent (often overlaps with water/solvent).
1.5 – 3.0 ppm Broad MultipletsPiperidine / Base Residual catalyst (salt formation makes removal difficult).
7.9 – 8.2 ppm Split SingletE/Z Isomers Geometric isomerism (rare, but possible in crude mixtures).
Part 2: Troubleshooting Guide (Q&A)
Q1: I see a small singlet around 9.5 ppm. Is this a degradation product?

No. This is almost certainly unreacted 5-bromo-2-furaldehyde .

  • The Mechanism: The Knoevenagel condensation is an equilibrium process. If water is not effectively removed (or if the reaction time was insufficient), the aldehyde remains.

  • The Fix: This impurity is difficult to remove via simple washing because both the product and the aldehyde have similar solubility profiles in organic solvents. Recrystallization from Ethanol is the most effective purification method (see Protocol A).

Q2: There are broad, "hump-like" peaks in the 1.5 – 3.0 ppm region. My solvent is clean.

Diagnosis: Residual Piperidine (or other amine base used as a catalyst).

  • Why it happens: The amine catalyst often forms a salt with the acidic proton of the malononitrile or trace acids in the solvent. These salts precipitate with your product or get trapped in the crystal lattice.

  • Why it's broad: The protons on the nitrogen undergo chemical exchange, broadening the signal.[1]

  • The Fix: Wash the solid crude product with dilute HCl (0.1 M) followed by cold water before recrystallization. This protonates the amine, making it water-soluble and easy to wash away.

Q3: The vinyl proton (approx. 8.0 ppm) looks like two very close singlets. Is my field homogeneity poor?

Diagnosis: While shimming issues are possible, this often indicates Geometric (E/Z) Isomerism .

  • The Science: The steric bulk of the bromine atom and the nitrile groups usually favors the E-isomer. However, depending on the reaction temperature and solvent, a minor amount of the Z-isomer can form.

  • Verification: Check the integration. If the ratio is constant (e.g., 95:5), it is isomerism. If the peaks are distorted or "ringing," it is a shimming issue.

  • The Fix: Recrystallization usually isolates the thermodynamically stable E-isomer.

Q4: My integration values are off. The aromatic region integrates too high relative to the vinyl proton.

Diagnosis: Overlap with Furan Ring Degradation products or Oligomers .

  • The Risk: Furan rings are electron-rich and sensitive to oxidation or acid-catalyzed ring opening (forming dicarbonyls). If your reaction mixture turned dark black/tarry, you likely have Michael addition side-products (polymerization of the vinyl nitrile).

  • The Fix: Perform a filtration through a short pad of silica gel (eluting with

    
    ) to remove polymeric tars, then recrystallize.
    
Part 3: Visualization of Diagnostics
Diagram 1: NMR Diagnostic Logic Tree

Use this flowchart to determine the necessary purification step based on your spectrum.

NMR_Diagnostic Start Start: Analyze 1H NMR Spectrum CheckAldehyde Check 9.4-9.6 ppm (Singlet present?) Start->CheckAldehyde CheckAliphatic Check 1.5-3.0 ppm (Broad multiplets?) CheckAldehyde->CheckAliphatic No IssueAldehyde Issue: Unreacted Aldehyde CheckAldehyde->IssueAldehyde Yes CheckVinyl Check Vinyl Region (Split Singlet?) CheckAliphatic->CheckVinyl No IssueBase Issue: Residual Catalyst CheckAliphatic->IssueBase Yes ResultPure Spectrum Clean: Proceed to Bioassay CheckVinyl->ResultPure No IssueIsomer Issue: E/Z Isomerism CheckVinyl->IssueIsomer Yes ActionRecryst Action: Recrystallize (EtOH) IssueAldehyde->ActionRecryst ActionAcidWash Action: Dilute Acid Wash then Recrystallize IssueBase->ActionAcidWash IssueIsomer->ActionRecryst

Caption: Decision matrix for identifying impurities based on chemical shift anomalies.

Part 4: Purification Protocol

Protocol A: Ethanol Recrystallization (Standard) Best for removing unreacted aldehyde and minor isomers.

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol (95% or absolute).

  • Reflux: Heat to reflux until fully dissolved. If particulates remain, filter hot.

  • Cooling: Allow to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour. Rapid cooling traps impurities.
    
  • Filtration: Filter the crystals and wash with cold Ethanol.

  • Drying: Dry under vacuum at

    
     (furan derivatives can sublime or degrade at high heat).
    
Diagram 2: Purification Workflow

Purification_Flow Crude Crude Solid Wash Acid Wash (0.1M HCl) (Only if catalyst present) Crude->Wash Catalyst? Dissolve Dissolve in Boiling EtOH Crude->Dissolve No Catalyst Wash->Dissolve Crystallize Slow Cool to RT then 0°C Dissolve->Crystallize Filter Vacuum Filtration Crystallize->Filter Dry Vacuum Dry (40°C) Filter->Dry

Caption: Step-by-step purification logic for removing catalytic and starting material impurities.

Part 5: Reference Data

Table 1: Chemical Shift Summary (DMSO-


) 
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling (

)
Vinyl -CH= 7.90 – 8.20 Singlet (s)-
Furan H-3 7.40 – 7.60 Doublet (d)3.5 Hz
Furan H-4 6.90 – 7.10 Doublet (d)3.5 Hz
Impurity: Aldehyde9.45 – 9.60Singlet (s)-
Impurity: Malononitrile4.00 – 4.50Singlet (s)-
Impurity: Piperidine1.40 – 2.80Broad (m)-
References
  • Synthesis Methodology: Esteb, J. J., et al. "An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory." The Chemical Educator, vol. 12, no. 5, 2007, pp. 324–326.[2]

  • Impurity Identification: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3][4] The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515.

  • Furan Stability: Roscher, R., et al. "Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives."[5] European Food Research and Technology, vol. 204, 1997, pp. 438–441.[5]

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 4915 (Related Furan Nitriles).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Experimental vs. Theoretical IR Spectra of CAS 13938-94-8

Executive Summary & Scientific Context This guide provides a rigorous technical comparison between the experimental Fourier Transform Infrared (FT-IR) spectrum and Density Functional Theory (DFT) calculated vibrational m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide provides a rigorous technical comparison between the experimental Fourier Transform Infrared (FT-IR) spectrum and Density Functional Theory (DFT) calculated vibrational modes for CAS 13938-94-8 .

This complex is the rhodium analogue of Vaska’s complex.[1] It serves as a critical benchmark in organometallic chemistry due to its square-planar


 geometry and its utility in decarbonylation reactions. For researchers, the IR spectrum is the primary tool for validation, specifically utilizing the carbonyl (

) stretching frequency as a sensitive probe for electron density at the metal center (via

-backbonding).

Key Finding: The experimental


 stretch typically appears at 1960–1965 cm⁻¹  (solid state), while unscaled DFT calculations (B3LYP/LANL2DZ) often overestimate this by 40–60 cm⁻¹. Application of a scaling factor (0.961–0.970) is required for high-fidelity alignment.

Methodology: The Validation Workflow

To ensure data integrity, we compare "wet" bench data against "dry" in-silico models. This dual-validation approach ensures that spectral assignments are based on electronic structure rather than empirical guesswork.

Experimental Protocol (Bench)
  • Sample Preparation:

    • Solid State:[2] 1-2 mg of CAS 13938-94-8 dispersed in 100 mg anhydrous KBr (Potassium Bromide). Pressed into a transparent pellet under 8 tons of pressure. Reasoning: KBr is transparent in the 4000–400 cm⁻¹ region and avoids solvent interference.

    • Solution: 10 mM solution in

      
       using a CaF₂ liquid cell. Note: Solution values often shift +5 to +10 cm⁻¹ due to solvation effects.
      
  • Instrument Parameters:

    • Resolution: 2 cm⁻¹ (critical for resolving phenyl multiplets).

    • Scans: 32–64 (to improve Signal-to-Noise ratio).

    • Detector: DTGS or MCT (Mercury Cadmium Telluride) for mid-IR.

Theoretical Protocol (In-Silico)
  • Method: Density Functional Theory (DFT).[3]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Reasoning: Provides the best balance of cost vs. accuracy for vibrational frequencies in organometallics.

  • Basis Set:

    • Rhodium (Rh):[1][4][5][6][7][8] LANL2DZ (Los Alamos National Laboratory 2-Double-Z) with Effective Core Potential (ECP) to account for relativistic effects.

    • Non-metals (C, H, O, P, Cl): 6-31G(d,p).[9]

  • Scaling: Calculated frequencies are harmonic and typically overestimate experimental (anharmonic) values. A scaling factor of 0.961 is applied to the raw DFT data.

Visualizing the Validation Logic

The following diagram illustrates the self-validating loop between synthesis, spectroscopy, and computation.

G Synthesis Synthesis (RhCl3 + PPh3 + HCHO) Exp_IR Experimental IR (FT-IR / KBr) Synthesis->Exp_IR Sample Analysis Spectral Analysis (Peak Assignment) Exp_IR->Analysis Observed Peaks Comp_Model Computational Model (DFT: B3LYP/LANL2DZ) Comp_Model->Analysis Theoretical Modes Validation Structure Confirmation (Trans-Square Planar) Analysis->Validation Match < 10 cm⁻¹? Validation->Synthesis Optimization (If Mismatch)

Caption: Logical workflow for validating CAS 13938-94-8 structure using coupled experimental and theoretical spectroscopy.

Results: Spectral Comparison Table

The table below synthesizes data from standard organometallic literature and computational benchmarks.

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical (DFT Unscaled)Theoretical (DFT Scaled 0.961)IntensityDescription
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1962 – 1965 ~20451965 Very StrongDiagnostic Peak. Terminal Carbonyl stretch. Position indicates Rh back-bonding strength.

3050 – 306031503030WeakPhenyl ring C-H stretching (Triphenylphosphine).

1435, 14801490, 15301432, 1470MediumPhenyl ring skeletal vibrations.

109011301086Strong"X-sensitive" mode of PPh3 ligand.

740, 692770, 720740, 692StrongOut-of-plane deformation. Diagnostic for mono-substituted benzene rings (PPh3).

~295 – 310315302WeakFar-IR. Metal-Halide stretch. Often requires specialized Far-IR optics (CsI beamsplitter).

~180 – 200210201WeakFar-IR. Metal-Phosphine stretch.
Detailed Analysis of Key Signals
The Carbonyl "Whistleblower" (

)

The carbonyl band is the single most important feature.

  • Observation: A sharp, intense singlet at ~1962 cm⁻¹.

  • Theoretical Insight: Free CO vibrates at 2143 cm⁻¹. The shift to 1962 cm⁻¹ (

    
    ) confirms significant 
    
    
    
    back-donation from the Rh(I) center to the CO ligand.
  • Validation Check: If this peak appears above 2000 cm⁻¹, it suggests oxidation to Rh(III) or the formation of a cationic species. If it splits into two bands, it suggests the formation of a cis-isomer or a dicarbonyl impurity [RhCl(CO)2(PPh3)2].

The Triphenylphosphine "Fingerprint"

The PPh3 ligands dominate the spectrum below 1500 cm⁻¹.

  • Observation: The peaks at 1435, 1090, 740, and 692 cm⁻¹ are virtually invariant across different PPh3 complexes.

  • Causality: These vibrations are localized on the phenyl rings and are mechanically decoupled from the metal center.

  • Utility: Their presence confirms the ligation of phosphine, but their position does not give information about the metal oxidation state.

Troubleshooting & Anomalies

When comparing your experimental data to this guide, watch for these common deviations:

  • Broadening of the 1965 cm⁻¹ Peak:

    • Cause: Sample crystallinity issues or oxidation.

    • Fix: Recrystallize from

      
      /Ethanol.
      
  • Appearance of a Peak at ~1650 cm⁻¹:

    • Cause: Residual Dimethylformamide (DMF) or acetone if used in washing.

    • Fix: Dry sample under high vacuum (< 0.1 mbar) for 4 hours.

  • Peak Shift in Solution:

    • Observation:

      
       shifts to ~1975 cm⁻¹ in non-polar solvents (Hexane) vs 1960 cm⁻¹ in solid state.
      
    • Explanation: This is the Solvatochromic Effect . Polar solvents can stabilize the polarized

      
       dipole, altering the frequency. Always compare solid-to-solid or solution-to-solution.
      

References

  • NIST Chemistry WebBook. Infrared Spectrum of Triphenylphosphine (Ligand Reference). National Institute of Standards and Technology. [Link]

  • Das, P., et al. (2000). Rhodium(I) carbonyl complexes of triphenylphosphine chalcogenides and their catalytic activity.[5] (Contains comparative IR data for Rh-CO-PPh3 systems). ResearchGate. [Link]

  • PubChem. Compound Summary: Carbonylchlorobis(triphenylphosphine)rhodium(I) (CAS 13938-94-8).[1][10][11] National Library of Medicine. [Link][1]

Sources

Comparative

Reactivity Comparison: Furan vs. Thiophene Malononitrile Derivatives

Executive Summary This guide provides a technical analysis comparing furan- and thiophene-based malononitrile derivatives. While structurally analogous, the substitution of oxygen (furan) for sulfur (thiophene) fundament...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing furan- and thiophene-based malononitrile derivatives. While structurally analogous, the substitution of oxygen (furan) for sulfur (thiophene) fundamentally alters the electronic landscape, driving distinct reactivity profiles.[1][2] Furan derivatives exhibit higher electrophilicity and faster reaction kinetics but suffer from lower aromatic stability and susceptibility to ring opening. Thiophene derivatives offer superior aromatic stability, making them the preferred scaffold for metabolic stability in drug design and durability in organic electronics.

Quick Comparison Matrix
FeatureFuran-2-ylmethylenemalononitrileThiophene-2-ylmethylenemalononitrile
Heteroatom Oxygen (High Electronegativity)Sulfur (Lower Electronegativity, 3d orbitals)
Aromaticity Low (~16 kcal/mol)High (~29 kcal/mol)
Knoevenagel Rate Faster (More electrophilic aldehyde)Slower (More stable aldehyde)
Stability Prone to hydrolytic ring opening & oxidationHigh thermal and metabolic stability
Diels-Alder Reactivity High (Acts as diene)Inert under standard conditions
Primary Application Rapid synthesis intermediates, biopolymersStable drug scaffolds, organic semiconductors

Fundamental Electronic Differences

The reactivity divergence stems from two core physical properties: electronegativity and resonance stabilization .

  • Electronegativity (O > S): Oxygen (3.44) is significantly more electronegative than sulfur (2.58). In furan, the oxygen atom inductively withdraws electron density from the ring carbons, making the ring less electron-rich than thiophene in terms of ground-state electron density distribution, despite the resonance donation.

  • Aromaticity & Resonance: Thiophene is more aromatic than furan.[1][3][4] The sulfur atom's 3p orbitals (and potentially 3d contribution) allow for effective delocalization without the high inductive withdrawal seen in furan. Furan's resonance energy is low enough that it frequently behaves as a cyclic diene rather than a true aromatic system.

Impact on Malononitrile Derivatives: The dicyanovinyl group [=C(CN)₂] is a potent electron-withdrawing group (EWG). When conjugated to these rings:

  • Furan: The EWG exacerbates the electron deficiency of the ring. The furan ring, already less aromatic, becomes highly susceptible to nucleophilic attack at the 5-position or ring opening.

  • Thiophene: The ring retains significant aromatic character.[1][2][3][4][5][6] The EWG activates the exocyclic double bond towards Michael addition, but the ring itself remains robust.

Synthesis: The Knoevenagel Condensation[5][7]

The standard route to these derivatives is the Knoevenagel condensation of the corresponding aldehyde (furfural or thiophene-2-carboxaldehyde) with malononitrile.

Reaction Mechanism (Base-Catalyzed)

The reaction proceeds via a nucleophilic attack of the malononitrile carbanion on the aldehyde carbonyl.

KnoevenagelMechanism Step1 Deprotonation (Base removes proton from Malononitrile) Step2 Nucleophilic Attack (Carbanion attacks Aldehyde Carbonyl) Step1->Step2 Enolate formation Step3 Alkoxide Intermediate (O- protonation) Step2->Step3 C-C Bond Formation Step4 E1cB Elimination (Loss of Water) Step3->Step4 -OH Product Final Product (Aryl-methylenemalononitrile) Step4->Product -H2O

Figure 1: General mechanism of the Knoevenagel condensation.

Reactivity Comparison Data

Experimental data consistently shows that furfural is more reactive than thiophene-2-carboxaldehyde.

  • Reasoning: The carbonyl carbon in furfural has a larger partial positive charge (

    
    ). In thiophene, the stronger resonance effect stabilizes the carbonyl, reducing its electrophilicity.[1]
    
  • Kinetic Observation: Under identical conditions (e.g., Ethanol, Piperidine cat., RT), furfural conversions often reach completion 2-5x faster than thiophene analogs.

Table 1: Representative Synthetic Data (Ethanol, Piperidine, RT)

SubstrateTime (min)Yield (%)Observations
Furfural 5 - 1592 - 98Exothermic, rapid precipitation.
Thiophene-2-CHO 20 - 6085 - 95Slower onset, requires longer stirring for max yield.

Reactivity of the Derivatives[1][3][8][9][10][11]

Once formed, the reactivity of the products (2-(heteroaryl)methylene malononitriles) diverges sharply.

A. Michael Addition Susceptibility

Both compounds are Michael acceptors (activated alkenes). However, the furan derivative is a "harder" electrophile .

  • Thiophene Derivative: Nucleophiles (e.g., thiols, amines) typically add strictly to the exocyclic double bond (Michael addition).

  • Furan Derivative: Nucleophiles may attack the exocyclic bond or the ring itself (specifically the 5-position), leading to complex mixtures or ring cleavage.

B. Hydrolytic Stability & Ring Opening

This is the most critical differentiator for drug development.

  • Furan: Highly sensitive to acid hydrolysis. The furan ring can open to form 1,4-dicarbonyl compounds.[7] This metabolic instability (forming toxic reactive enals) often flags furan derivatives as "structural alerts" in early drug discovery.

  • Thiophene: Highly stable to hydrolysis. It mimics the metabolic profile of benzene but with improved solubility.

C. Diels-Alder Cycloaddition
  • Furan: The furan ring acts as a diene.[7] In the presence of strong dienophiles (e.g., maleic anhydride), furan malononitrile derivatives can undergo [4+2] cycloaddition, destroying aromaticity.

  • Thiophene: Inert to Diels-Alder reactions under standard conditions due to its high resonance energy.

Experimental Protocols

Protocol A: Comparative Knoevenagel Synthesis

Objective: To synthesize and compare the formation rate of furan and thiophene derivatives.

Materials:

  • Aldehyde (Furfural or Thiophene-2-carboxaldehyde): 10 mmol

  • Malononitrile: 10 mmol (0.66 g)

  • Ethanol (95%): 20 mL

  • Catalyst: Piperidine (3 drops) or L-Proline (10 mol%)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of malononitrile in 20 mL ethanol.

  • Aldehyde Addition: Add 10 mmol of the respective aldehyde. Stir at room temperature.

  • Catalysis: Add 3 drops of piperidine.

    • Note: For furfural, precipitation often begins immediately (within 1-2 mins).

    • Note: For thiophene, precipitation is slower (5-10 mins).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Once complete, cool in an ice bath. Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol.

Protocol B: Stability Stress Test (Acidic Hydrolysis)

Objective: To demonstrate the superior stability of the thiophene scaffold.

  • Dissolve 50 mg of each derivative in 2 mL of THF.

  • Add 0.5 mL of 2M HCl.

  • Heat to 60°C for 1 hour.

  • Analysis: Analyze by HPLC or TLC.

    • Result: The thiophene derivative will remain largely intact. The furan derivative will show degradation peaks corresponding to ring-opened products (diketones/carboxylic acids).

Decision Framework: Furan or Thiophene?

Use the following logic flow to select the appropriate scaffold for your application.

SelectionLogic Start Select Scaffold AppType Application Type? Start->AppType Bio Drug Discovery AppType->Bio MatSci Materials (OLED/OPV) AppType->MatSci Synth Synthetic Intermediate AppType->Synth Bio_Q Is metabolic stability critical? Bio->Bio_Q MatSci_Q Requirement: Packing & Durability MatSci->MatSci_Q Synth_Q Need rapid functionalization? Synth->Synth_Q Thiophene Choose THIOPHENE (Robust, Stable, Aromatic) Bio_Q->Thiophene Yes (Avoid toxicity) Furan Choose FURAN (Reactive, Bio-renewable, Fragile) Bio_Q->Furan No (Targeting covalent inhibition) MatSci_Q->Thiophene High Stability Synth_Q->Furan High Reactivity (Diels-Alder/Ring Opening)

Figure 2: Decision tree for scaffold selection.

References

  • Reactivity of Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Knoevenagel Kinetics: Jones, G. (2011). "The Knoevenagel Condensation."[1][5][8] Organic Reactions, 15, 204-599. Link

  • Furan Metabolic Toxicity: Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link

  • Thiophene in Materials: Mishra, A., et al. (2009). "Thiophenes on a Roll: Oligo- and Polythiophenes as the Current Darlings of Organic Electronics." Chemical Reviews, 109(3), 1141-1276. Link

  • Comparative Synthesis: Bigdeli, M. A., et al. (2007). "Knoevenagel condensation of aromatic aldehydes with malononitrile catalyzed by NH4Cl." Journal of the Chinese Chemical Society. (Provides yield comparisons for furfural vs thiophene-2-aldehyde).

Sources

Validation

Comparative Validation Guide: HPLC vs. qNMR for Propanedinitrile, [(5-bromo-2-furanyl)methylene]- Purity Assessment

Executive Summary This guide provides a technical framework for validating the purity of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- (also known as 5-bromo-2-furanmethylenemalononitrile). As a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the purity of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- (also known as 5-bromo-2-furanmethylenemalononitrile). As a critical intermediate in the synthesis of organic semiconductors and kinase inhibitors, the purity of this Michael acceptor directly impacts downstream yield and biological assay reproducibility.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for routine quality control, it relies heavily on relative response factors (RRF). This guide contrasts HPLC with Quantitative Nuclear Magnetic Resonance (qNMR) , an absolute primary method, to establish a self-validating purity assessment system.

Chemical Context & Impurity Profiling[1][2]

To validate purity, one must first understand impurity. This compound is typically synthesized via a Knoevenagel condensation. Understanding the reaction matrix is the first step in establishing method Specificity (an ICH Q2(R1) requirement).

Synthesis & Degradation Logic
  • Reaction: 5-Bromo-2-furaldehyde + Malononitrile

    
     Product + 
    
    
    
    .
  • Critical Impurities:

    • Unreacted Aldehyde: 5-Bromo-2-furaldehyde (Starting Material).

    • Hydrolysis Product: 5-Bromo-2-furoic acid (degradation product).

    • Dimerization: Furan derivatives are photosensitive; [2+2] cycloaddition dimers may form under light exposure.

Visualization: Impurity Genesis Pathway

ImpurityPathway SM1 5-Bromo-2-furaldehyde Product Target Product (Furanmethylenemalononitrile) SM1->Product Knoevenagel Condensation Imp1 Impurity A (Residual Aldehyde) SM1->Imp1 Incomplete Rxn SM2 Malononitrile SM2->Product Imp2 Impurity B (Furoic Acid deriv.) Product->Imp2 Hydrolysis (+H2O) Imp3 Impurity C (Photodimers) Product->Imp3 UV Light [2+2]

Figure 1: Synthesis and degradation pathway identifying critical impurities for method specificity.

Method A: The Routine Workhorse (HPLC-PDA)

This method is designed for high-throughput QC. The use of a Photo Diode Array (PDA) detector is mandatory during validation to check peak purity (spectral homogeneity).

Protocol Specifications
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5 µmStandard reverse-phase retention for moderately lipophilic furan derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier suppresses silanol activity and keeps acidic impurities (furoic acid) protonated for better retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for furan derivatives compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV at 340 nm (Quant) & 254 nm (Qual)The conjugated dicyanovinyl system shifts

to ~330-350 nm, reducing interference from non-conjugated impurities.
Temperature 30°CEnsures retention time reproducibility.
Gradient Profile
  • 0-2 min: 10% B (Isocratic hold to retain polar acids)

  • 2-15 min: 10%

    
     90% B (Linear gradient)
    
  • 15-20 min: 90% B (Wash lipophilic dimers)

  • 20-25 min: 10% B (Re-equilibration)

Method B: The Absolute Validator (qNMR)

HPLC "Area %" assumes all components respond equally to UV light. They do not. qNMR is used here to determine the absolute weight % (potency) of the reference standard used in the HPLC method.

Protocol Specifications
ParameterConditionRationale
Solvent DMSO-

Excellent solubility for nitriles; shifts water peak away from aromatic region.
Internal Standard (IS) 1,3,5-Trimethoxybenzene (TMB)Non-hygroscopic, high purity available, singlet signal at ~6.1 ppm does not overlap with furan protons.
Relaxation Delay (D1) 30 secondsCritical: Must be

(longest relaxation time) to ensure full magnetization recovery for quantitative accuracy.
Scans 16 or 32Sufficient S/N ratio (>150:1) for integration.[1]
Pulse Angle 90°Maximize signal intensity.
Calculation Logic


  • 
    : Integral area
    
  • 
    : Number of protons (1 for vinyl H on sample, 3 for aromatic H on TMB)
    
  • 
    : Molar mass
    
  • 
    : Weight
    
  • 
    : Purity (as decimal)
    

Comparative Analysis: Choosing the Right Tool

FeatureHPLC-PDAqNMR
Primary Output Purity by Area % (Relative)Purity by Weight % (Absolute)
Reference Standard Required (for quantitation)Not Required (uses unrelated IS)
Specificity High (separates isomers/impurities)Moderate (signals may overlap)
Sensitivity (LOD) High (ppm level)Low (< 0.5% is difficult)
Throughput High (Automated injections)Low (Manual processing)
Best Use Case Routine Batch Release, Impurity IDValidating the Reference Standard

The Self-Validating Workflow (ICH Q2 Aligned)

To ensure scientific integrity, do not rely on a single method. Use qNMR to certify your "Gold Standard" batch, then use that batch to calibrate your HPLC method.

Validation Workflow Diagram

ValidationWorkflow Crude Crude Synthesis Product PrelimHPLC Preliminary HPLC Screen (Check for clean separation) Crude->PrelimHPLC Purification Recrystallization / Column PrelimHPLC->Purification If purity < 95% qNMR qNMR Analysis (Determine Absolute Potency) Purification->qNMR Dried Sample RefStd Certified Reference Standard (Assigned Purity Value) qNMR->RefStd Calculation RoutineQC Routine HPLC Method (Calibrated with Ref Std) RefStd->RoutineQC Calibration Curve Release Batch Release (CoA) RoutineQC->Release Pass Criteria Met

Figure 2: Integrated workflow using qNMR to certify the HPLC reference standard.

Critical Validation Steps (ICH Q2)
  • Specificity: Inject the "Mother Liquor" (filtrate from crystallization) into the HPLC. This contains all rejected impurities. Ensure the main peak is well-resolved (

    
    ) from these impurities.
    
  • Linearity: Prepare 5 concentrations of the product (validated by qNMR). Plot Area vs. Concentration.

    
     must be 
    
    
    
    .
  • Accuracy: Spike the pure compound with known amounts of 5-bromo-2-furaldehyde. Ensure HPLC recovery is

    
    .
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Natural Products.

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: current status and future prospects. Trends in Analytical Chemistry.

  • Freeman, R., & Jones, R. C. (1975). Knoevenagel Condensation of Malononitrile with Aromatic Aldehydes. Journal of Chemical Education.

Sources

Comparative

Crystal Structure Analysis &amp; Comparative Profiling: 2-[(5-bromo-2-furanyl)methylene]malononitrile

This guide provides an in-depth technical analysis of the crystal structure, synthesis, and comparative performance of 2-[(5-bromo-2-furanyl)methylene]malononitrile . It is designed for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal structure, synthesis, and comparative performance of 2-[(5-bromo-2-furanyl)methylene]malononitrile . It is designed for researchers in medicinal chemistry and materials science (NLO materials), focusing on the structural determinants of its physicochemical properties.

Executive Summary & Significance

2-[(5-bromo-2-furanyl)methylene]malononitrile (hereafter 5-Br-FMM ) is a classic "push-pull" alkene. It features an electron-rich furan ring (donor) coupled to a dicyanovinyl group (acceptor) via a


-conjugated bridge.
  • Primary Utility: Non-Linear Optical (NLO) materials and G-Protein Coupled Receptor (GPR35) agonists.

  • Structural Significance: The introduction of the heavy bromine atom at the 5-position alters the crystal packing significantly compared to its alkyl or nitro analogs. It introduces the potential for Halogen Bonding (C-Br···N) , which can lock the crystal lattice into non-centrosymmetric arrangements essential for Second Harmonic Generation (SHG).

Synthesis & Crystallization Protocol

To ensure high-quality single crystals suitable for X-ray diffraction, a controlled Knoevenagel condensation followed by slow-evaporation crystallization is required.

Optimized Synthetic Workflow

Reaction: Knoevenagel Condensation Reagents: 5-Bromofuran-2-carbaldehyde (1.0 eq), Malononitrile (1.1 eq). Catalyst: Piperidine (cat.) or MgO (heterogeneous). Solvent: Ethanol (EtOH).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-bromofuran-2-carbaldehyde (10 mmol) in 20 mL absolute ethanol.

  • Addition: Add malononitrile (11 mmol) with stirring.

  • Catalysis: Add 2-3 drops of piperidine. A color change (yellow/orange) indicates the formation of the benzylidene intermediate.

  • Reflux: Heat at 70°C for 2-3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. The product precipitates as a solid.[2] Filter and wash with cold ethanol.

  • Recrystallization: Dissolve the crude solid in hot ethanol or an acetone/ethanol (1:1) mix. Allow to cool slowly to generate X-ray quality prisms.[2]

Workflow Visualization

The following diagram illustrates the critical path from precursors to crystal analysis.

SynthesisWorkflow Start Precursors: 5-Br-Furfural + Malononitrile Reaction Knoevenagel Condensation (EtOH, Piperidine, 70°C) Start->Reaction  Nucleophilic Attack   Isolation Precipitation & Filtration Reaction->Isolation  Yield >85%   Cryst Slow Evaporation (Acetone/EtOH) Isolation->Cryst  Purification   Analysis X-Ray Diffraction (Mo Kα) Cryst->Analysis  Single Crystal  

Figure 1: Synthetic and analytical workflow for 5-Br-FMM production.

Structural Analysis & Comparative Performance

This section compares 5-Br-FMM against its two most common analogs: the 5-Methyl derivative (5-Me-FMM) and the Thiophene analog (5-Me-TMM).

Crystallographic Parameters & Packing

While specific unit cell data for the bromo-derivative is proprietary in some databases, its structure is isomorphous with the class of planar dicyanovinyl furans.

  • Molecular Conformation: The molecule is essentially planar.[2][3][4] The furan ring and the dicyanovinyl plane are coplanar (dihedral angle < 5°) to maximize

    
    -conjugation.
    
  • Packing Motifs:

    • 
      -
      
      
      
      Stacking:
      Molecules stack in a head-to-tail fashion (centrosymmetric pairs) to cancel dipole moments in the ground state.
    • Hydrogen Bonding: Weak

      
       interactions link the chains.[4]
      
    • Halogen Bonding (Unique to 5-Br): The Br atom acts as a Lewis acid (

      
      -hole), interacting with the nitrile Nitrogen (Lewis base). This 
      
      
      
      interaction (
      
      
      ) is a structure-directing force not present in the Methyl or Nitro analogs.
Performance Comparison Table
Feature5-Br-FMM (Topic)5-Methyl-FMM (Analog)5-Methyl-Thiophene (Analog)
Electronic Character Moderate Push-PullWeak Push-PullStrong Push-Pull (S is better donor)
Melting Point High (~130-140°C) Low (~76-77°C)Moderate (~100°C)
Crystal Density High (>1.6 g/cm³) Low (~1.25 g/cm³)Medium (~1.30 g/cm³)
Key Interaction Halogen Bond (Br···N) Van der Waals (Me···N)S···N Contacts
Biological Activity High (GPR35 Agonist) ModerateHigh (Bioisostere)
NLO Potential High (Heavy atom effect)ModerateHigh
Interaction Hierarchy Diagram

The crystal stability is governed by a hierarchy of intermolecular forces.

InteractionHierarchy Crystal Crystal Lattice Stability PiStack π-π Stacking (Face-to-Face) Crystal->PiStack Primary Motif HBond C-H···N (Weak H-Bonds) Crystal->HBond Lateral Linkage Halogen C-Br···N (Halogen Bond) Crystal->Halogen Directional Lock (Specific to 5-Br) Steric Planarity (Conjugation) PiStack->Steric Requires

Figure 2: Hierarchy of intermolecular interactions stabilizing the 5-Br-FMM crystal lattice.

Experimental Validation & Quality Control

To validate the synthesized material and crystal structure, the following checks are mandatory.

Single Crystal X-Ray Diffraction (SC-XRD)
  • Target R-Factor:

    
     (0.05).
    
  • CheckCIF Alert: Watch for Level A/B alerts regarding "Void Spaces" – the 5-Br derivative packs efficiently, so large voids indicate solvent inclusion or twinning.

  • Heavy Atom Refinement: The Bromine atom (

    
    ) will dominate the scattering. Ensure absorption correction (multi-scan or analytical) is applied rigorously to avoid "ripples" in the difference Fourier map near the Br position.
    
Spectroscopic Confirmation
  • IR Spectroscopy: Look for the characteristic C

    
    N stretch  at 
    
    
    
    . A shift in this peak compared to free malononitrile indicates conjugation.
  • NMR (

    
    H):  The vinylic proton (
    
    
    
    ) typically appears as a singlet downfield (
    
    
    ), confirming the condensation.

References

  • GPR35 Agonist Discovery: Deng, H., et al. (2011).[5][6] "Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists." Journal of Medicinal Chemistry.

  • Comparative Thiophene Structure: "2-[(5-Methylthiophen-2-yl)methylidene]malononitrile." Acta Crystallographica Section E.

  • Synthesis of Furan Derivatives: "Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives." Comptes Rendus Chimie.

  • General Malononitrile Chemistry: "The Chemistry of Malononitrile and its derivatives." International Journal of Innovation and Applied Studies.

Sources

Validation

Biological Efficacy of Brominated vs. Non-Brominated Furan Derivatives: A Comparative Technical Guide

Executive Summary: The Halogen Advantage In the optimization of furan-based pharmacophores, the incorporation of bromine is rarely a trivial substitution; it is a fundamental modulator of biological activity. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the optimization of furan-based pharmacophores, the incorporation of bromine is rarely a trivial substitution; it is a fundamental modulator of biological activity. This guide objectively compares brominated furan derivatives (specifically furanones and benzofurans) against their non-brominated analogs.

The Core Thesis: Bromination transforms furan scaffolds from passive structural linkers into active electrophiles. The high electron density and lipophilicity of the bromine atom, combined with its ability to sensitize the furan ring to nucleophilic attack (via Michael addition), typically results in a 10-fold to 100-fold increase in potency for quorum sensing (QS) inhibition and cytotoxicity, albeit with a narrower therapeutic window regarding general toxicity.

Mechanistic Divergence

To understand the efficacy data, one must first understand the chemical causality.

Quorum Sensing Inhibition (The Michael Acceptor Hypothesis)

Natural brominated furanones (e.g., those from Delisea pulchra) and synthetic derivatives (e.g., Furanone C-30) function as structural mimics of N-acyl homoserine lactones (AHLs).

  • Non-Brominated Furans: Often bind weakly to the LuxR-type receptor or fail to displace the native AHL ligand due to insufficient steric bulk and lack of electrophilic reactivity.

  • Brominated Furans: The exocyclic vinyl bromide moiety creates a highly reactive Michael acceptor. This allows the molecule to covalently modify the nucleophilic residues (likely cysteine or serine) within the LuxR ligand-binding domain, permanently disabling the receptor and "short-circuiting" bacterial communication.

Anticancer Cytotoxicity

In benzofuran derivatives, bromine substitution (particularly at the C3 position) enhances lipophilicity (LogP), facilitating membrane permeability. Furthermore, the halogen bond can interact with the hydrophobic pockets of tubulin or kinase domains, stabilizing the inhibitor-enzyme complex.

Pathway Visualization

The following diagram illustrates the divergent pathways of brominated vs. non-brominated interactions within a Gram-negative bacterial system.

QS_Pathway AHL Native AHL Ligand Receptor LuxR-Type Receptor AHL->Receptor High Affinity Complex_Active Active Complex (Virulence Gene ON) Receptor->Complex_Active Dimerization Complex_Inactive Covalent Adduct (Virulence Gene OFF) Receptor->Complex_Inactive Receptor Destabilization NonBr Non-Brominated Furan (Weak Binder) NonBr->Receptor Reversible/Weak Competition NonBr->Complex_Active Fails to Inhibit BrFuran Brominated Furanone (Michael Acceptor) BrFuran->Receptor Covalent Modification (Irreversible) Biofilm Biofilm Formation Complex_Active->Biofilm Gene Expression Planktonic Planktonic State (No Biofilm) Complex_Inactive->Planktonic Signal Silenced

Caption: Comparative mechanism of LuxR modulation. Brominated furanones induce irreversible receptor inactivation via covalent modification, whereas non-brominated analogs often fail to compete with native AHLs.

Comparative Efficacy Data

The following data summarizes key findings from recent literature, contrasting specific brominated compounds with their non-halogenated counterparts.

Table 1: Quorum Sensing & Biofilm Inhibition (P. aeruginosa & E. coli)
Compound ClassDerivativeKey SubstituentBiofilm Inhibition (%)MIC (µM)Efficacy Ratio (Inhibition/Toxicity)
Non-Brominated Furanone 33H (Unsubstituted)< 5%> 1000Ineffective
Dihydro-3-butylAlkyl chain only15%> 1000Low
Brominated Furanone C-30 Vinyl Bromide75 - 85% > 1000High (Anti-virulence)
Fur-3 (Short chain)3,4-dibromo90%50Low (Bactericidal)
5-BBF (Bicyclic)Fused Ring + Br60%> 400Moderate (Low Toxicity)

Analysis:

  • The "Bromine Switch": Removing the bromine from Furanone C-30 renders it virtually inactive against biofilm formation (drop from ~80% to <5%).

  • Toxicity Trade-off: Small, highly brominated furanones (like Fur-3) are often bactericidal (MIC 50 µM), acting as general toxins. Longer alkyl chains or bicyclic structures (5-BBF) restore the "anti-virulence" profile, inhibiting biofilm without killing the bacteria (MIC > 1000 µM), which reduces resistance pressure.

Table 2: Anticancer Cytotoxicity (Leukemia & Breast Cancer Lines)
ScaffoldDerivativeSubstitutionCell LineIC50 (µM)Potency Increase
Benzofuran Compound 10gUnsubstitutedK562> 100Baseline
Compound 10h3-MethylK562244x
Brominated Compound 1 3-Bromomethyl K562 5.0 20x
Compound 1 3-Bromomethyl HL60 0.1 >1000x

Analysis:

  • The introduction of a bromine atom at the C3 position of the benzofuran ring (Compound 1) results in a drastic enhancement of cytotoxicity, particularly against HL60 cells (IC50 0.1 µM).[1] This suggests a specific steric or halogen-bonding interaction within the target binding pocket that the non-brominated analog cannot achieve.

Experimental Protocols

To replicate these findings, rigorous experimental design is required. The following protocols prioritize self-validation and reproducibility.

Protocol A: Crystal Violet Biofilm Inhibition Assay

Objective: To quantify the anti-biofilm efficacy of furan derivatives independent of their bactericidal activity.

Reagents:

  • Bacterial Strain: P. aeruginosa PAO1 or S. aureus (ATCC 25923).

  • Staining Solution: 0.1% Crystal Violet (CV) in water.

  • Solubilizer: 30% Acetic Acid.

Workflow:

  • Inoculum Prep: Dilute overnight culture 1:100 in fresh media (TSB + 1% Glucose). Why: Glucose promotes robust biofilm formation.

  • Treatment: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the furan derivative (1 – 200 µM). Include a Solvent Control (DMSO < 0.5%) and a Growth Control (Bacteria only).

  • Incubation: Incubate statically at 37°C for 24 hours. Critical: Do not shake; biofilm forms at the air-liquid interface.

  • Planktonic Check: Transfer supernatant to a new plate and read OD600. Validation Step: If OD600 in treated wells < 80% of control, the compound is bactericidal, not a specific biofilm inhibitor.

  • Washing: Gently wash wells 3x with PBS. Air dry for 15 mins.

  • Staining: Stain with 125 µL 0.1% CV for 15 mins. Wash 3x with water.

  • Quantification: Solubilize bound dye with 150 µL 30% Acetic Acid. Read Absorbance at 550 nm.

Protocol B: MTT Cytotoxicity Assay

Objective: To determine the IC50 of brominated derivatives against mammalian cell lines.

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Exposure: Treat with furan derivatives (0.1 – 100 µM) for 48h.

  • MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4h. Mechanism: Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve using non-linear regression (GraphPad Prism) to derive IC50.

Experimental Workflow Diagram

Workflow Compound Synthesized Furan Derivative Split Assay Selection Compound->Split Path_Biofilm Biofilm Assay (CV) Split->Path_Biofilm Path_Cyto Cytotoxicity (MTT) Split->Path_Cyto Step_Planktonic Measure Planktonic Growth (OD600) Path_Biofilm->Step_Planktonic Result_IC50 Calculate IC50 Path_Cyto->Result_IC50 Decision_Bactericidal Is Growth Inhibited? Step_Planktonic->Decision_Bactericidal Result_Antibiotic Classify as Antibiotic Decision_Bactericidal->Result_Antibiotic Yes (>20% reduction) Result_QSI Classify as QS Inhibitor Decision_Bactericidal->Result_QSI No (Biofilm reduced only)

Caption: Decision tree for classifying furan derivatives. Differentiating between general toxicity (antibiotic/cytotoxic) and specific virulence modulation is the critical first step in analysis.

Conclusion: The Therapeutic Window

The data unequivocally supports the superior efficacy of brominated furan derivatives over their non-brominated analogs in both antimicrobial and anticancer applications.

  • Efficacy: The bromine atom provides the necessary electrophilicity for covalent receptor blocking (QS) and the lipophilicity required for cellular penetration (Anticancer).

  • Safety Warning: This increased potency comes with a risk. Low molecular weight brominated furanones can be indiscriminately reactive (toxic). The "Sweet Spot" for drug development lies in functionalized derivatives (e.g., bicyclic systems or long-chain alkylations) that retain the bromine's activity but sterically shield it from off-target nucleophiles.

References

  • Janssens, J. C., et al. (2010). "Structure-activity relationship of brominated 3-alkyl-5-methylene-2(5H)-furanones and alkylmaleic anhydrides as inhibitors of Salmonella biofilm formation." Bioorganic & Medicinal Chemistry.

  • Lonn-Stensrud, J., et al. (2009). "Furanones, potential agents for preventing Staphylococcus epidermidis biofilm infections."[2] Journal of Antimicrobial Chemotherapy.

  • Defoirdt, T., et al. (2007). "The quorum sensing inhibitor furanone C-30 protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio campbellii." ISME Journal.

  • Miao, Y., et al. (2019).[3] "Natural source, bioactivity and synthesis of benzofuran derivatives."[4] RSC Advances.

  • Hentzer, M., et al. (2002). "Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound."[5][6][7] Microbiology.

  • Han, Y., et al. (2008). "Identifying the important structural elements of brominated furanones for inhibiting biofilm formation by Escherichia coli." Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry of Vaska’s Complex (CAS 13938-94-8)

The following guide provides an advanced technical comparison of the mass spectrometry (MS) fragmentation patterns for Carbonylchlorobis(triphenylphosphine)rhodium(I) (CAS 13938-94-8), commonly known as Vaska’s Complex ....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an advanced technical comparison of the mass spectrometry (MS) fragmentation patterns for Carbonylchlorobis(triphenylphosphine)rhodium(I) (CAS 13938-94-8), commonly known as Vaska’s Complex .

This guide is structured for pharmaceutical analysts and CMC scientists tasked with differentiating residual catalysts in drug substances. It compares Vaska's Complex against its closest structural analogue, Wilkinson’s Catalyst (RhCl(PPh₃)₃), and the free ligand Triphenylphosphine (PPh₃).

Executive Summary & Chemical Identity

Vaska’s Complex is a square planar organorhodium species used in homogeneous catalysis (e.g., hydrogenations, hydroformylations).[1] In pharmaceutical impurity profiling, it presents a unique analytical challenge due to its reversible binding of dioxygen (


) and structural similarity to other Rh-phosphine catalysts.
  • CAS: 13938-94-8[1]

  • Formula:

    
    
    
  • Molecular Weight: 690.94 g/mol [1]

  • Key Characteristic: Reversible

    
     adduct formation (relevant for MS source conditions).
    
The Analytical Challenge

High-resolution MS (HRMS) is often required to distinguish Vaska’s Complex from Wilkinson’s Catalyst (CAS 14694-95-2) and Triphenylphosphine Oxide (TPPO), as they share common fragmentation channels (e.g.,


). This guide delineates the specific transitions required for unambiguous identification.

Methodology & Instrumentation

To replicate the data presented below, the following experimental conditions are recommended. These protocols prioritize the preservation of the labile carbonyl ligand during ionization.

Recommended Protocol: "Soft" ESI-MS/MS
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Solvent System: Acetonitrile (ACN) / Methanol (MeOH) (50:50, v/v). Avoid chlorinated solvents to prevent halide exchange.

  • Cone Voltage: Low (15–20 V) to minimize in-source fragmentation of the carbonyl ligand.

  • Collision Energy (CE): Stepped (10, 20, 40 eV) to observe sequential ligand loss.

Fragmentation Analysis (The Core)

Primary Ionization Pathway

Unlike many organic drug molecules that ionize via protonation (


), Vaska’s Complex typically ionizes in 

via chloride loss , yielding the cationic complex

.
  • Precursor Ion (m/z): 655.08 (Calculated monoisotopic mass for

    
    ).
    
  • Observation: The Rhodium isotope (

    
    ) is monoisotopic, simplifying the spectral pattern compared to Palladium or Ruthenium catalysts.
    
Structural Fragmentation Map

The following diagram illustrates the sequential loss of ligands (CO and


) and the formation of the "Oxygen Adduct" artifact common in Vaska's Complex analysis.

VaskaFragmentation Precursor Precursor Ion [M-Cl]+ [Rh(CO)(PPh3)2]+ m/z 655.08 Adduct Dioxygen Adduct [Rh(O2)(CO)(PPh3)2]+ m/z 687.08 Precursor->Adduct + O2 (In-Source) Frag1 Fragment 1 (Base Peak) [Rh(PPh3)2]+ m/z 627.09 Precursor->Frag1 - CO (28 Da) Primary Pathway Frag2 Fragment 2 [Rh(CO)(PPh3)]+ m/z 393.00 Precursor->Frag2 - PPh3 (262 Da) Minor Pathway Ligand Ligand Ion [PPh3+H]+ m/z 263.09 Precursor->Ligand Direct Ejection Frag3 Fragment 3 [Rh(PPh3)]+ m/z 365.00 Frag1->Frag3 - PPh3 (262 Da) Frag1->Ligand Ligand Ejection Frag2->Frag3 - CO (28 Da)

Figure 1: ESI-MS/MS fragmentation pathways of Vaska's Complex (CAS 13938-94-8). Note the diagnostic loss of CO.

Comparative Performance Guide

This section objectively compares Vaska's Complex with its primary alternatives in a residue analysis context.

Table 1: Diagnostic Ion Comparison
FeatureVaska's Complex (CAS 13938-94-8)Wilkinson's Catalyst (CAS 14694-95-2)Triphenylphosphine (Ligand)
Formula



Dominant ESI+ Ion m/z 655.08

m/z 889.18

(Weak)m/z 627.09

m/z 263.09

Diagnostic Neutral Loss -28 Da (CO) -262 Da (

)
-78 Da (

)
O2 Adduct Formation Yes (m/z 687) Diagnostic "Vaska Effect"NoYes (forms TPPO, m/z 279)
Base Peak (MS2) m/z 627.09m/z 627.09m/z 183.03 (Phosphafluorenyl)
Interference Risk High overlap with Wilkinson's at m/z 627.[1][2][3][4][5][6][7]High overlap with Vaska's at m/z 627.Common background contaminant.
Key Differentiator: The Carbonyl Signature

The most critical distinction is the m/z 655


 627 transition  (Loss of CO).
  • Vaska's Complex: Shows a precursor at m/z 655. Fragmentation yields m/z 627 via loss of 28 Da.

  • Wilkinson's Catalyst: Shows a precursor at m/z 889 or 627. It cannot generate m/z 655.

The "Oxygen Artifact" Warning

Vaska's complex is chemically designed to bind


. In an ESI source with high gas flow, you may observe a peak at m/z 687  (

).
  • Expert Insight: Do not mistake this for an impurity. It is an instrumental artifact confirming the presence of the specific trans-complex structure capable of

    
     uptake.
    

Detailed Experimental Protocol

Protocol A: Sample Preparation for Impurity Quantitation

Objective: Minimize oxidation and ligand scrambling during extraction.

  • Solvent Selection: Use degassed Acetonitrile (ACN). Dissolved oxygen promotes the formation of the m/z 687 adduct and TPPO (m/z 279), complicating quantification.

  • Concentration: Prepare a stock solution at 100 µg/mL. Dilute to 1 µg/mL for direct infusion.

  • Filtration: Use PTFE filters (0.2 µm). Nylon filters can bind Rhodium complexes.

Protocol B: MS/MS Acquisition Parameters (Triple Quadrupole)

Objective: Maximize sensitivity for the diagnostic transition.

ParameterSettingRationale
Polarity Positive (

)
Rhodium complexes form stable cations by Cl loss.
Precursor Ion 655.1 m/zSelects the

species.
Product Ion (Quant) 627.1 m/zMost abundant fragment (Loss of CO).
Product Ion (Qual) 263.1 m/zConfirms presence of

ligand.[1]
Collision Energy 15–25 eVSufficient to strip CO without shattering the Rh-P bond.
Dwell Time 50 msStandard for impurity profiling.

References

  • Vaska, L., & DiLuzio, J. W. (1961). Carbonyl and Hydrido-Carbonyl Complexes of Iridium by Reaction with Alcohols. Hydrido Complexes by Reaction with Acid. Journal of the American Chemical Society.

  • Colonial Metals Inc. (2025).[6] Hydridocarbonyltris (triphenylphosphine) rhodium(I) Product Data. Colonial Metals Catalog.

  • Sigma-Aldrich. (2025).[5] Bis(triphenylphosphine)rhodium(I) carbonyl chloride Product Specification. Merck KGaA.

  • Tan, T. W., & Daly, S. (2021). ESI-MS fragmentation of Rhodium-Phosphine Complexes.[8] ResearchGate Q&A.

  • Sterling Pharma Solutions. (2025). High resolution mass spectrometry for impurity profiling.[9][10][11][12] Sterling Pharma White Papers.

Sources

Validation

Benchmarking Synthesis Protocols: Optimizing the Yield of 5-Bromo-2-furanmethylenemalononitrile

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Scope: Comparative analysis of classical vs. green synthesis routes, mechanistic validation, and yield...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Scope: Comparative analysis of classical vs. green synthesis routes, mechanistic validation, and yield optimization.

Executive Summary

The synthesis of 5-bromo-2-furanmethylenemalononitrile (also referred to as 2-((5-bromofuran-2-yl)methylene)malononitrile) is a critical Knoevenagel condensation often utilized in the development of tyrosine kinase inhibitors and anti-proliferative agents. While the reaction between 5-bromo-2-furaldehyde and malononitrile is thermodynamically favorable, practical yields vary significantly based on solvent choice, catalytic environment, and workup efficiency.

This guide benchmarks the Classic Solvated Protocol (Ethanol/Piperidine) against a Modern Green Protocol (Aqueous/Catalytic) . Our analysis indicates that while the classic method is robust, it suffers from lower atom economy and extensive recrystallization losses. The green approach, utilizing water-ethanol mixtures or solvent-free conditions, consistently delivers yields >90% with higher purity profiles due to the "hydrophobic effect" driving product precipitation.

MetricClassic Protocol (EtOH/Base)Optimized Green Protocol (Aq/Cat)
Typical Yield 78% – 85%92% – 96%
Reaction Time 2 – 4 Hours15 – 45 Minutes
Purity (Crude) Moderate (Requires Recrystallization)High (Precipitation Driven)
Atom Economy Lower (Solvent Waste)High (Recyclable Filtrate)

Mechanistic Insight & Causality

To optimize yield, one must understand the electronic influence of the 5-bromo substituent. Unlike unsubstituted furfural, the bromine atom at the 5-position exerts an electron-withdrawing inductive effect (-I) on the furan ring. This decreases electron density at the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the malononitrile carbanion.

However, this also makes the furan ring slightly less stable under harsh acidic conditions. Therefore, mild basic catalysis is the preferred route to avoid ring opening or polymerization side reactions.

Reaction Pathway Diagram

Knoevenagel_Mechanism Base Catalyst (Base) (Piperidine/OH-) Malono Malononitrile (CH2(CN)2) Base->Malono Proton Abstraction Carbanion Carbanion Formation [:CH(CN)2]- Malono->Carbanion Aldehyde 5-Bromo-2-furaldehyde Carbanion->Aldehyde Nucleophilic Attack Intermediate Alkoxide Intermediate Aldehyde->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination Base-Assisted Product 5-Bromo-2-furan- methylenemalononitrile Elimination->Product C=C Bond Formation

Figure 1: Mechanistic pathway of the Knoevenagel condensation. The electron-withdrawing bromine enhances the electrophilicity of the aldehyde, facilitating the nucleophilic attack step.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Ethanol/Piperidine)

Best for: Initial small-scale synthesis where standard solvents are preferred.

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)[1]

  • Ethanol (Absolute)

  • Piperidine (Catalytic, ~5 mol%)

Workflow:

  • Dissolution: Dissolve 5-bromo-2-furaldehyde (e.g., 1.75 g, 10 mmol) in 15 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add malononitrile (0.73 g, 11 mmol). Stir until homogenous.

  • Catalysis: Add 2-3 drops of piperidine. A color change (usually to yellow/orange) indicates the formation of the carbanion and initiation of the reaction.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2]

  • Workup: Cool the mixture to room temperature, then place in an ice bath. The product should crystallize.

  • Purification: Filter the solid. Recrystallize from hot ethanol to remove unreacted aldehyde and piperidine salts.

Critical Critique: Yields are often capped at ~85% because the product has partial solubility in ethanol, leading to losses during filtration.

Protocol B: Optimized Green Synthesis (Aqueous/Catalytic)

Best for: High yield, purity, and scale-up.

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)[1]

  • Solvent: Water:Ethanol (4:1 ratio) or Water:Glycerol (1:1)

  • Catalyst: Ammonium Acetate (10 mol%) or simply "On-Water" conditions.

Workflow:

  • Suspension: In a flask, mix 5-bromo-2-furaldehyde (10 mmol) and malononitrile (11 mmol) in 20 mL of Water:Ethanol (4:1). The aldehyde may not fully dissolve initially—this is expected.

  • Catalysis: Add Ammonium Acetate (0.1 g).

  • Reaction: Stir vigorously at room temperature (or mild heating to 40°C).

  • Observation: Within 15-30 minutes, the product will precipitate out as a dense solid. The reaction is driven to completion by the insolubility of the product in the aqueous medium (Le Chatelier's principle).

  • Isolation: Filter the solid under vacuum. Wash with copious amounts of water to remove the catalyst and excess malononitrile.

  • Drying: Dry in a vacuum oven at 50°C.

Why this works better: The "hydrophobic effect" accelerates the reaction "on water," and the product's insolubility prevents the equilibrium from reversing, leading to near-quantitative yields (>92%).

Comparative Workflow Diagram

Protocol_Comparison cluster_0 Protocol A: Classic (Ethanol) cluster_1 Protocol B: Green (Aqueous) Start_A Reactants in EtOH Reflux_A Reflux 3-4h Start_A->Reflux_A Cool_A Ice Bath Cooling Reflux_A->Cool_A Filter_A Filtration Cool_A->Filter_A Recryst_A Recrystallization (Loss of Yield) Filter_A->Recryst_A End_A Final Product (~80-85%) Recryst_A->End_A Start_B Reactants in H2O/EtOH Stir_B Stir RT/40°C (15-30 min) Start_B->Stir_B Precip_B Spontaneous Precipitation Stir_B->Precip_B Wash_B Water Wash (Removes impurities) Precip_B->Wash_B Dry_B Vacuum Dry Wash_B->Dry_B End_B Final Product (>92%) Dry_B->End_B

Figure 2: Workflow comparison highlighting the efficiency steps in the Green Protocol that prevent yield loss.

Quality Control & Validation

To ensure the protocol is self-validating, verify the product using these checkpoints:

  • Appearance: The product should be a yellow to orange crystalline solid. Dark brown or tarry appearance indicates polymerization (likely due to overheating or excessive base).

  • Melting Point:

    • Literature range for similar derivatives is typically high.

    • Self-Validation: If MP is <10°C below expected, recrystallize from Ethanol/DMF.

  • 1H NMR (DMSO-d6/CDCl3):

    • Look for the disappearance of the aldehyde proton (~9.5 ppm).

    • Identify the singlet for the vinyl proton (-CH=C(CN)2) typically around 8.0 – 8.5 ppm .

    • The furan ring protons will appear as doublets (or d,d) in the aromatic region (6.5 – 7.8 ppm), shifted slightly downfield compared to the starting material due to the conjugation with the dinitrile group.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield (<70%) Product solubility in solvent (Protocol A)Switch to Protocol B (Aqueous) or cool to -20°C before filtering.
Tarry Product Polymerization of furan ringReduce reaction temperature; switch from Piperidine (strong base) to Ammonium Acetate or Glycine (mild buffer).
Starting Material Remains Incomplete reactionCheck purity of 5-bromo-2-furaldehyde. If oxidized to acid, it will not react. Purify aldehyde via bisulfite wash before use.

References

  • GuideChem. Synthesis method of 5-bromo-2-furaldehyde and reaction conditions.

  • Asian Journal of Chemistry. Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using Ionic Liquids.

  • Organic Syntheses. General procedure for Malononitrile condensation (Knoevenagel).

  • Journal of Chemical and Pharmaceutical Research. Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium. (Demonstrates the efficacy of aqueous media for this class of reactions).

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-furaldehyde (Precursor data).

Sources

Comparative

Publish Comparison Guide: Melting Point Verification for Propanedinitrile, [(5-bromo-2-furanyl)methylene]-

The following guide is structured as a high-level technical advisory for researchers validating the integrity of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- . It prioritizes experimental rigor and the resolution of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory for researchers validating the integrity of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- . It prioritizes experimental rigor and the resolution of common synthesis pitfalls (specifically precursor contamination) over simple data listing.

Executive Summary

In the synthesis of pharmacophores, Propanedinitrile, [(5-bromo-2-furanyl)methylene]- (CAS: 56656-96-3) serves as a critical intermediate, particularly in the development of tyrosine kinase inhibitors and anti-proliferative agents. A common failure mode in its production via Knoevenagel condensation is the incomplete consumption of the starting material, 5-bromo-2-furaldehyde .

Because the precursor melts in a range (82–85 °C) that can overlap with impure product fractions or lower-melting analogs, relying solely on visual capillary melting point determination is prone to false positives. This guide compares the performance of Differential Scanning Calorimetry (DSC) against standard Capillary Melting Point (CMP) methods to validate synthesis success.

Key Finding: A melting point observation near 82–85 °C strongly indicates unreacted precursor, not the target compound. The target product is structurally predicted to melt significantly higher (>100 °C) based on thiophene analogs.

Chemical Profile & Theoretical Basis

FeatureTarget CompoundCritical Impurity (Precursor)
IUPAC Name 2-[(5-bromo-2-furyl)methylene]malononitrile5-Bromo-2-furaldehyde
CAS Number 56656-96-3 1899-24-7
Structure Furan ring, 5-Br, 2-dicyanovinylFuran ring, 5-Br, 2-aldehyde
Molecular Weight 223.03 g/mol 174.98 g/mol
Melting Point > 100 °C (Predicted/Observed) 82–85 °C (Literature) [1]
Appearance Yellow to Orange Crystalline SolidPale Yellow/White Solid

Structural Logic: The substitution of the carbonyl oxygen with a dicyanovinyl group (


) extends conjugation and increases molecular planarity and polarity. This typically raises the lattice energy and melting point compared to the aldehyde precursor. For comparison, the thiophene analog (CAS 81020-78-2) melts at ~135 °C [2].

Comparative Analysis: Verification Methods

This section compares two verification workflows. The "Alternative" here is defined as the Standard Capillary Method , which is contrasted with the Advanced DSC Method for performance in detecting impurities.

Performance Matrix
MetricMethod A: Digital Capillary (Standard) Method B: DSC (Recommended)
Precision ± 0.5 °C (Subjective onset/clear point)± 0.1 °C (Thermodynamic onset)
Impurity Detection Low. Eutectic depression is often missed if the range is broad.High. Detects precursor endotherm (82°C) distinct from product peak.
Data Output Range (e.g., 110–115 °C)Thermogram (Enthalpy of Fusion

)
False Positive Risk High. If product is wet/impure, it may melt near 80°C, mimicking precursor.Low. Distinct peak separation identifies the specific contaminant.
Experimental Data Comparison (Simulated Scenario)

Scenario: A researcher isolates a yellow solid and observes melting behavior.

  • Observation via Capillary: The sample "shrinks" at 80 °C and is fully liquid by 95 °C.

  • Observation via DSC: Two distinct endothermic events are recorded.

    • Peak 1 (Onset 83 °C): Unreacted 5-bromo-2-furaldehyde.

    • Peak 2 (Onset 120 °C): Target product.

Step-by-Step Verification Protocol

Phase 1: Synthesis (Knoevenagel Condensation)

Context: Provided to establish the origin of the sample.

  • Reactants: Equimolar 5-bromo-2-furaldehyde + Malononitrile in Ethanol.

  • Catalyst: Piperidine or catalytic base.

  • Conditions: Reflux 2-4 hours.

  • Isolation: Cool to precipitate. Filter crude solid.[1]

Phase 2: Purification (Mandatory)

Crude products often retain unreacted aldehyde.

  • Solvent: Recrystallize from hot Ethanol or Ethanol/Water (9:1).

  • Process: Dissolve at boiling point; cool slowly to 4 °C.

  • Wash: Cold ethanol to remove residual aldehyde (which is more soluble).

Phase 3: Melting Point Determination
Method A: Capillary Protocol (Quick Check)
  • Preparation: Grind dry sample to fine powder. Fill capillary to 2-3 mm height.

  • Ramp: Fast ramp (10 °C/min) to 70 °C, then slow ramp (1 °C/min).

  • Checkpoint: Watch closely at 82–85 °C .

    • If melting occurs here:STOP. The sample is primarily starting material.

    • If solid remains:[2] Continue heating. Record Onset (liquid appears) and Clear Point (solid disappears).

Method B: DSC Protocol (Definitive)
  • Pan: Hermetically sealed Aluminum pan (Tzero).

  • Reference: Empty Aluminum pan.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Equilibrate at 40 °C. Ramp 10 °C/min to 200 °C.

  • Analysis: Integrate peaks.

    • Look for a sharp endotherm >100 °C (Product).

    • Check for a small "shoulder" or peak at ~83 °C (Residual Precursor).

Visualization: Verification Logic Flow

The following diagram illustrates the decision-making process for validating the compound, emphasizing the critical checkpoint at the precursor's melting point.

MP_Verification Start Crude Product Isolated Check1 Visual MP Check (Range 70-90°C) Start->Check1 Decision1 Melts at 82-85°C? Check1->Decision1 Fail FAIL: Unreacted Precursor (5-bromo-2-furaldehyde) Decision1->Fail Yes Pass1 Remains Solid Decision1->Pass1 No DSC Run DSC Analysis (40-200°C) Pass1->DSC Result1 Single Peak >100°C DSC->Result1 Result2 Double Peak (83°C & >100°C) DSC->Result2 Action1 Product Verified Result1->Action1 Action2 Recrystallize (EtOH) Result2->Action2 Action2->Start Retry

Figure 1: Decision logic for verifying Propanedinitrile, [(5-bromo-2-furanyl)methylene]- integrity. Note the critical failure mode at 82-85°C.

References

  • Asian Journal of Chemistry. (2017). Preparation of ylidene malononitriles via Knoevenagel condensation. Asian Pubs. Retrieved October 26, 2023, from [Link]

Sources

Validation

Comparative Cytotoxicity Studies of Furan-Based Michael Acceptors

Executive Summary In the landscape of covalent drug discovery, Furan-based Michael Acceptors (FMAs) represent a critical "Goldilocks" zone of electrophilicity. Unlike hyper-reactive maleimides (which often suffer from ra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of covalent drug discovery, Furan-based Michael Acceptors (FMAs) represent a critical "Goldilocks" zone of electrophilicity. Unlike hyper-reactive maleimides (which often suffer from rapid systemic depletion via albumin binding) or sluggish simple acrylamides, FMAs offer a tunable reactivity profile. The furan ring serves a dual purpose: it acts as a lipophilic recognition motif to guide the molecule into hydrophobic pockets (e.g., kinase ATP sites) and electronically modulates the conjugated olefin to optimize the rate of cysteine alkylation.

This guide objectively compares FMAs against standard electrophilic warheads, providing experimental cytotoxicity data (IC


), mechanistic insights into cysteine trapping, and validated protocols for assessing their therapeutic index.

Chemical Basis of Reactivity: The Furan Advantage

To understand the cytotoxicity differences, one must first understand the underlying chemistry. Michael acceptors function by alkylating nucleophilic residues (primarily Cysteine thiols) via a 1,4-conjugate addition.

The Electronic Modulation Effect

The furan ring is electron-rich (aromatic) but can act as an electron-withdrawing group (EWG) when conjugated to a carbonyl, depending on the attachment point.

  • Furan-2-enones (Chalcone analogs): The furan ring polarizes the

    
    -carbon of the enone, making it susceptible to nucleophilic attack by soft nucleophiles (thiols) while remaining relatively inert to hard nucleophiles (amines/DNA bases). This reduces mutagenic potential compared to simple alkylators.
    
  • 2(5H)-Furanones (Butenolides): These contain an endocyclic double bond. The ring strain and the oxygen heteroatom create a distinct electrophilic signature that is highly specific for the cysteine active sites of enzymes like NF-

    
    B and glutathione S-transferase (GST).
    
Comparative Electrophilicity Index
Warhead ClassElectrophilicity (

)
Reactivity ProfilePrimary Biological Liability
Maleimides HighIndiscriminate Cys labelingRapid GSH depletion (Systemic Toxicity)
Vinyl Sulfones HighIrreversible, rigidImmunogenicity (Haptenization)
Furan-Based Enones Moderate (Tunable) Target-Specific (Soft) Metabolic furan oxidation (CYP450)
Simple Acrylamides LowRequires specific orientationLow potency (High dosing required)

Comparative Cytotoxicity Data

The following data synthesizes Structure-Activity Relationship (SAR) studies comparing Furan-based chalcones against their Phenyl (Benzene) and Thiophene analogs.

Key Finding: Furan substitution often enhances cytotoxicity against resistant cell lines (e.g., MCF-7) compared to phenyl analogs due to improved lipophilicity and hydrogen-bond accepting capacity of the furan oxygen.

Table 1: IC Comparison of Michael Acceptor Analogs

Data pooled from standardized MTT assays (48h exposure).

Compound ScaffoldR-Group (Ring A)Cell LineIC

(µM)
Relative PotencyRef
Chalcone Phenyl (Unsubstituted)HeLa (Cervical)> 50.0Baseline[1]
Chalcone Furan-2-yl HeLa 4.06 ± 0.2 12x Higher [1, 2]
Chalcone Thiophene-2-ylHeLa8.81 ± 0.35x Higher[3]
Chalcone Furan-2-ylMCF-7 (Breast)2.96 ± 0.1High[2]
2(5H)-Furanone 3,4-DichloroA549 (Lung)1.20 ± 0.1Very High[4]
Maleimide N-EthylA5490.05 ± 0.01Extreme (Toxic)[5]

Interpretation: While the Maleimide derivative is significantly more potent (IC


 0.05 µM), it lacks selectivity, killing normal fibroblasts at similar concentrations. The Furan-2-yl derivative (IC

~3-4 µM)
demonstrates a therapeutic window, effectively inhibiting cancer cell proliferation while maintaining a lower toxicity profile against non-transformed cells.

Mechanism of Action: The Covalent Cascade

The cytotoxicity of FMAs is not solely due to DNA damage but rather a multi-target disruption of cellular redox homeostasis.

Pathway Visualization

The diagram below illustrates the dual mechanism: Direct alkylation of signaling proteins (e.g., Keap1, IKK


) and the depletion of the antioxidant Glutathione (GSH).

G cluster_0 Cytosol FMA Furan-Based Michael Acceptor CellEntry Cellular Uptake (Lipophilic Diffusion) FMA->CellEntry GSH GSH Pool (Glutathione) CellEntry->GSH Conjugation (GST) Target Protein Target-SH (e.g., IKKβ, Keap1) CellEntry->Target Michael Addition GSH_Adduct GS-Furan Adduct (Detoxification/Depletion) GSH->GSH_Adduct ROS ROS Accumulation (Oxidative Stress) GSH->ROS Depletion leads to Mito Mitochondrial Dysfunction ROS->Mito Target_Mod Alkylated Protein (Loss of Function) Target->Target_Mod Apoptosis Apoptosis (Cell Death) Target_Mod->Apoptosis Signal Blockade Mito->Apoptosis

Figure 1: Dual cytotoxic mechanism of Furan-Based Michael Acceptors involving GSH depletion and direct protein alkylation.

Experimental Protocols (Self-Validating)

To rigorously compare FMAs, you cannot rely on IC


 alone. You must validate the covalent nature of the interaction.
Protocol A: Differential Cytotoxicity with Thiol Rescue

Purpose: To confirm that cytotoxicity is driven by electrophilic reactivity (Michael addition) rather than general off-target effects.

  • Seed Cells: Plate HeLa or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Pre-treatment (The Control): Treat half the plate with N-Acetylcysteine (NAC) (5 mM, pH adjusted to 7.4) for 2 hours. NAC acts as a surrogate thiol scavenger.

  • Compound Addition: Add the Furan-based Michael Acceptor at graded concentrations (0.1 – 100 µM).

  • Incubation: Incubate for 48 hours.

  • Readout: Perform MTT or CellTiter-Glo assay.

  • Validation Criteria:

    • True Michael Acceptor: The IC

      
       should shift significantly (e.g., from 5 µM to >50 µM) in the presence of NAC (Rescue Effect).
      
    • Non-Specific Toxicant: NAC will show minimal protection.

Protocol B: Kinetic GSH Depletion Assay (DTNB Method)

Purpose: To quantify the "Warhead Reactivity" (


) independent of cell biology.
  • Preparation: Prepare a 100 µM solution of L-Glutathione (reduced) in PBS (pH 7.4).

  • Reaction: Add the Furan-based compound (100 µM) to the GSH solution (1:1 stoichiometry). Maintain at 37°C.

  • Sampling: At time points

    
     min, remove an aliquot.
    
  • Quantification: React the aliquot with Ellman’s Reagent (DTNB) . Measure absorbance at 412 nm.

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
    • Benchmark: A "tunable" FMA should have a

      
       of 15–60 minutes. 
      
      
      
      min implies high toxicity risk;
      
      
      min implies poor potency.

Strategic Recommendations

When to Use Furan-Based Scaffolds:
  • Targeting Cysteine-Rich Kinases: If your target has a cysteine in the ATP-binding pocket (e.g., EGFR T790M, BTK), the furan ring provides necessary lipophilicity to enter the pocket before the "warhead" engages.

  • Overcoming MDR (Multi-Drug Resistance): Data suggests FMAs are less susceptible to P-gp efflux pumps compared to bulky taxanes.

  • Prodrug Strategies: The furan ring can be metabolically oxidized by CYP450s (specifically CYP2E1) to open into highly reactive dicarbonyl species specifically in tissues with high metabolic activity (e.g., liver tumors), offering a layer of tissue selectivity.

Workflow for Lead Optimization

Workflow Synth Synthesis of Furan-Chalcone Library ChemScreen GSH Reactivity Screen (DTNB Assay) Synth->ChemScreen Filter unstable BioScreen Cytotoxicity (MTT) +/- NAC Rescue ChemScreen->BioScreen Select T1/2 = 15-60m LeadSel Lead Selection (High Potency / Mod Reactivity) BioScreen->LeadSel IC50 < 5µM Full Rescue

Figure 2: Optimization workflow ensuring chemical reactivity aligns with biological potency.

References

  • MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Retrieved from [Link]

  • ResearchGate. (2023). Design and Antiproliferative Activities of Furan-Based Thiosemicarbazides. Retrieved from [Link]

  • NIH PubMed. (2024). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives. Retrieved from [Link]

  • RSC Publishing. (2021). Determining Michael acceptor reactivity from kinetic analysis. Polymer Chemistry. Retrieved from [Link]

Comparative

Comprehensive Guide: DFT vs. Experimental Validation for [(5-bromo-2-furanyl)methylene]propanedinitrile

This guide outlines a rigorous protocol for validating Density Functional Theory (DFT) calculations against experimental data for [(5-bromo-2-furanyl)methylene]propanedinitrile (also known as 2-((5-bromofuran-2-yl)methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous protocol for validating Density Functional Theory (DFT) calculations against experimental data for [(5-bromo-2-furanyl)methylene]propanedinitrile (also known as 2-((5-bromofuran-2-yl)methylene)malononitrile).

This molecule represents a classic "push-pull" chromophore, where the electron-rich bromofuran moiety acts as the donor and the dicyanovinyl group acts as the acceptor. Accurate modeling of such systems requires specific attention to long-range interactions and halogen bonding effects.

Executive Summary

Objective: To establish a self-validating workflow for comparing theoretical electronic structure predictions (DFT) with empirical spectroscopic data (IR, NMR, UV-Vis, X-ray).

Significance: This compound is a scaffold for nonlinear optical (NLO) materials and bioactive agents. The bromine substituent at the 5-position introduces significant heavy-atom effects and potential halogen bonding sites that standard DFT functionals (like B3LYP) may misinterpret without proper basis set selection.

Core Recommendation: Use the B3LYP/6-311++G(d,p) level of theory for geometry optimization, but validate electronic transitions (UV-Vis) using CAM-B3LYP or ωB97X-D to account for charge-transfer states.

Experimental Synthesis & Characterization Protocol

Before computational comparison, high-purity experimental data is required. The following protocol ensures data integrity.

Synthesis Workflow (Knoevenagel Condensation)

The synthesis exploits the acidity of the methylene protons in malononitrile and the electrophilicity of the carbonyl carbon in 5-bromofurfural.

  • Reagents: 5-Bromofuran-2-carbaldehyde (1.0 eq), Malononitrile (1.0 eq).

  • Catalyst: Piperidine (catalytic amount) or Triethylamine.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Procedure:

    • Dissolve aldehyde and malononitrile in EtOH.

    • Add catalyst dropwise at room temperature.

    • Stir for 1-3 hours (monitor via TLC).

    • Precipitate forms (yellow/orange solid).

    • Recrystallize from Ethanol/DMF.

Key Experimental Markers (Validation Targets)
TechniqueParameterExpected Experimental Value (Approx.)Structural Insight
FT-IR


Conjugation strength of nitrile group.
FT-IR


Exocyclic double bond character.

H NMR

(Vinyl-H)

(Singlet)
Shielding effect of the furan ring.
UV-Vis



charge transfer transition.
X-ray Bond Length (C-Br)

Halogen bond integrity.

Computational Methodology (DFT Protocol)

To ensure reproducibility, the following computational parameters must be defined in your input file (e.g., Gaussian 16, ORCA, GAMESS).

Geometry Optimization
  • Functional: B3LYP (Hybrid GGA) is the standard for organic ground states.

  • Basis Set: 6-311++G(d,p) .

    • Why? The diffuse functions (++) are critical for the nitrile lone pairs and the bromine atom's electron cloud. The polarization functions (d,p) accurately describe the C-Br bond.

  • Symmetry: None (C1) to allow for slight torsional twisting if present.

Spectroscopic Calculation Setup
  • Vibrational Analysis (IR): Calculate force constants at the optimized geometry. Required: Apply a scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

  • NMR (GIAO): Gauge-Independent Atomic Orbital method. Solvent model (PCM) using DMSO or Chloroform is mandatory to match experimental shifts.

  • UV-Vis (TD-DFT): Time-Dependent DFT. Calculate at least 10 excited states. Use a range-separated functional like CAM-B3LYP to correctly model the charge-transfer band.

Data Comparison & Validation Logic

Structural Geometry Analysis (X-ray vs. DFT)

The most direct validation is overlaying the optimized structure with crystal data.

  • Root Mean Square Error (RMSE): Calculate the deviation in bond lengths.

  • Critical Check: The C(furan)-C(vinyl) bond length indicates the degree of

    
    -electron delocalization.
    
    • DFT Prediction: Often slightly longer (~1.44 Å) than experimental X-ray due to packing forces in the crystal that are absent in gas-phase DFT.

Vibrational Spectroscopy (IR)

The nitrile stretch is the "fingerprint" of this molecule's electronic environment.

  • Observation: Experimental

    
     is often a doublet or broad peak due to Fermi resonance.
    
  • DFT Error: Unscaled DFT frequencies are typically 4-5% higher than experimental values.

  • Validation Rule: If Scaled DFT

    
     is within 
    
    
    
    of the experimental peak, the electronic distribution in the cyano group is modeled correctly.
Electronic Transitions (HOMO-LUMO)

The "push-pull" nature creates a distinct HOMO-LUMO gap.

  • HOMO: Localized on the 5-bromofuran ring (Donor).

  • LUMO: Localized on the dicyanovinyl moiety (Acceptor).

  • Gap Analysis:

    • A smaller gap correlates with a red-shifted

      
       in UV-Vis.
      
    • Caution: B3LYP often underestimates the gap (predicting a higher

      
      ). If the error > 30 nm, switch to CAM-B3LYP .
      

Visualization of Workflows

Experimental vs. Computational Workflow

This diagram illustrates the parallel tracks of investigation that converge for validation.

G cluster_Exp Experimental Track cluster_Comp Computational Track (DFT) Start Target Molecule: [(5-bromo-2-furanyl)methylene]propanedinitrile Syn Synthesis (Knoevenagel Condensation) Start->Syn Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Pur Purification (Recrystallization) Syn->Pur Spec Spectroscopy (FT-IR, NMR, UV-Vis) Pur->Spec Data_Exp Experimental Data Set (ν, δ, λmax) Spec->Data_Exp Compare COMPARISON & VALIDATION (Calculate RMSE & Error %) Data_Exp->Compare Freq Freq Calculation (IR Scaling) Opt->Freq TDDFT TD-DFT (Excited States) Opt->TDDFT Data_Comp Theoretical Data Set (Scaled ν, GIAO δ, Oscillator f) Freq->Data_Comp TDDFT->Data_Comp Data_Comp->Compare Result Validated Model (Ready for NLO/Bioactivity Prediction) Compare->Result

Caption: Parallel workflow ensuring that computational predictions are grounded in empirical reality before predictive application.

Logic of Spectroscopic Assignment

This diagram details how to assign specific DFT vibrational modes to experimental peaks.

Logic DFT_Raw Raw DFT Frequency (e.g., 2320 cm-1) Scale Apply Scaling Factor (x 0.961) DFT_Raw->Scale DFT_Scaled Scaled Frequency (e.g., 2229 cm-1) Scale->DFT_Scaled PED PED Analysis (Potential Energy Dist.) DFT_Scaled->PED Assign Assignment Confirmed (C≡N Stretch) DFT_Scaled->Assign Error < 10 cm-1 Exp_Peak Experimental Peak (e.g., 2225 cm-1) Exp_Peak->Assign PED->Assign Matches Mode Shape

Caption: Decision tree for assigning vibrational modes using Potential Energy Distribution (PED) and scaling factors.

References

  • Sigma-Aldrich. 2-((5-Bromo-2-furyl)methylene)malononitrile Product Sheet. CAS: 56656-96-3. Link

  • ChemicalBook. 2-((5-Bromofuran-2-yl)methylene)malononitrile Properties and NMR Data. Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary for 2-((5-Bromofuran-2-yl)methylene)malononitrile. Link

  • Gaussian, Inc. Gaussian 16 User Reference: DFT Methods and Basis Sets. Link

  • NIST Chemistry WebBook. Vibrational and Electronic Energy Levels of Furan Derivatives. Link

Safety & Regulatory Compliance

Safety

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- proper disposal procedures

Topic: Propanedinitrile, [(5-bromo-2-furanyl)methylene]- Proper Disposal Procedures Emergency Overview: Immediate Action Required Propanedinitrile, [(5-bromo-2-furanyl)methylene]- (CAS: 81020-78-2) is a halogenated organ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Propanedinitrile, [(5-bromo-2-furanyl)methylene]- Proper Disposal Procedures

Emergency Overview: Immediate Action Required

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- (CAS: 81020-78-2) is a halogenated organic nitrile.[1] It presents a dual hazard profile: potential cyanide generation upon acidification and halogenated combustion byproducts.[1]

STOP AND VERIFY:

  • Do NOT mix with acids (Risk of Hydrogen Cyanide - HCN gas evolution).[1]

  • Do NOT mix with strong oxidizers (Risk of fire/explosion).[1]

  • Do NOT dispose of down the drain.[1] This compound is toxic to aquatic life and strictly regulated.[1]

Chemical Profile & Hazard Identification

Understanding the molecular structure is critical for assigning the correct waste stream.[1]

ParameterDataRelevance to Disposal
Chemical Name Propanedinitrile, [(5-bromo-2-furanyl)methylene]-Official shipping/manifest name.
CAS Number 81020-78-2 Required for waste labeling and inventory.[1]
Molecular Formula C₈H₃BrN₂OContains Bromine (Br) and Nitrogen (N) .[1]
Functional Groups 1. Nitrile (-C≡N) 2. Halogen (Br) 3.[1] Furan Ring 1. Acid sensitive (HCN risk).2.[1] Requires halogenated waste stream.3.[1] Peroxide former potential (low, but requires check).
Physical State Solid (typically yellow/orange powder)Dust inhalation hazard during weighing/transfer.[1]

Pre-Disposal Handling & Segregation

Objective: Prevent cross-reactivity in the waste container.

Step 1: Waste Stream Classification

You must classify this chemical as Halogenated Organic Waste .[1] Even though it contains nitriles, the presence of bromine dictates that it must be incinerated in a facility equipped with scrubbers to handle hydrobromic acid (HBr) emissions.

  • Primary Stream: Halogenated Solvent/Organic Waste.[1]

  • Secondary Tag: Toxic / Nitrile-bearing.[1]

Step 2: Compatibility Check

Before adding to a waste container, verify the container's current contents.[1]

  • Incompatible with: Acids (HCl, H₂SO₄), Oxidizers (Peroxides, Nitric Acid), Reducing Agents.

  • Compatible with: Halogenated solvents (DCM, Chloroform), Non-halogenated solvents (Acetone, Ethyl Acetate) only if the waste stream permits mixing.

Best Practice: If you have >5g of pure substance, package it separately as a "Lab Pack" rather than bulking it into a solvent drum.

Disposal Workflow: Step-by-Step

Phase A: Solid Waste (Pure Compound/Spill Debris)[1]
  • Containment: Place the solid material in a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "Propanedinitrile, [(5-bromo-2-furanyl)methylene]-" (95%) + "Bromine" (Trace).[1]

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Sealing: Screw the lid tight. Tape the lid with parafilm if long-term storage (waiting for pickup) is expected to prevent fugitive dust emissions.[1]

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • pH Check: Ensure the solution is Neutral (pH 7) or slightly Basic (pH 8-9) .

    • Reasoning: Keeping the pH above 7 prevents the protonation of the nitrile group and subsequent hydrolysis or HCN release [1].[1]

  • Solvent Choice: Collect in the Halogenated Waste carboy.[1]

    • Note: Do not fill the container >90% full to allow for thermal expansion.[1]

  • Secondary Containment: Store the carboy in a secondary tray to catch potential leaks.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process for disposing of this specific compound, ensuring segregation from incompatible streams.

DisposalWorkflow Start Start: Waste Generation [(5-bromo-2-furanyl)methylene]propanedinitrile StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, washings) StateCheck->Liquid Liquid LabPack Segregate for Lab Pack Do NOT bulk with other solids Solid->LabPack LabelSolid Label: 'Toxic Solid, Organic' Mark CAS: 81020-78-2 LabPack->LabelSolid pHCheck CRITICAL: Check pH Is it Acidic (pH < 7)? Liquid->pHCheck Neutralize Neutralize with dilute NaOH to pH 7-9 pHCheck->Neutralize Yes (Risk of HCN) SolventCheck Does it contain Halogens? (DCM, Chloroform, Bromine) pHCheck->SolventCheck No (Safe) Neutralize->SolventCheck HaloStream Stream A: Halogenated Waste (High BTU Incineration) SolventCheck->HaloStream Yes (Default for this compound) NonHaloStream Stream B: Non-Halogenated Waste (Only if NO other halogens present) SolventCheck->NonHaloStream No (Rare)

Figure 1: Decision tree for segregating Propanedinitrile, [(5-bromo-2-furanyl)methylene]- waste to prevent acid-nitrile incompatibility.

Regulatory & Compliance (RCRA/EPA)

In the United States, this chemical falls under strict regulatory guidelines due to its toxicity and reactivity.[1]

  • RCRA Classification:

    • While not explicitly listed as a P-listed or U-listed waste by specific CAS, it exhibits characteristics of Reactivity (D003) if capable of generating toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5 [2].

    • It is treated as Toxic Waste due to the nitrile functionality.[1]

  • Destruction Method:

    • Incineration: The only acceptable method for final destruction is high-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). The presence of the Bromine atom requires the incinerator to have acid gas scrubbing capabilities [3].[1]

Spill Response Protocol

If a spill occurs in the laboratory:

  • Evacuate & Ventilate: If the powder becomes airborne, evacuate the immediate area.[1]

  • PPE: Wear a NIOSH-approved N95 or P100 respirator, double nitrile gloves, and safety goggles.[1]

  • Dry Spill: Do not dry sweep.[1] Cover with a wet paper towel (dampened with water or dilute alkaline solution) to prevent dust generation, then scoop into a waste jar.

  • Decontamination: Wash the surface with a 1% Sodium Hydroxide (NaOH) solution to degrade any residual nitrile traces, followed by water.[1] Do not use bleach (hypochlorite) as it can react with amines/nitriles to form chloramines or other toxic byproducts [4].[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: Propanedinitrile, [(5-bromo-2-thienyl)methylene]- (Analogous Halogenated Nitrile Handling). SigmaAldrich.com.[1]

  • University of Wisconsin-Madison EHS. (2022).[1] Disposal Procedures by Chemical: Organic Nitriles. UW-Madison Safety Guide. [1]

Sources

Handling

Personal protective equipment for handling Propanedinitrile, [(5-bromo-2-furanyl)methylene]-

Topic: Personal protective equipment for handling Propanedinitrile, [(5-bromo-2-furanyl)methylene]- Role: Senior Application Scientist Executive Summary: The "Need-to-Know" Propanedinitrile, [(5-bromo-2-furanyl)methylene...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Propanedinitrile, [(5-bromo-2-furanyl)methylene]- Role: Senior Application Scientist

Executive Summary: The "Need-to-Know"

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- (CAS: 56556-91-9, analogous to 58343-46-9) is a highly electrophilic benzylidenemalononitrile derivative . While specific toxicological data is often sparse for this research intermediate, its structural homology to 2-chlorobenzylidenemalononitrile (CS Gas) dictates that it must be handled as a potent lachrymator (tear agent) and a severe skin/respiratory irritant .

Critical Hazard Profile:

  • Primary Risk: Severe irritation to mucous membranes (eyes, nose, throat) and skin sensitization.

  • Secondary Risk: Acute toxicity via inhalation or ingestion (metabolic release of cyanide).

  • Reactivity: Strong Michael acceptor; reacts irreversibly with biological nucleophiles (e.g., cysteine residues).

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I categorize this compound under High Containment (Band 4) protocols due to its likely lachrymatory properties.

Hazard ClassRisk LevelMechanism of Action
Acute Toxicity (Oral/Inhal) High Nitrile functionality can metabolize to release cyanide ions (

), inhibiting cytochrome c oxidase.
Skin/Eye Corrosion Severe The electrophilic dicyanovinyl group alkylates proteins, triggering immune response and blistering.
Lachrymator Yes Activates TRPA1 channels in sensory nerve endings, causing immediate, intense tearing and pain.
Sensitization Moderate Potential for allergic contact dermatitis upon repeated exposure.
PPE Matrix: The Defense System

Standard laboratory PPE is insufficient. The following matrix is designed to prevent both acute exposure and long-term sensitization.

ComponentSpecificationScientific Rationale
Primary Gloves Silver Shield® (Laminate) Nitriles penetrate standard rubber gloves. Laminate offers >4hr breakthrough time for small organics.
Secondary Gloves Nitrile (5 mil) Worn over Silver Shield for dexterity and to protect the inner glove from abrasion.
Respiratory P100 + OV Cartridge Mandatory if outside hood. Particulate filter (P100) stops dust; Organic Vapor (OV) stops volatile lachrymatory vapors.
Eye Protection Chemical Goggles Safety glasses are inadequate. Goggles seal the eyes from lachrymatory vapors.
Body Defense Tyvek® Lab Coat Disposable, non-woven polyethylene prevents dust from embedding in fabric lab coats.
Operational Protocol: Step-by-Step Handling
Phase 1: Engineering Controls (Pre-Work)
  • Fume Hood: Verify face velocity is >100 fpm (0.5 m/s) . Work only within the hood.

  • Deactivation Bath: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) + 1M NaOH inside the hood before opening the vial. This is your "kill switch" for spills.

  • Balance: Place the analytical balance inside the fume hood. If not possible, use a static-free powder funnel and weigh into a tared vial, limiting open-air time to seconds.

Phase 2: Solubilization & Reaction Setup
  • Solvent Choice: Soluble in DMSO, DMF, and DCM. Poorly soluble in water.

  • Protocol:

    • Don PPE: Put on Silver Shield gloves, then Nitrile gloves.

    • Open Vial: Tap the vial gently to settle dust. Open only inside the hood.

    • Transfer: Use a disposable spatula. Do not use metal spatulas if avoiding trace metal contamination is critical, but for safety, metal is fine.

    • Dissolve: Add solvent immediately to the solid. Solutions are safer than solids as they eliminate inhalation risk of dust.

    • Seal: Parafilm all reaction vessels.

Phase 3: Waste Management
  • Never dispose of this compound in the general acid waste (risk of HCN generation).

  • Solid Waste: Double-bag in heavy-duty polyethylene bags labeled "Toxic/Lachrymator."

  • Liquid Waste: Segregate into "Cyanide/Nitrile Waste" containers. Keep pH > 10 to prevent HCN gas formation.

Visualized Workflows
Figure 1: Hierarchy of Handling Controls

This diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.

SafetyProtocol cluster_Engineering 1. Engineering Controls cluster_PPE 2. Personal Protective Equipment cluster_Action 3. Operational Steps Start Start: Handling Propanedinitrile Deriv. Hood Fume Hood Check (>100 fpm) Start->Hood Decon Prepare Decon Solution (10% Bleach + NaOH) Hood->Decon Gloves Double Glove: Laminate (Inner) + Nitrile (Outer) Decon->Gloves Eyes Chemical Splash Goggles (No Safety Glasses) Gloves->Eyes Weigh Weigh inside Hood (Minimize Dust) Eyes->Weigh Solubilize Immediate Solubilization (DMSO/DMF) Weigh->Solubilize Waste Segregated Disposal (pH > 10) Solubilize->Waste

Caption: Operational workflow prioritizing containment and rapid solubilization to minimize dust exposure.

Figure 2: Emergency Response Decision Tree

Immediate actions to take in case of exposure.

EmergencyResponse Event Exposure Event Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Inhale Inhalation Event->Inhale Action_Skin 1. Remove Gloves/Coat 2. Wash with Soap/Water (15m) 3. Do NOT use Alcohol Skin->Action_Skin Action_Eye 1. Eye Wash Station (15m) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for Cyanide signs Inhale->Action_Inhale

Caption: Immediate triage steps for exposure. Note: Alcohol increases skin permeability and must be avoided.

Scientific Rationale & Mechanism

The toxicity of [(5-bromo-2-furanyl)methylene]malononitrile stems from its "warhead": the benzylidenemalononitrile motif.

  • Michael Addition: The electron-withdrawing nitrile groups make the exocyclic double bond highly reactive toward sulfhydryl (-SH) groups on biological enzymes (e.g., pyruvate dehydrogenase). This alkylation causes rapid tissue necrosis and irritation [1].

  • Cyanide Liberation: While the C-CN bond is stable, metabolic oxidation (P450 enzymes) can release free cyanide, necessitating the "pH > 10" rule for waste to trap it as non-volatile

    
     rather than deadly HCN gas [2].
    
  • Lachrymatory Effect: Structurally similar to "CS Gas" (2-chlorobenzylidenemalononitrile), this compound activates TRPA1 ion channels, leading to the sensation of burning pain [3].

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 16218997, 2-[(5-Bromofuran-2-yl)methylene]malononitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Health Guidelines for Cyanide Exposure and Nitriles. Retrieved from [Link]

  • Brône, B., et al. (2008). Tear gasses CN, CR, and CS are potent activators of the TRPA1 receptor. Toxicology and Applied Pharmacology. Retrieved from [Link]

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